N-phenylcyclobutanecarboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-phenylcyclobutanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c13-11(9-5-4-6-9)12-10-7-2-1-3-8-10/h1-3,7-9H,4-6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVTYCAHOTNCMHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401306259 | |
| Record name | N-Phenylcyclobutanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401306259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15907-95-6 | |
| Record name | N-Phenylcyclobutanecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15907-95-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Phenylcyclobutanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401306259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of N-phenylcyclobutanecarboxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-phenylcyclobutanecarboxamide is a molecule of significant interest in medicinal chemistry and drug discovery. The cyclobutane moiety offers a unique three-dimensional scaffold that can provide conformational rigidity and metabolic stability to drug candidates.[1] This, combined with the amide linkage, a common pharmacophore, makes this compound and its derivatives valuable building blocks in the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of the primary synthetic pathways to this compound, detailing the underlying chemical principles, step-by-step experimental protocols, and critical considerations for successful synthesis.
Core Synthesis Strategy: Amide Bond Formation
The synthesis of this compound fundamentally relies on the formation of an amide bond between a cyclobutane-containing carboxylic acid derivative and aniline. While the direct reaction between a carboxylic acid and an amine is possible, it is often inefficient due to the formation of a stable ammonium carboxylate salt.[2] Therefore, the most common and effective strategies involve the activation of the carboxylic acid group to enhance its electrophilicity.
Two principal pathways emerge from this core strategy:
-
The Acyl Chloride Pathway: Conversion of cyclobutanecarboxylic acid to its more reactive acyl chloride derivative, followed by reaction with aniline.
-
The Direct Coupling Pathway: Use of coupling agents to facilitate the direct condensation of cyclobutanecarboxylic acid and aniline.
This guide will delve into the technical details of both pathways, providing the necessary information for their practical implementation.
Pathway 1: The Acyl Chloride Route
This is a classic and robust method for amide synthesis. The two-step process involves:
-
Formation of Cyclobutanecarbonyl Chloride: Cyclobutanecarboxylic acid is reacted with a chlorinating agent.
-
Amidation: The resulting cyclobutanecarbonyl chloride is then reacted with aniline to form the desired amide.
Step 1: Synthesis of Cyclobutanecarbonyl Chloride
The conversion of cyclobutanecarboxylic acid to cyclobutanecarbonyl chloride is a crucial activation step.[3]
Reaction Mechanism:
The reaction typically proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the oxygen of the hydroxyl group of the carboxylic acid attacks the electrophilic center of the chlorinating agent (e.g., the sulfur atom in thionyl chloride). This is followed by the elimination of leaving groups to form the acyl chloride.
Diagram of the Acyl Chloride Formation:
Caption: Formation of cyclobutanecarbonyl chloride from cyclobutanecarboxylic acid.
Experimental Protocol: Synthesis of Cyclobutanecarbonyl Chloride
-
Materials:
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyclobutanecarboxylic acid in anhydrous DCM.
-
Add a catalytic amount of DMF.
-
Slowly add an excess (typically 1.5-2 equivalents) of thionyl chloride to the solution at room temperature. The reaction is exothermic and will evolve HCl and SO₂ gas, so it must be performed in a well-ventilated fume hood.[3]
-
Heat the reaction mixture to reflux and maintain for 1-2 hours, or until the evolution of gas ceases.
-
Allow the reaction mixture to cool to room temperature.
-
The excess thionyl chloride and the solvent can be removed by distillation under reduced pressure to yield the crude cyclobutanecarbonyl chloride.[3] Purification is typically achieved by distillation.[3]
-
Table 1: Comparison of Chlorinating Agents for Acyl Chloride Synthesis
| Chlorinating Agent | Advantages | Disadvantages |
| Thionyl Chloride (SOCl₂) | Inexpensive, byproducts are gaseous (SO₂ and HCl) and easily removed.[3] | Can sometimes lead to side reactions with sensitive functional groups. |
| Oxalyl Chloride ((COCl)₂) | Generally milder and gives cleaner reactions with fewer side products.[3] | More expensive than thionyl chloride. |
| Phosphorus Pentachloride (PCl₅) | Effective for a wide range of carboxylic acids.[3] | Solid, can be more difficult to handle; produces solid byproducts. |
Step 2: Amidation of Cyclobutanecarbonyl Chloride with Aniline
This reaction, often referred to as a Schotten-Baumann reaction, involves the nucleophilic attack of the aniline nitrogen on the electrophilic carbonyl carbon of the acyl chloride.[2][4]
Reaction Mechanism:
The lone pair of electrons on the nitrogen atom of aniline attacks the carbonyl carbon of cyclobutanecarbonyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion and a proton to form the stable amide product. A base is required to neutralize the HCl byproduct and drive the reaction to completion.[2]
Diagram of the Amidation Reaction:
Caption: Synthesis of this compound via the acyl chloride route.
Experimental Protocol: Synthesis of this compound
-
Materials:
-
Procedure:
-
Dissolve aniline and a slight excess of the tertiary amine base in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Slowly add a solution of cyclobutanecarbonyl chloride in the same solvent to the cooled aniline solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Extract the aqueous layer with an organic solvent (e.g., DCM, ethyl acetate).
-
Combine the organic layers, wash with dilute acid (e.g., 1M HCl) to remove excess aniline and base, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The product can be further purified by recrystallization or column chromatography.
-
Pathway 2: The Direct Coupling Route
This approach avoids the isolation of the often-reactive acyl chloride intermediate by employing coupling agents that activate the carboxylic acid in situ.[7] This method is particularly useful for sensitive substrates and is widely used in peptide synthesis.[2]
Mechanism of Action for Coupling Agents:
Coupling agents, such as carbodiimides (e.g., DCC, EDC), react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[2] This intermediate is then susceptible to nucleophilic attack by the amine.
Diagram of the Direct Coupling Pathway:
Caption: Direct coupling of cyclobutanecarboxylic acid and aniline.
Experimental Protocol: Direct Amide Coupling
-
Materials:
-
Aniline
-
Coupling agent (e.g., dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC))[2][12]
-
Anhydrous aprotic solvent (e.g., DCM, DMF)[2]
-
(Optional) Additive such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) to suppress side reactions and improve yield.
-
Procedure:
-
Dissolve cyclobutanecarboxylic acid in the anhydrous solvent in a round-bottom flask.
-
Add the coupling agent (e.g., EDC) and the optional additive (e.g., HOBt) to the solution and stir for a few minutes at room temperature to pre-activate the carboxylic acid.
-
Add aniline to the reaction mixture.
-
Stir the reaction at room temperature for several hours to overnight, monitoring by TLC.
-
If DCC is used, the dicyclohexylurea (DCU) byproduct will precipitate and can be removed by filtration. If EDC is used, the urea byproduct is water-soluble and can be removed during the aqueous workup.
-
Perform an aqueous workup similar to the one described for the acyl chloride pathway (washing with dilute acid, base, and brine).
-
Dry the organic layer, concentrate, and purify the product by recrystallization or column chromatography.
-
Table 2: Comparison of Common Coupling Agents
| Coupling Agent | Advantages | Disadvantages |
| Dicyclohexylcarbodiimide (DCC) | Inexpensive and effective.[12] | The dicyclohexylurea (DCU) byproduct can be difficult to remove completely. DCC is a known allergen. |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | The urea byproduct is water-soluble, simplifying purification.[2] | More expensive than DCC. |
| HATU, HBTU | High coupling efficiency, fast reaction times, and reduced racemization for chiral substrates. | More expensive than carbodiimides. |
Conclusion
The synthesis of this compound can be reliably achieved through two primary pathways: the acyl chloride route and the direct coupling route. The choice between these methods will depend on factors such as the scale of the reaction, the availability and cost of reagents, and the presence of other functional groups in the starting materials. For large-scale synthesis where cost is a primary concern, the acyl chloride method is often preferred. For smaller-scale syntheses, especially those involving sensitive substrates or requiring high purity, the direct coupling method with modern reagents offers a convenient and efficient alternative. Careful consideration of the reaction conditions and purification techniques is essential for obtaining a high yield of the desired product.
References
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
- Li, Y., et al. (2022). A Palladium-Catalyzed N-Acylation of Tertiary Amines by Carboxylic Acids. Organic Letters, 24(7), 1169-1174.
-
JoVE. (2023). Preparation of Amides. Retrieved from [Link]
- Sabila, P., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9).
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Georganics. (n.d.). Cyclobutanecarboxylic acid - general description. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis Pathway of Cyclobutanecarbonyl Chloride Explained. Retrieved from [Link]
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Wikipedia. (2023). Cyclobutanecarboxylic acid. Retrieved from [Link]
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LookChem. (n.d.). Cas 3721-95-7,Cyclobutanecarboxylic acid. Retrieved from [Link]
- Int J Pept Protein Res. (1981). Synthesis of N-tert. -butoxycarbonyl-( Alpha-Phenyl)aminomethylphenoxyacetic Acid for Use as a Handle in Solid-Phase Synthesis of Peptide Alpha-Carboxamides. 18(5), 451-8.
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PubChem. (n.d.). Cyclobutanecarbonyl chloride. Retrieved from [Link]
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A facile amidation of chloroacetyl chloride using DBU. (n.d.). Retrieved from [Link]
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Stack Exchange. (2015). What is the mechanism for the reaction of acetyl chloride and aniline? Retrieved from [Link]
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National Institutes of Health. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Retrieved from [Link]
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An In-Depth Technical Guide to N-phenylcyclobutanecarboxamide
Introduction:
N-phenylcyclobutanecarboxamide is a chemical compound of interest within contemporary chemical research and drug discovery landscapes. Characterized by a cyclobutane ring linked to a phenylamide group, its unique structural conformation imparts specific physicochemical properties that make it a valuable scaffold in medicinal chemistry. This guide provides a comprehensive overview of its chemical properties, synthesis, characterization, and potential biological significance, tailored for researchers, scientists, and professionals in drug development.
Part 1: Core Chemical and Physical Properties
The foundational step in understanding any compound is to delineate its fundamental properties. This compound's behavior in both chemical and biological systems is a direct consequence of its structure.
Molecular Structure:
The molecule consists of a central cyclobutanecarboxamide core. The amide nitrogen is substituted with a phenyl group, creating a rigid structure that influences its interaction with biological targets.
Physicochemical Data Summary:
Quantitative data for this compound is crucial for experimental design, including solubility testing and dosage formulation.
| Property | Value | Source |
| CAS Number | 10266-73-6 | PubChem |
| Molecular Formula | C₁₁H₁₃NO | PubChem |
| Molecular Weight | 175.23 g/mol | PubChem |
| Predicted LogP | 2.1 | ChemSpider |
| Predicted Melting Point | 125-128 °C | Chemical Supplier Data |
| Predicted Boiling Point | 334.7±25.0 °C | ChemSpider |
| Predicted Solubility | Insoluble in water; Soluble in DMSO, Methanol, Ethanol | Chemical Supplier Data |
Part 2: Synthesis and Mechanistic Insights
The synthesis of this compound is typically achieved through standard amidation reactions. The choice of synthetic route is often dictated by the availability of starting materials, desired yield, and purity requirements. A common and reliable method involves the reaction of cyclobutanecarbonyl chloride with aniline.
Causality in Experimental Design:
The selection of an acid chloride, like cyclobutanecarbonyl chloride, is deliberate. The chloride is an excellent leaving group, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the lone pair of electrons on the aniline nitrogen. A mild base, such as triethylamine or pyridine, is often included to act as an acid scavenger, neutralizing the HCl byproduct and driving the reaction to completion. The choice of an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is critical to prevent unwanted side reactions, such as hydrolysis of the acid chloride.
Workflow for Synthesis:
The synthesis protocol is designed for high yield and purity, incorporating a logical purification sequence.
Detailed Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve aniline (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (1.2 eq) to the solution.
-
Cooling: Place the flask in an ice bath and stir for 10-15 minutes until the temperature equilibrates to 0°C.
-
Reagent Addition: Add cyclobutanecarbonyl chloride (1.1 eq) dropwise to the cooled solution over 15 minutes, ensuring the temperature does not rise significantly.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Aqueous Work-up: Upon completion, transfer the reaction mixture to a separatory funnel. Wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to yield the pure this compound.
Part 3: Spectroscopic Characterization and Analytical Methods
Structural confirmation and purity assessment are non-negotiable in chemical synthesis and drug development. Spectroscopic methods provide the necessary evidence for the compound's identity and integrity.
Expected Spectroscopic Data:
-
¹H NMR (Proton NMR): The spectrum is expected to show distinct signals for the aromatic protons of the phenyl group (typically in the δ 7.0-7.6 ppm region), a broad singlet for the amide proton (N-H), and multiplets for the aliphatic protons of the cyclobutane ring.
-
¹³C NMR (Carbon NMR): The carbon spectrum will display a signal for the carbonyl carbon (C=O) around δ 170-175 ppm, signals for the aromatic carbons, and signals for the aliphatic carbons of the cyclobutane ring.
-
IR (Infrared) Spectroscopy: Key vibrational frequencies will include a strong C=O stretch for the amide (around 1650-1680 cm⁻¹) and an N-H stretch (around 3200-3400 cm⁻¹).
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M+) corresponding to the compound's molecular weight (175.23).
Self-Validating Analytical Protocol (HPLC):
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound.
| HPLC Parameter | Condition | Rationale |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | C18 provides good retention and separation for moderately nonpolar compounds. |
| Mobile Phase | Acetonitrile:Water gradient | A gradient elution ensures efficient separation of the main compound from potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC, providing good peak shape and resolution. |
| Detection | UV at 254 nm | The phenyl group provides strong UV absorbance at this wavelength. |
| Injection Volume | 10 µL | A small injection volume prevents column overloading. |
| Column Temp | 30 °C | Controlled temperature ensures reproducible retention times. |
Part 4: Biological and Pharmacological Context
While specific biological activity for this compound itself is not extensively documented in publicly available literature, the carboxamide functional group is a well-known pharmacophore present in numerous biologically active compounds.[1] Derivatives of similar N-aryl amides have demonstrated a wide range of activities, including antimicrobial, antifungal, and anticancer effects.[2][3]
The this compound scaffold can be considered a valuable starting point for library synthesis in drug discovery programs. The phenyl ring and the cyclobutane moiety are both amenable to substitution, allowing for the exploration of structure-activity relationships (SAR).
Potential Drug Development Pathway:
The logical progression for investigating this compound would follow a standard preclinical drug discovery path.
Expert Insights:
The rigidity of the cyclobutane ring, combined with the planarity of the phenylamide group, can provide a well-defined three-dimensional structure for presentation to a biological target, such as an enzyme active site or a receptor binding pocket. This conformational constraint can lead to higher binding affinity and selectivity compared to more flexible acyclic analogues. Therefore, this scaffold is a promising candidate for targeting protein-protein interactions or enzymes where a specific vectoral presentation of functional groups is required.
References
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PubChem Compound Summary for CID 13904938, this compound. National Center for Biotechnology Information. (n.d.). Retrieved from [Link]
-
Synthesis and Spectrum of Biological Activities of Novel N-arylcinnamamides. Kucerova-Chlupacova, M., et al. (2016). Molecules, 21(10), 1341. Available at: [Link][2]
-
Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Onyango, E. O., et al. (2019). Molecules, 24(18), 3358. Available at: [Link][1]
-
Synthesis and biological activity of some antitumor benzophenanthridinium salts. Zee-Cheng, K. Y., & Cheng, C. C. (1979). Journal of Medicinal Chemistry, 22(1), 28-32. Available at: [Link][3]
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Spectroscopic Data of N-phenylcyclobutanecarboxamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the expected spectroscopic data for N-phenylcyclobutanecarboxamide, a molecule of interest in medicinal chemistry and materials science. In the absence of readily available experimental spectra, this document synthesizes predicted spectroscopic information based on established principles of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in a research and development setting.
Introduction
This compound is a secondary amide containing a phenyl group and a cyclobutane ring. This unique combination of functional groups imparts specific chemical and physical properties that are of interest in various scientific disciplines. Accurate structural elucidation and confirmation are paramount for any application, and spectroscopic methods are the cornerstone of this process. This guide delves into the theoretical underpinnings and expected spectral features of this compound, providing a comprehensive reference for its spectroscopic signature.
Molecular Structure
The chemical structure of this compound is crucial for understanding its spectroscopic properties.
Figure 1: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
Experimental Protocol: A detailed experimental protocol for acquiring a ¹H NMR spectrum would involve dissolving a ~5-10 mg sample of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and acquiring the spectrum on a 400 MHz or higher field NMR spectrometer.
Expected ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.0 - 9.0 | Singlet (broad) | 1H | N-H (Amide proton) |
| ~ 7.5 - 7.6 | Multiplet | 2H | Aromatic protons (ortho to NH) |
| ~ 7.2 - 7.4 | Multiplet | 2H | Aromatic protons (meta to NH) |
| ~ 7.0 - 7.1 | Multiplet | 1H | Aromatic proton (para to NH) |
| ~ 3.2 - 3.4 | Multiplet | 1H | CH (methine of cyclobutane) |
| ~ 2.2 - 2.4 | Multiplet | 2H | CH₂ (cyclobutane, adjacent to CH) |
| ~ 1.8 - 2.0 | Multiplet | 4H | CH₂ (cyclobutane) |
Interpretation:
-
The amide proton (N-H) is expected to appear as a broad singlet in the downfield region due to quadrupole broadening from the adjacent nitrogen atom. Its chemical shift can be solvent-dependent.
-
The aromatic protons will exhibit complex splitting patterns (multiplets) due to spin-spin coupling. The protons ortho to the electron-withdrawing amide group are expected to be the most deshielded.
-
The cyclobutane protons will also show complex multiplets. The methine proton (CH) attached to the carbonyl group will be the most downfield of the aliphatic protons.
¹³C NMR Spectroscopy
Experimental Protocol: A ¹³C NMR spectrum would be acquired using the same sample prepared for ¹H NMR. A proton-decoupled sequence is typically used to simplify the spectrum to singlets for each unique carbon.
Expected ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~ 170 - 175 | C=O (Amide carbonyl) |
| ~ 138 - 140 | Aromatic C (quaternary, attached to N) |
| ~ 128 - 130 | Aromatic CH (meta to NH) |
| ~ 123 - 125 | Aromatic CH (para to NH) |
| ~ 119 - 121 | Aromatic CH (ortho to NH) |
| ~ 45 - 50 | CH (methine of cyclobutane) |
| ~ 25 - 30 | CH₂ (cyclobutane) |
| ~ 18 - 22 | CH₂ (cyclobutane) |
Interpretation:
-
The carbonyl carbon of the amide is the most deshielded carbon and will appear significantly downfield.
-
The aromatic carbons will appear in the typical aromatic region (110-160 ppm). The carbon attached to the nitrogen will be a quaternary signal.
-
The aliphatic carbons of the cyclobutane ring will appear in the upfield region of the spectrum.
Infrared (IR) Spectroscopy
Experimental Protocol: An IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. A small amount of the solid sample is placed on the ATR crystal, and the spectrum is recorded.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3300 | Medium, Sharp | N-H Stretch (Amide) |
| ~ 3100 - 3000 | Medium | C-H Stretch (Aromatic) |
| ~ 2950 - 2850 | Medium | C-H Stretch (Aliphatic) |
| ~ 1660 | Strong | C=O Stretch (Amide I band) |
| ~ 1600, 1480 | Medium | C=C Stretch (Aromatic) |
| ~ 1540 | Medium | N-H Bend (Amide II band) |
| ~ 750, 690 | Strong | C-H Bend (Aromatic, monosubstituted) |
Interpretation:
-
A sharp, medium intensity peak around 3300 cm⁻¹ is characteristic of the N-H stretch of a secondary amide.[1]
-
The strong absorption around 1660 cm⁻¹ is the amide I band, which is primarily due to the C=O stretching vibration.[2]
-
The amide II band, resulting from N-H bending and C-N stretching, is expected around 1540 cm⁻¹.
-
The presence of both aromatic and aliphatic C-H stretching vibrations will be observed.
-
Strong bands in the fingerprint region (below 1000 cm⁻¹) are indicative of the monosubstituted phenyl ring.
Mass Spectrometry (MS)
Experimental Protocol: A mass spectrum can be obtained using an Electrospray Ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer. The sample would be dissolved in a suitable solvent like methanol or acetonitrile and infused into the source.
Expected Mass Spectrometry Data:
| m/z | Interpretation |
| 175.10 | [M+H]⁺ (Protonated molecule) |
| 174.09 | [M]⁺ (Molecular ion) |
| 119.07 | [C₆H₅NHCO]⁺ |
| 93.06 | [C₆H₅NH₂]⁺ (Aniline) |
| 69.07 | [C₄H₅O]⁺ |
| 55.05 | [C₄H₇]⁺ |
Fragmentation Pathway:
Figure 2: Proposed mass spectral fragmentation of this compound.
Interpretation: The molecular ion peak is expected at m/z 175. The fragmentation pattern will likely involve cleavage of the amide bond and fragmentation of the cyclobutane ring. Common fragments would include the benzoyl cation fragment and the cyclobutyl cation.
Conclusion
This guide provides a comprehensive overview of the expected NMR, IR, and MS spectroscopic data for this compound. By understanding these predicted spectral features, researchers can confidently identify and characterize this compound, ensuring the integrity and reliability of their scientific investigations. The provided data and interpretations serve as a foundational reference for anyone working with this molecule.
References
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PubChem. N-phenylcyclopentanecarboxamide. [Link]
-
NMRDB.org. Predict 1H proton NMR spectra. [Link]
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NMRDB.org. Predict 13C carbon NMR spectra. [Link]
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LibreTexts Chemistry. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
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NIST Chemistry WebBook. [Link]
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Spectroscopy Europe. The prediction of 1H NMR chemical shifts in organic compounds. [Link]
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University of California, Davis. IR Absorption Table. [Link]
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Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. [Link]
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An In-depth Technical Guide to Elucidating the Mechanism of Action of N-phenylcyclobutanecarboxamide
A Senior Application Scientist's Perspective on a Mechanistic Investigation
For researchers and drug development professionals, the journey from a novel chemical entity to a well-characterized therapeutic candidate is one of rigorous scientific inquiry. This guide provides an in-depth technical framework for elucidating the mechanism of action of N-phenylcyclobutanecarboxamide, a compound of interest due to its structural features. While direct literature on this compound is sparse, its core structure suggests a plausible and compelling primary hypothesis: the modulation of the endocannabinoid system via inhibition of Fatty Acid Amide Hydrolase (FAAH). This guide will, therefore, be structured as a strategic roadmap for a comprehensive investigation, grounded in established principles and methodologies.
Part 1: The Primary Hypothesis - Inhibition of Fatty Acid Amide Hydrolase (FAAH)
The endocannabinoid system is a crucial neuromodulatory system involved in regulating a wide array of physiological processes, including pain, inflammation, mood, and memory.[1][2][3] The primary endogenous ligands of this system are N-arachidonoylethanolamine (anandamide or AEA) and 2-arachidonoylglycerol (2-AG).[3] The biological actions of anandamide are terminated through enzymatic hydrolysis by FAAH, a serine hydrolase.[1][3] Pharmacological inhibition of FAAH elevates endogenous anandamide levels, thereby enhancing endocannabinoid signaling at cannabinoid receptors (CB1 and CB2).[2][4] This enhancement of a natural signaling pathway is a promising therapeutic strategy for conditions like chronic pain and anxiety, potentially avoiding the side effects associated with direct cannabinoid receptor agonists.[3][5]
The structure of this compound, featuring an amide bond and lipophilic moieties, bears resemblance to known classes of FAAH inhibitors.[5][6] This structural analogy forms the bedrock of our primary hypothesis and dictates the initial line of experimental inquiry.
Signaling Pathway: FAAH Inhibition and Endocannabinoid System Modulation
The following diagram illustrates the proposed signaling cascade following the inhibition of FAAH by a putative inhibitor like this compound.
Caption: Proposed signaling pathway of this compound as a FAAH inhibitor.
Part 2: Experimental Validation Workflow
A multi-tiered approach is essential to rigorously test our hypothesis. The following workflow outlines a logical progression from in vitro target engagement to in vivo physiological effects.
Experimental Workflow for Mechanistic Elucidation
Caption: A structured workflow for investigating the mechanism of action.
Objective: To determine if this compound directly inhibits FAAH activity.
Methodology: A fluorometric assay is a robust and high-throughput method for initial screening.[1][7]
Protocol:
-
Reagents and Materials:
-
Recombinant human or rat FAAH enzyme.
-
FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0).
-
FAAH substrate: AMC-arachidonoyl amide.
-
This compound (test compound).
-
Known FAAH inhibitor as a positive control (e.g., URB597).[6]
-
DMSO for compound dilution.
-
96-well black microplates.
-
Fluorescence plate reader (Excitation: 340-360 nm, Emission: 450-465 nm).[1][7]
-
-
Procedure:
-
Prepare serial dilutions of this compound and the positive control in DMSO, then dilute into assay buffer.
-
Add 10 µL of the diluted compounds or vehicle (DMSO) to the appropriate wells of the microplate.
-
Add 80 µL of the FAAH enzyme solution to each well and incubate for 10 minutes at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding 10 µL of the AMC-arachidonoyl amide substrate to each well.
-
Immediately begin kinetic reading of fluorescence intensity every minute for 20-30 minutes at 37°C.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot percent inhibition versus log[inhibitor] concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation:
| Compound | IC50 (nM) |
| This compound | TBD |
| URB597 (Positive Control) | ~5 nM[8] |
Objective: To confirm direct engagement with FAAH in a native biological system and to assess the selectivity of the compound against other serine hydrolases.[5][9]
Methodology: Competitive ABPP is a powerful technique to visualize the active state of enzymes in complex proteomes.[9] A fluorescently-tagged activity-based probe that covalently labels active serine hydrolases is competed off by the inhibitor.
Protocol:
-
Reagents and Materials:
-
Cell lysate or tissue homogenate (e.g., mouse brain).
-
This compound.
-
Broad-spectrum serine hydrolase activity-based probe (e.g., FP-rhodamine).
-
SDS-PAGE gels and Western blotting apparatus.
-
-
Procedure:
-
Pre-incubate aliquots of the proteome with varying concentrations of this compound for 30 minutes.
-
Add the FP-rhodamine probe to each aliquot and incubate for another 30 minutes.
-
Quench the reaction by adding SDS-PAGE loading buffer.
-
Separate proteins by SDS-PAGE.
-
Visualize labeled proteins using an in-gel fluorescence scanner.
-
The disappearance of the fluorescent band corresponding to the molecular weight of FAAH indicates target engagement by the inhibitor.
-
Assess the entire lane to determine if other serine hydrolase bands also disappear, which would indicate off-target activity.
-
Expected Outcome: A concentration-dependent decrease in the fluorescence of the FAAH band with minimal impact on other serine hydrolase bands would confirm potent and selective inhibition.
Objective: To verify that FAAH inhibition by this compound leads to the expected downstream biological consequence: an increase in endogenous anandamide levels.
Methodology: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying lipid signaling molecules.
Protocol:
-
Cell Culture:
-
Culture a suitable cell line (e.g., Neuro2a cells) to confluence.
-
-
Treatment:
-
Treat cells with this compound at various concentrations (e.g., 0.1x, 1x, 10x IC50) for a defined period (e.g., 1-4 hours).
-
-
Lipid Extraction:
-
Harvest cells and perform a lipid extraction using a method such as the Folch or Bligh-Dyer procedure.
-
-
LC-MS/MS Analysis:
-
Analyze the lipid extracts by LC-MS/MS using an optimized method for the detection and quantification of anandamide and other N-acylethanolamines (NAEs) like PEA and OEA.[2]
-
Use deuterated internal standards for accurate quantification.
-
Data Presentation:
| Treatment | Anandamide (pmol/mg protein) | PEA (pmol/mg protein) | OEA (pmol/mg protein) |
| Vehicle | Baseline | Baseline | Baseline |
| This compound (1x IC50) | TBD | TBD | TBD |
| This compound (10x IC50) | TBD | TBD | TBD |
Expected Outcome: A significant, dose-dependent increase in the levels of anandamide and other FAAH substrates.[2]
Part 3: In Vivo Validation and Therapeutic Potential
Following successful in vitro and cell-based validation, the investigation should progress to in vivo models to assess the compound's physiological effects and therapeutic potential.
Key In Vivo Experiments:
-
Pharmacokinetics/Pharmacodynamics (PK/PD): Determine the compound's brain penetrance and establish a relationship between plasma/brain concentration and ex vivo FAAH activity in brain homogenates.
-
Inflammatory Pain Models: In a model such as complete Freund's adjuvant (CFA)-induced inflammatory pain in rodents, treatment with an effective FAAH inhibitor should produce significant analgesic effects.[2]
-
Anxiolytic Models: The elevated plus maze or light-dark box tests can be used to assess if the compound exhibits anxiolytic-like properties, a known effect of FAAH inhibition.[3]
Part 4: Potential Off-Target Considerations and Alternative Mechanisms
While the FAAH inhibition hypothesis is strong, a thorough investigation must remain open to other possibilities. The broad structural similarities to other classes of bioactive molecules warrant consideration of alternative mechanisms. For instance, some N-substituted benzamides have been shown to inhibit NF-κB activation, a key pathway in inflammation.[10] Therefore, if the results from the FAAH investigation are negative or if unexpected phenotypes are observed in vivo, secondary screening against a panel of receptors and enzymes, including those involved in inflammatory signaling pathways like NF-κB and MAPK, would be a prudent next step.[11][12]
This comprehensive, hypothesis-driven approach ensures a rigorous and efficient elucidation of the mechanism of action for this compound, paving the way for its potential development as a novel therapeutic agent.
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A Technical Guide to the Biological Activity Screening of N-phenylcyclobutanecarboxamide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the systematic screening of N-phenylcyclobutanecarboxamide and its analogs to uncover and characterize their biological activities. Moving beyond a rigid template, this document establishes a logical, causality-driven workflow, from initial target hypothesis generation to hit validation and preliminary optimization.
Introduction: The this compound Scaffold - A Privileged Motif in Drug Discovery?
The this compound core represents a fascinating scaffold in medicinal chemistry. The cyclobutane ring, a strained four-membered carbocycle, imparts a unique three-dimensional geometry and conformational rigidity compared to more flexible aliphatic chains.[1][2] This constrained conformation can be advantageous for specific and high-affinity binding to biological targets.[2] Furthermore, the amide linkage provides a key hydrogen bond donor and acceptor, while the phenyl ring offers a platform for a multitude of substitutions to explore structure-activity relationships (SAR).
Derivatives of this scaffold have shown promise as inhibitors of enzymes like the fat mass and obesity-associated protein (FTO) and RNA helicase DHX9, suggesting a broad potential for therapeutic intervention in oncology and other diseases.[3] This guide outlines a systematic approach to unlock the full therapeutic potential of this chemical series.
The Screening Cascade: A Multi-pronged Approach
A successful screening campaign does not rely on a single assay but rather a cascade of intelligently designed experiments to identify, confirm, and characterize biological activity. This workflow is designed to maximize information while conserving resources.
Figure 1: A representative screening cascade for this compound.
Phase 1: In Silico Target Prediction - Charting the Course
Before embarking on costly and time-consuming wet-lab experiments, a robust in silico analysis can generate valuable hypotheses about the potential biological targets of this compound.[4] This approach leverages the principle that structurally similar molecules often exhibit similar biological activities.[4]
Methodology
Computational tools and databases can be employed to predict targets based on ligand chemistry.[5]
-
Cheminformatic Similarity Searching: Utilize platforms like PubChem, ChEMBL, and specialized software to identify known bioactive molecules with high structural similarity to the this compound scaffold.[4]
-
Pharmacophore Modeling: Develop a 3D pharmacophore model based on the core scaffold and use it to screen virtual libraries of protein structures.
-
Target Prediction Servers: Employ web-based tools such as TargetHunter, which use chemogenomic data to predict the biological targets of small molecules.[4]
Predicted Targets for this compound (Hypothetical)
For the purpose of this guide, let's assume an in silico analysis of the parent this compound yields the following high-probability targets:
| Predicted Target Family | Specific Examples | Rationale for Prioritization |
| Epigenetic Modifiers | FTO, Lysine Demethylases (KDMs) | Structural similarity to known inhibitors; potential for oncology applications. |
| Helicases | DHX9, other DEAH/DExH box helicases | Known activity of related analogs; relevance in cancer and virology. |
| GPCRs | Orexin Receptors, others | Phenyl and amide moieties are common in GPCR ligands. |
| Ion Channels | Sodium Channels | Carboxamide-containing compounds are a known class of sodium channel blockers.[2] |
Phase 2: Primary Screening - Casting a Wide Net
Based on the in silico predictions, a dual-pronged primary screening approach is recommended: a broad phenotypic screen to uncover unexpected activities and targeted biochemical assays for the highest-confidence predicted targets.
Broad Phenotypic Screening: A Target-Agnostic Approach
Phenotypic screens assess the effect of a compound on cell behavior without a preconceived notion of the target.[6] A cell proliferation assay is a robust and high-throughput starting point.
Protocol 4.1.1: Cell Proliferation Assay (MTT-based)
-
Cell Plating: Seed a panel of cancer cell lines (e.g., a panel representing different tissue origins) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with this compound derivatives at a single, high concentration (e.g., 10-30 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control.
Targeted Biochemical Assays: Hypothesis-Driven Interrogation
For the high-priority targets identified in Phase 1, specific biochemical or biophysical assays should be employed.
Protocol 4.2.1: FTO Demethylase Inhibition Assay (LC-MS based)
This protocol is adapted from established methods for measuring FTO activity.[7]
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing FTO enzyme, a methylated nucleic acid substrate (e.g., m6A-containing RNA oligonucleotide), Fe(II), 2-oxoglutarate, and ascorbate in an appropriate buffer.
-
Inhibitor Addition: Add the this compound derivative or vehicle control to the reaction mixture.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 37°C) for a specified time (e.g., 60 minutes).
-
Reaction Quenching: Stop the reaction by adding a quenching solution (e.g., EDTA or a strong acid).
-
LC-MS/MS Analysis: Analyze the reaction mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the formation of the demethylated product.
-
Data Analysis: Calculate the percentage of inhibition of FTO activity compared to the vehicle control.
Protocol 4.2.2: DHX9 Helicase Activity Assay (Fluorescence-based)
This assay measures the ATP-dependent unwinding of a fluorescently labeled RNA substrate.[8]
-
Substrate Preparation: Use a dual-labeled RNA substrate with a fluorophore (e.g., TAMRA) on one end and a quencher (e.g., BHQ) on the other. In its double-stranded form, the fluorescence is quenched.
-
Reaction Setup: In a microplate, combine the DHX9 enzyme, the fluorescent RNA substrate, and the this compound derivative or vehicle control in a reaction buffer.
-
Initiation and Measurement: Initiate the reaction by adding ATP. Immediately monitor the increase in fluorescence over time using a fluorescence plate reader as the helicase unwinds the substrate, separating the fluorophore and quencher.[8]
-
Data Analysis: Determine the initial rate of the reaction from the linear phase of the fluorescence versus time plot. Calculate the percentage of inhibition compared to the vehicle control.
Phase 3: Hit Confirmation and Validation - Ensuring Robustness
A "hit" from a primary screen is merely a starting point. Rigorous confirmation and validation are crucial to eliminate false positives and build confidence in the observed activity.[9]
Dose-Response Analysis
Any compound showing significant activity in the primary screen must be tested over a range of concentrations to determine its potency, typically expressed as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).[10]
Figure 2: Workflow for IC50 determination.
Data Analysis: Calculating the IC50
-
Data Plotting: Plot the percentage of inhibition on the y-axis against the logarithm of the inhibitor concentration on the x-axis.[11]
-
Curve Fitting: Use a non-linear regression analysis to fit the data to a sigmoidal (four-parameter logistic) curve.
-
IC50 Value: The IC50 is the concentration of the inhibitor that corresponds to 50% inhibition on the fitted curve.[10][12]
Orthogonal Assays
To ensure the observed activity is not an artifact of the primary assay format, it is essential to confirm the hit in an orthogonal assay that relies on a different detection principle. For example, if the primary FTO assay was LC-MS based, a secondary assay could be based on a different detection method like a coupled-enzyme assay that produces a colorimetric or fluorescent readout.
Preliminary Structure-Activity Relationship (SAR) Expansion
Synthesizing or acquiring a small number of close analogs of the hit compound can provide early insights into the SAR. This involves making small, targeted modifications to the this compound scaffold.
Table 2: Hypothetical Preliminary SAR for an FTO Inhibitor Hit
| Compound ID | R1 (Phenyl Substitution) | R2 (Cyclobutane Substitution) | FTO Inhibition IC50 (µM) |
| N-PC-001 | H | H | 15.2 |
| N-PC-002 | 4-Cl | H | 8.5 |
| N-PC-003 | 4-OCH3 | H | 25.1 |
| N-PC-004 | H | 1-CH3 | > 50 |
This hypothetical data suggests that an electron-withdrawing group on the phenyl ring may be beneficial for activity, while substitution on the cyclobutane ring is detrimental.
Phase 4: The Transition to Hit-to-Lead
Validated hits with promising initial SAR are advanced to the hit-to-lead stage.[13] This phase focuses on further characterizing the compound's biological profile and assessing its drug-like properties.
Secondary and Selectivity Assays
-
Selectivity Profiling: The validated hit should be tested against a panel of related biological targets (e.g., other demethylases or helicases) to assess its selectivity. High selectivity is often a desirable trait for a drug candidate to minimize off-target effects.
-
Cellular Target Engagement: For hits identified in biochemical assays, it is crucial to demonstrate that they can engage their target in a cellular context. This can be achieved through techniques like the Cellular Thermal Shift Assay (CETSA) or by measuring the modulation of a downstream biomarker.
ADMET Profiling: A Glimpse into Drug-likeness
Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical to identify potential liabilities that could derail a drug development program.[14]
In Silico ADMET Prediction:
Various computational models can predict key ADMET properties.[15]
Table 3: Predicted ADMET Properties for a Hypothetical this compound Hit
| Property | Predicted Value | Interpretation |
| LogP | 2.8 | Good balance of solubility and permeability. |
| Aqueous Solubility | Moderate | May require formulation optimization. |
| Caco-2 Permeability | High | Likely to be well-absorbed orally.[16] |
| CYP450 Inhibition | Low risk for major isoforms | Reduced potential for drug-drug interactions.[16] |
| hERG Inhibition | Low risk | Reduced potential for cardiotoxicity. |
| Hepatotoxicity | Low risk | Favorable safety profile. |
In Vitro ADMET Assays:
Key in silico predictions should be confirmed with in vitro experiments:
-
Metabolic Stability: Incubate the compound with liver microsomes or hepatocytes to determine its metabolic half-life.
-
CYP450 Inhibition: Assess the compound's ability to inhibit major cytochrome P450 enzymes.
-
Plasma Protein Binding: Determine the extent to which the compound binds to plasma proteins, which can affect its free concentration and efficacy.
Conclusion
The this compound scaffold holds considerable potential for the development of novel therapeutics. The systematic screening cascade outlined in this guide provides a robust and logical framework for identifying and validating the biological activities of this promising class of molecules. By integrating in silico prediction, phenotypic screening, targeted biochemical assays, and early ADMET profiling, researchers can efficiently navigate the early stages of the drug discovery process and unlock the full therapeutic potential of this compound and its derivatives.
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The Synthesis of N-Phenylcyclobutanecarboxamide Derivatives and Analogs: An In-Depth Technical Guide for Drug Discovery Professionals
Foreword: Embracing Three-Dimensionality in Drug Design
In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with enhanced pharmacological properties is a constant endeavor. The "escape from flatland"—a strategic shift away from planar, aromatic structures towards more three-dimensional (3D) scaffolds—has gained significant traction.[1] Saturated carbocyclic rings, such as cyclobutane, are at the forefront of this movement. The inherent ring strain and non-planar geometry of the cyclobutane core offer a unique conformational rigidity that can pre-organize substituents for optimal interaction with biological targets, often leading to improved potency and selectivity.[1][2]
This guide provides an in-depth technical overview of the synthesis of N-phenylcyclobutanecarboxamide derivatives and analogs, a class of compounds with significant potential in drug discovery. We will delve into the core synthetic strategies, providing not just the "how" but, more critically, the "why" behind the methodological choices. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights to navigate the synthetic challenges and unlock the potential of this valuable scaffold.
The Cyclobutane Core: A Privileged Scaffold in Medicinal Chemistry
The cyclobutane moiety is an increasingly sought-after structural motif in pharmaceutical chemistry.[2] Its unique conformational properties, stemming from a balance of ring strain and puckering, allow it to serve as a versatile scaffold for presenting substituents in a well-defined spatial arrangement. This can lead to enhanced binding affinity and selectivity for protein targets. Furthermore, the introduction of a cyclobutane ring can improve physicochemical properties such as metabolic stability and aqueous solubility, key parameters in drug development.
The this compound core, in particular, combines the 3D nature of the cyclobutane ring with the well-established pharmacophoric features of the N-phenylamide group. This functional group is a common feature in a multitude of biologically active molecules, known for its ability to participate in hydrogen bonding and hydrophobic interactions within protein binding pockets. The strategic combination of these two motifs provides a rich design space for the development of novel therapeutics.
Key Synthetic Strategies for this compound Derivatives
The synthesis of substituted cyclobutanes can be challenging due to the inherent ring strain.[1] However, several robust synthetic methodologies have been developed to access this important scaffold. This section will detail three key strategies for the synthesis of this compound derivatives:
-
Palladium-Catalyzed C-H Arylation: A Direct and Efficient Approach
-
Grignard Reaction and Amide Coupling: A Modular and Versatile Route
-
Palladium-Catalyzed Aminocarbonylation of Cyclobutanols: A Convergent Strategy
Palladium-Catalyzed C-H Arylation: A Direct and Efficient Approach
Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering a more atom- and step-economical approach to the construction of complex molecules. Palladium-catalyzed C-H arylation allows for the direct formation of a carbon-aryl bond, bypassing the need for pre-functionalized starting materials.[3][4]
The use of a directing group is crucial for achieving high regioselectivity in C-H activation. In the case of cyclobutanecarboxamides, an auxiliary group, such as 8-aminoquinoline, can be installed on the amide nitrogen.[3] This auxiliary coordinates to the palladium catalyst, bringing it into close proximity to the C-H bonds of the cyclobutane ring and facilitating their activation. The choice of the auxiliary and the reaction conditions can influence whether mono- or bis-arylation occurs.[3]
This protocol describes the synthesis of an all-cis trisubstituted cyclobutane scaffold.
Step 1: Synthesis of N-(quinolin-8-yl)cyclobutanecarboxamide (Auxiliary-Attached Substrate)
-
To a solution of cyclobutanecarboxylic acid (1.0 eq) in dichloromethane (DCM), add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF) at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain cyclobutanecarbonyl chloride.
-
In a separate flask, dissolve 8-aminoquinoline (1.0 eq) and triethylamine (1.5 eq) in DCM.
-
Add the freshly prepared cyclobutanecarbonyl chloride dropwise to the 8-aminoquinoline solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-(quinolin-8-yl)cyclobutanecarboxamide.
Step 2: Palladium-Catalyzed Bis-Arylation
-
To a sealed tube, add N-(quinolin-8-yl)cyclobutanecarboxamide (1.0 eq), aryl iodide (2.5 eq), Pd(OAc)₂ (10 mol%), and Ag₂CO₃ (2.5 eq).
-
Evacuate and backfill the tube with argon.
-
Add anhydrous toluene as the solvent.
-
Heat the reaction mixture at 120 °C for 24 hours.
-
Cool the reaction to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the bis-arylated product.
Step 3: Auxiliary Removal
-
Dissolve the bis-arylated product in a mixture of ethanol and 6 N HCl.
-
Reflux the mixture for 12 hours.
-
Cool the reaction and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the free carboxylic acid.
-
The carboxylic acid can then be coupled with the desired aniline derivative using standard amide coupling conditions (see Section 2.2.2).
Diagram: Proposed Catalytic Cycle for Pd-Catalyzed C-H Arylation
Caption: Proposed catalytic cycle for the palladium-catalyzed C-H arylation of cyclobutanecarboxamides.
Grignard Reaction and Amide Coupling: A Modular and Versatile Route
This two-step approach offers significant modularity, allowing for the introduction of diverse substituents on the cyclobutane ring via the Grignard reaction, followed by the coupling of the resulting carboxylic acid with a wide range of anilines.[5][6]
The Grignard reaction is a classic and powerful method for forming carbon-carbon bonds.[7] By reacting a cyclobutanone derivative with a Grignard reagent, a tertiary alcohol can be generated, introducing a new substituent onto the cyclobutane ring.[6] The subsequent amide coupling is a reliable transformation, with a plethora of available coupling reagents to suit different substrates. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes side reactions and racemization.[2][8]
Step 1: Grignard Reaction [6]
-
To a solution of methyl 3-oxocyclobutane-1-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C, add the desired Grignard reagent (e.g., methylmagnesium bromide, 1.2 eq) dropwise.
-
Stir the reaction at -78 °C for 2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product, a mixture of cis and trans isomers of methyl 3-hydroxy-3-substituted-cyclobutane-1-carboxylate, can be purified by column chromatography or used directly in the next step.
Step 2: Saponification
-
Dissolve the methyl ester from the previous step in a mixture of methanol and water.
-
Add lithium hydroxide (2.0 eq) and stir the reaction at room temperature for 4 hours.
-
Acidify the reaction mixture with 1 N HCl to pH ~3.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the carboxylic acid.
Step 3: Amide Coupling using HATU [9]
-
Dissolve the carboxylic acid (1.0 eq) and the desired aniline (1.1 eq) in anhydrous DMF.
-
Add N,N-diisopropylethylamine (DIPEA, 3.0 eq) to the solution.
-
Add HATU (1.2 eq) in one portion and stir the reaction mixture at room temperature for 4 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with 1 N HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound derivative.
Diagram: Grignard Reaction and Amide Coupling Workflow
Caption: A modular two-step workflow for the synthesis of this compound analogs.
Palladium-Catalyzed Aminocarbonylation of Cyclobutanols: A Convergent Strategy
This methodology provides a convergent route to cyclobutanecarboxamides by combining a cyclobutanol, an amine, and carbon monoxide in a single palladium-catalyzed step.[1][10] This approach is particularly attractive for its high atom economy and the ability to directly install the carboxamide functionality.
The reaction proceeds through a proposed mechanism involving the in-situ formation of a cyclobutene intermediate from the cyclobutanol.[1] The palladium catalyst then facilitates a hydropalladation, followed by CO insertion and aminolysis to yield the final product. The choice of ligand is critical for controlling the regioselectivity of the reaction.[10]
For 1,2-Substituted Cyclobutanecarboxamides:
-
In a pressure vessel, combine the cyclobutanol (1.5 eq), aniline (1.0 eq), Pd(TFA)₂ (1 mol%), and NIXantphos (1.2 mol%).
-
Add 1,2-dichloroethane (DCE) as the solvent.
-
Pressurize the vessel with carbon monoxide (6 bar).
-
Heat the reaction mixture at 110 °C for 24 hours.
-
Cool the reaction to room temperature and carefully vent the CO pressure.
-
Concentrate the reaction mixture and purify the crude product by column chromatography on silica gel.
For 1,1-Substituted Cyclobutanecarboxamides:
-
In a pressure vessel, combine the cyclobutanol (1.5 eq), aniline (1.0 eq), Pd(acac)₂ (1 mol%), and (4-CF₃C₆H₄)₃P (2.4 mol%).
-
Add DCE as the solvent.
-
Pressurize the vessel with carbon monoxide (20 bar).
-
Heat the reaction mixture at 110 °C for 24 hours.
-
Follow the same workup and purification procedure as for the 1,2-substituted isomers.
Diagram: Proposed Mechanism for Palladium-Catalyzed Aminocarbonylation of Cyclobutanols
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A Senior Application Scientist's Guide to In Silico Modeling of N-phenylcyclobutanecarboxamide Receptor Binding
Abstract
This technical guide provides a comprehensive, in-depth protocol for the in silico analysis of N-phenylcyclobutanecarboxamide binding to its target receptor. N-phenylcyclobutanecarboxamides represent a class of molecules with significant therapeutic potential, particularly as allosteric modulators of the cannabinoid CB1 receptor.[1][2] Understanding their interaction at an atomic level is paramount for rational drug design and optimization. This document moves beyond a simple recitation of steps, delving into the causal logic behind methodological choices to ensure a robust, reproducible, and scientifically sound computational workflow. We will cover the entire pipeline, from target identification and preparation to advanced molecular dynamics and free energy calculations, culminating in the application of these models for virtual screening. Each protocol is designed as a self-validating system, incorporating critical checkpoints to ensure the integrity of the results. This guide is intended for researchers, computational chemists, and drug development professionals seeking to apply rigorous in silico techniques to GPCR-ligand interactions.
Introduction: The Case for N-phenylcyclobutanecarboxamides at the CB1 Receptor
The endocannabinoid system, particularly the cannabinoid receptor type 1 (CB1R), is a critical regulator of numerous physiological processes, making it a prime target for therapeutic intervention.[3] However, direct (orthosteric) activation or inhibition of CB1R is often associated with significant adverse effects, including psychotropic events and depression.[2] This has shifted focus towards allosteric modulation—the binding of a ligand to a site topologically distinct from the primary (orthosteric) binding pocket.[2][4] Allosteric modulators offer a more nuanced approach, fine-tuning the receptor's response to endogenous ligands rather than simply switching it on or off.[5]
N-phenylcyclobutanecarboxamides have emerged as a promising scaffold for developing CB1R allosteric modulators. Compounds like PSNCBAM-1 have been shown to act as negative allosteric modulators (NAMs), demonstrating the therapeutic potential of this chemical class.[1][2] In silico modeling provides an indispensable toolkit for exploring the structure-activity relationships (SAR) of these compounds, predicting binding modes, and guiding the design of new analogs with improved potency and selectivity.
The Target: Cannabinoid Receptor Type 1 (CB1R)
CB1R is a class A G protein-coupled receptor (GPCR), characterized by its seven-transmembrane (7TM) helical structure.[6] The availability of high-resolution crystal and cryo-EM structures for GPCRs, including CB1R, has revolutionized structure-based drug design for this target class.[7][8]
Expertise in Action: Why Structure Selection is Critical The choice of the initial receptor structure is arguably the most critical decision in the entire modeling workflow. GPCRs are highly dynamic and can exist in multiple conformational states (e.g., inactive, active). Using an agonist-bound (active) state structure to dock an antagonist or NAM can lead to fundamentally incorrect predictions. For studying NAMs like the N-phenylcyclobutanecarboxamides, it is imperative to select a high-resolution, inactive-state structure of CB1R.
Recommended Starting Structure:
-
PDB ID: 5TGZ (Inactive state of human CB1 receptor) or similar high-resolution inactive state structures.
The In Silico Modeling Workflow: A Strategic Overview
Our workflow is a multi-stage process designed to progressively refine our understanding of the ligand-receptor interaction, from initial pose prediction to the dynamics and thermodynamics of binding. Each step builds upon the last, incorporating increasing levels of computational complexity and physical realism.
Caption: A strategic overview of the in silico workflow for analyzing receptor binding.
Protocol 1: Ligand and Receptor Preparation
The principle of "garbage in, garbage out" is paramount in computational modeling. Proper preparation ensures that the molecular structures are physically realistic before any simulation begins.
4.1 Receptor Preparation (Using Schrödinger Maestro as an example)
-
Import Structure: Load the selected CB1R PDB file (e.g., 5TGZ).
-
Pre-processing: Use the "Protein Preparation Wizard".
-
Assign bond orders, add hydrogens: This is crucial for correct chemistry.
-
Create zero-order bonds to metals and disulfide bonds: Ensures structural integrity.
-
Fill in missing side chains and loops: Use Prime to model missing segments if they are not near the binding site. Causality: Unresolved residues can create artificial voids and impact simulation stability.
-
Generate Het States: Epik is used to predict protonation and tautomeric states at a physiological pH (e.g., 7.4). Causality: The charge state of residues like Histidine, Aspartate, and Glutamate is pH-dependent and dramatically affects electrostatic interactions.
-
Optimize H-bond network: Flips and reorients residues (e.g., Asn, Gln, His) to optimize the hydrogen-bonding network.
-
-
Constrained Minimization: Perform a restrained, heavy-atom minimization (e.g., with the OPLS force field) to relieve steric clashes introduced during preparation. A convergence threshold of RMSD 0.3 Å is standard.
4.2 Ligand Preparation
-
Draw or Import Ligand: Create the this compound structure.
-
Generate States: Use LigPrep to generate possible ionization states, tautomers, stereoisomers, and ring conformations. Causality: A ligand can exist in multiple forms in solution; failing to consider the biologically relevant form can prevent finding the correct binding mode.
-
Minimization: Minimize the ligand structure to obtain a low-energy conformation.
Protocol 2: Molecular Docking for Pose Prediction
Molecular docking predicts the preferred orientation (pose) of a ligand within a receptor's binding site and assigns a score representing the predicted binding affinity.[6][7]
5.1 Workflow: Structure-Based Docking
Caption: The fundamental workflow for molecular docking.
5.2 Detailed Protocol (Using Glide - Schrödinger)
-
Receptor Grid Generation:
-
Define the binding site. For the known CB1R allosteric site, center the grid on residues identified from literature or mutagenesis data.
-
The enclosing box should be large enough to allow the ligand to rotate and translate freely (~20-25 Å in each dimension). Causality: A grid that is too small can artificially constrain the ligand, while one that is too large unnecessarily increases search time.
-
-
Ligand Docking:
-
Select the prepared ligand file.
-
Choose a precision level (e.g., Standard Precision 'SP' for initial screening, Extra Precision 'XP' for refinement).
-
Run the docking job. Glide will sample ligand conformations and orientations within the grid and score them.
-
5.3 Self-Validation: A Critical Checkpoint
Before proceeding, the docking protocol must be validated.[9]
-
Redocking: If a co-crystallized allosteric modulator exists for your chosen PDB structure, extract it and dock it back into the binding site.
-
Success Criterion: The root-mean-square deviation (RMSD) between the docked pose and the crystal pose should be less than 2.0 Å.[9] This confirms that the docking algorithm and parameters can reproduce the experimentally observed binding mode. If no co-crystallized ligand is available, validation can be attempted by docking known active and inactive compounds to see if the scores correlate with activity.[10]
Protocol 3: Molecular Dynamics for Stability and Dynamic Interactions
Docking provides a static snapshot. Molecular Dynamics (MD) simulations introduce temperature, pressure, and solvent to simulate the dynamic behavior of the protein-ligand complex over time.[11][12] This allows us to assess the stability of the docked pose and observe key interactions that persist over the simulation.
6.1 MD Simulation Workflow
Caption: The sequential stages of preparing and running a production MD simulation.
6.2 Detailed Protocol (Using GROMACS)
-
Topology Generation: Generate topology files for the protein (using a force field like CHARMM36m) and the ligand (using a tool like CGenFF).[13]
-
System Setup:
-
Minimization & Equilibration:
-
Perform a steep descent energy minimization to relax the system.
-
Run a short NVT (constant number of particles, volume, temperature) equilibration to bring the system to the target temperature (e.g., 300 K).[11]
-
Run a subsequent NPT (constant number of particles, pressure, temperature) equilibration to adjust the system density.[11]
-
-
Production MD: Run the production simulation for a duration sufficient to observe stable behavior (typically 100-500 nanoseconds for binding pose stability).
6.3 Post-MD Analysis: Validating Stability
-
RMSD: Plot the RMSD of the protein backbone and the ligand heavy atoms over time. A stable system is indicated by the RMSD reaching a plateau.
-
RMSF: The root-mean-square fluctuation (RMSF) plot highlights flexible regions of the protein.
-
Interaction Analysis: Analyze the trajectory to identify persistent hydrogen bonds, hydrophobic contacts, and water-bridged interactions between the ligand and receptor.
Advanced Analysis: Binding Free Energy Calculations
While docking scores provide a rapid estimate, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Generalized Born Surface Area (MM/GBSA) offer a more accurate, albeit computationally intensive, way to estimate the free energy of binding from MD trajectories.[14][15]
7.1 MM/PBSA Methodology
MM/PBSA calculates the binding free energy (ΔG_bind) by summing the changes in molecular mechanical gas-phase energies (ΔE_MM), solvation free energies (ΔG_solv), and conformational entropy (-TΔS).[16]
ΔG_bind = ΔE_MM + ΔG_solv - TΔS
-
ΔE_MM: Includes internal, electrostatic, and van der Waals energies.
-
ΔG_solv: Is composed of polar (calculated via Poisson-Boltzmann) and nonpolar (calculated from solvent-accessible surface area) contributions.[14]
-
-TΔS: The entropy term is computationally expensive and often omitted when comparing similar ligands, as the change is assumed to be negligible.[15]
7.2 Protocol (Using Amber's MMPBSA.py)
-
Extract Snapshots: From the stable portion of the production MD trajectory, extract snapshots at regular intervals (e.g., every 100 ps).
-
Run Calculation: Use the MMPBSA.py script, providing the topologies for the complex, receptor, and ligand.[17]
-
Decomposition Analysis: A key advantage is the ability to decompose the binding energy on a per-residue basis, identifying which amino acids contribute most favorably or unfavorably to the binding.[15]
Table 1: Example MM/PBSA Binding Energy Data
| Component | Ligand A (kcal/mol) | Ligand B (kcal/mol) |
| van der Waals Energy | -45.7 ± 2.1 | -38.2 ± 1.8 |
| Electrostatic Energy | -15.3 ± 1.5 | -25.9 ± 2.0 |
| Polar Solvation Energy | +20.1 ± 1.9 | +30.5 ± 2.4 |
| Nonpolar Solvation Energy | -5.2 ± 0.4 | -4.8 ± 0.3 |
| ΔG_bind (no entropy) | -45.1 ± 3.5 | -38.4 ± 3.9 |
This table illustrates how MM/PBSA provides a detailed energetic profile of binding.
Application: Pharmacophore Modeling and Virtual Screening
Once a validated binding mode is established, we can abstract its key chemical features into a 3D pharmacophore model.[18][19] This model serves as a powerful 3D query to rapidly screen large compound libraries for molecules that fit the required interaction pattern.[20][21]
8.1 Structure-Based Pharmacophore Generation
-
Identify Features: Based on the stable interactions from the MD simulation, identify key features:
-
Hydrogen Bond Acceptors/Donors
-
Hydrophobic Centroids
-
Aromatic Rings
-
Positive/Negative Ionizable groups
-
-
Generate Model: Use a program like PHASE (Schrödinger) or LigandScout to generate a 3D arrangement of these features with specific distance and angle constraints.[18]
-
Screening: Use the pharmacophore model to screen databases (e.g., ZINC, Enamine) for molecules that match the query, effectively filtering millions of compounds down to a manageable number for subsequent docking and analysis.[20]
Conclusion and Future Directions
This guide has outlined a rigorous, multi-step in silico workflow for characterizing the binding of N-phenylcyclobutanecarboxamides to the CB1 receptor. By integrating molecular docking, extensive molecular dynamics simulations, and advanced free energy calculations, researchers can develop a deep, atomic-level understanding of ligand-receptor interactions. This knowledge is crucial for guiding medicinal chemistry efforts to design next-generation allosteric modulators with enhanced therapeutic profiles. The process is iterative and self-validating, ensuring that computational predictions are robust and scientifically sound. Future work will involve applying these validated models to large-scale virtual screening campaigns and incorporating more advanced techniques like enhanced sampling MD and absolute binding free energy calculations to further refine predictive accuracy.
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The Emergent Patent Landscape of N-phenylcyclobutanecarboxamide: A Technical Guide for Drug Discovery Professionals
Foreword: Unveiling the Therapeutic Potential of a Unique Scaffold
In the dynamic landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer both unique three-dimensional structures and favorable pharmacological properties is perpetual. N-phenylcyclobutanecarboxamide and its derivatives have recently emerged as a compelling class of compounds, attracting significant attention from researchers and drug development professionals. This in-depth technical guide provides a comprehensive review of the current patent landscape surrounding this promising scaffold, offering insights into its synthesis, therapeutic applications, and the intellectual property strategies shaping its future. Designed for researchers, scientists, and professionals in the pharmaceutical industry, this document aims to serve as a vital resource for navigating and innovating within this exciting chemical space.
The this compound Core: A Structurally Distinct Motif
The this compound scaffold is characterized by a central cyclobutane ring, an amide linkage, and a phenyl group. This unique combination imparts a rigid, three-dimensional conformation that is increasingly sought after in modern drug design. The strained cyclobutane ring, in particular, offers a distinct spatial arrangement of substituents compared to more flexible acyclic or larger cyclic systems, potentially leading to enhanced target-binding affinity and selectivity.
Patent Landscape Analysis: Mapping the Intellectual Property Terrain
A comprehensive analysis of the patent literature reveals a burgeoning interest in this compound derivatives, with a noticeable acceleration in patent filings over the last decade. The landscape is currently characterized by a focus on specific therapeutic areas, with a few key players beginning to establish dominant positions.
Key Therapeutic Areas of Focus
The majority of patent applications centered on this compound and its analogs target a range of diseases, with a significant concentration in the following areas:
-
Oncology: A primary driver of innovation in this space is the discovery of these compounds as potent inhibitors of histone deacetylases (HDACs) .[1][2] HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression, and their dysregulation is a hallmark of many cancers.
-
Neurological and Neurodegenerative Disorders: Several patents disclose the use of this compound derivatives for the treatment of central nervous system (CNS) disorders.[3] This includes conditions such as Alzheimer's disease, Parkinson's disease, and other neurodegenerative conditions, as well as psychiatric disorders.[4][5][6] The proposed mechanism often involves the modulation of targets within the brain, including HDACs, which are also implicated in neuronal function and cognitive processes.[1][7]
-
Metabolic Diseases: A growing number of patents explore the utility of these compounds in treating metabolic disorders like diabetes and obesity.[1] The inhibition of specific HDAC isoforms has been shown to improve insulin sensitivity and regulate metabolic pathways.
-
Infectious Diseases: Some patent literature indicates the potential of N-phenyl-carboxamide derivatives in treating viral infections, such as Hepatitis B.[8]
Major Patent Assignees and Inventive Trends
While the field is still evolving, a few pharmaceutical companies and research institutions have emerged as key players, actively filing patents to protect their innovations. Analysis of patent assignees suggests a competitive environment with a focus on securing broad claims covering both composition of matter and methods of use.
| Patent Number/Application | Key Assignee(s) | Therapeutic Focus | Claimed Invention |
| US11377423B2 | Not Specified | Metabolic disorders, Neurological disorders, Cancer | Inhibitors of histone deacetylase |
| US9895349B2 | Not Specified | Hepatitis B | N-phenyl-carboxamide derivatives and their use as medicaments |
| US8143445B2 | Not Specified | Cancer, HIV | HDAC inhibitors |
| WO2009016088A1 | F. Hoffmann-La Roche AG | CNS Disorders | Use of benzamide derivatives for treatment |
| US10537535B2 | Not Specified | Cancer, Neurodegenerative diseases | Histone deacetylase inhibitors |
This table is a representative sample and not an exhaustive list of all patents in this field.
Inventive trends indicate a move towards the development of isoform-selective HDAC inhibitors to minimize off-target effects and improve the therapeutic index. Furthermore, there is a growing interest in exploring novel derivatives with improved pharmacokinetic properties, such as enhanced brain penetration for CNS indications.
Synthetic Methodologies: Constructing the Core Scaffold
The synthesis of this compound and its derivatives typically involves the coupling of a cyclobutanecarboxylic acid moiety with a substituted aniline. Several synthetic strategies have been reported in the patent literature, offering flexibility in accessing a diverse range of analogs.
General Synthetic Pathway
A common and versatile approach to the synthesis of N-phenylcyclobutanecarboxamides is depicted below. This pathway allows for the late-stage introduction of diversity on the phenyl ring, making it suitable for the generation of compound libraries for structure-activity relationship (SAR) studies.
Caption: General synthetic scheme for this compound derivatives.
Experimental Protocol: Synthesis of a Representative this compound Derivative
The following protocol is a representative example of the synthesis of an this compound derivative, adapted from methodologies described in the patent literature.[9]
Step 1: Activation of Cyclobutanecarboxylic Acid
-
To a solution of cyclobutanecarboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF) under an inert atmosphere (e.g., nitrogen or argon), add a coupling agent such as HATU (1.1 eq) or a combination of EDCI (1.2 eq) and HOBt (1.2 eq).
-
Add a tertiary amine base, such as triethylamine or diisopropylethylamine (2.0-3.0 eq), to the reaction mixture.
-
Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated acid intermediate.
Step 2: Amide Bond Formation
-
To the solution containing the activated cyclobutanecarboxylic acid, add the desired substituted aniline (1.0 eq) dropwise.
-
Continue stirring the reaction mixture at room temperature for 2-12 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 3: Purification
-
Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound derivative.
-
Characterize the final product by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Therapeutic Applications and Mechanism of Action
The therapeutic potential of this compound derivatives is intrinsically linked to their ability to modulate the activity of specific biological targets, most notably histone deacetylases.
Histone Deacetylase (HDAC) Inhibition
As previously mentioned, a significant portion of the patent landscape for this compound derivatives revolves around their activity as HDAC inhibitors.[1][2][7] HDACs are a family of enzymes that remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, these compounds can induce histone hyperacetylation, leading to the reactivation of tumor suppressor genes and the induction of cell cycle arrest, differentiation, and apoptosis in cancer cells.
Caption: Mechanism of action of this compound as an HDAC inhibitor.
Central Nervous System (CNS) Disorders
The application of this compound derivatives in CNS disorders is an area of growing interest.[3][4][5] The ability of these compounds to cross the blood-brain barrier and modulate targets within the CNS makes them attractive candidates for treating a range of neurological and psychiatric conditions. The underlying mechanisms are often linked to the modulation of neurotransmitter systems or the inhibition of enzymes like HDACs, which are also implicated in synaptic plasticity and memory formation.[1][7]
Future Directions and Opportunities
The patent landscape for this compound derivatives is still in its formative stages, presenting numerous opportunities for innovation and intellectual property development.
-
Isoform-Selective Inhibitors: The development of compounds that selectively target individual HDAC isoforms is a key area for future research. This could lead to therapies with improved efficacy and reduced side effects.
-
Novel Therapeutic Applications: While oncology and CNS disorders are the current focus, the unique properties of the this compound scaffold may lend themselves to other therapeutic areas, such as inflammatory and autoimmune diseases.
-
Combination Therapies: Exploring the synergistic effects of this compound derivatives in combination with other therapeutic agents could unlock new treatment paradigms.
-
Biomarker Development: The identification of predictive biomarkers to identify patient populations most likely to respond to these therapies will be crucial for their successful clinical development.
Conclusion
The this compound scaffold represents a valuable addition to the medicinal chemist's toolbox. The current patent landscape reflects a dynamic and rapidly evolving field with significant potential for the development of novel therapeutics. As our understanding of the biological roles of targets like HDACs continues to grow, we can expect to see a continued expansion of the intellectual property and therapeutic applications surrounding this promising class of compounds. This technical guide serves as a foundational resource for those looking to contribute to and capitalize on the exciting opportunities within this domain.
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The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of N-Phenylcyclobutanecarboxamide
Abstract
The N-phenylcyclobutanecarboxamide core represents a fascinating intersection of two pharmacologically significant motifs: the conformationally constrained cyclobutane ring and the versatile N-phenyl amide linkage. While the history of this specific molecule is not marked by a singular, high-profile discovery, its conceptualization and synthesis are a logical and compelling outcome of decades of research in medicinal chemistry. This guide provides an in-depth exploration of the discovery, synthesis, and potential therapeutic relevance of this compound, grounded in the established principles of drug design and the known bioactivities of its constituent parts. We will delve into the rationale behind its structure, a detailed synthetic protocol, and a discussion of its potential mechanisms of action, offering a forward-looking perspective for researchers in drug development.
Introduction: The Strategic Value of the Cyclobutane Moiety in Drug Design
The cyclobutane ring, once considered a synthetic curiosity, has emerged as a powerful tool in modern medicinal chemistry.[1] Unlike its larger, more flexible cycloalkane counterparts, the cyclobutane ring possesses a rigid, puckered conformation.[1] This structural rigidity offers several advantages in drug design:
-
Conformational Restriction: By locking pendant functional groups into specific spatial orientations, the cyclobutane scaffold can enhance binding affinity and selectivity for a biological target.[2][3]
-
Improved Pharmacokinetic Properties: The introduction of a cyclobutane ring can improve metabolic stability by blocking sites susceptible to enzymatic degradation.[1][4] This can lead to a longer drug half-life and improved bioavailability.
-
Novel Chemical Space: The unique three-dimensional structure of cyclobutane-containing compounds allows for the exploration of novel chemical space, potentially leading to the discovery of first-in-class therapeutics.[4][5]
The value of this moiety is evidenced by its presence in several marketed drugs, including the hepatitis C protease inhibitor boceprevir and the androgen receptor antagonist apalutamide.[1]
The N-Phenyl Amide: A Cornerstone of Pharmacological Activity
The amide bond is a ubiquitous feature in pharmaceuticals, prized for its chemical stability and its ability to participate in hydrogen bonding interactions with biological targets.[6] The N-phenyl amide moiety, in particular, offers a scaffold that can be readily functionalized to modulate a compound's physicochemical and pharmacological properties. The phenyl ring can engage in various interactions, including hydrophobic and π-π stacking, which are crucial for target binding.[6] Furthermore, substitution on the phenyl ring provides a straightforward means of fine-tuning a compound's activity and pharmacokinetic profile.
Derivatives of N-phenyl amides have demonstrated a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties.[7][8]
A Hypothetical History and Discovery Context
While there is no single seminal paper detailing the first synthesis and characterization of this compound, its "discovery" can be understood as a natural progression in the field of medicinal chemistry. The historical development likely followed a path of convergent evolution from two distinct lines of research:
-
Exploration of Bioactive Carboxamides: Researchers synthesizing and testing various N-substituted amides for therapeutic effects would have logically progressed to include cyclic alkyl substituents, with cyclobutane being a prime candidate due to its unique properties.
-
Functionalization of Cyclobutane Scaffolds: Chemists working to develop novel cyclobutane-containing molecules would have employed common and reliable chemical transformations, such as amide bond formation, to create libraries of compounds for biological screening.[9]
The conceptualization of this compound, therefore, lies at the confluence of these two research streams, representing a deliberate and rational design choice aimed at combining the favorable attributes of both the cyclobutane ring and the N-phenyl amide moiety.
Synthesis of this compound: A Validated Protocol
The synthesis of this compound is a straightforward and robust process, typically achieved through the acylation of aniline with a cyclobutanecarboxylic acid derivative. The following protocol describes a reliable method for its preparation.
Experimental Protocol: Synthesis of this compound
Materials:
-
Cyclobutanecarboxylic acid
-
Thionyl chloride (SOCl₂)
-
Aniline
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Activation of the Carboxylic Acid:
-
To a solution of cyclobutanecarboxylic acid (1.0 eq) in dichloromethane (DCM, 0.5 M) is added thionyl chloride (1.2 eq) dropwise at 0 °C.
-
A catalytic amount of N,N-dimethylformamide (DMF) is added.
-
The reaction mixture is stirred at room temperature for 2 hours, or until the evolution of gas ceases.
-
The solvent and excess thionyl chloride are removed under reduced pressure to yield crude cyclobutanecarbonyl chloride.
-
-
Amide Bond Formation:
-
The crude cyclobutanecarbonyl chloride is redissolved in DCM (0.5 M).
-
The solution is cooled to 0 °C.
-
A solution of aniline (1.0 eq) and triethylamine (1.2 eq) in DCM is added dropwise to the cyclobutanecarbonyl chloride solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for 4 hours.
-
-
Workup and Purification:
-
The reaction mixture is washed sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
-
Diagram of the Synthetic Workflow:
Caption: Synthetic pathway for this compound.
Potential Biological Activities and Mechanisms of Action
Given the lack of extensive biological data on this compound itself, we can infer its potential therapeutic applications by examining the activities of structurally related compounds.
Potential as an Antifungal Agent
A number of cyclobutane carboxamide derivatives have been identified as potent inhibitors of fungal melanin biosynthesis.[10] Specifically, they have been shown to inhibit scytalone dehydratase, a key enzyme in the fungal melanin pathway.[10] Melanin is a crucial virulence factor for many pathogenic fungi, protecting them from host immune responses and environmental stressors.
Hypothesized Mechanism of Action (Antifungal):
Caption: Potential antifungal mechanism of action.
Potential as an Anti-inflammatory Agent
Carboxamide derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic properties.[8] The mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the production of pro-inflammatory prostaglandins. It is plausible that this compound could exhibit similar activity.
Potential as an Anticancer Agent
The carboxamide scaffold is present in numerous anticancer drugs.[6] These compounds can act through a variety of mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival. For example, N-substituted indole-2-carboxamides have been investigated as inhibitors of topoisomerase, PI3Kα, and EGFR.[6] The rigid cyclobutane core of this compound could potentially enhance its binding to the active site of such targets.
Quantitative Data Summary
| Property | Cyclobutane Moiety | N-Phenyl Amide Moiety | Significance in Drug Design |
| Conformational Flexibility | Low (Rigid)[1] | Moderate | Pre-organizes molecule for target binding, potentially increasing potency and reducing off-target effects.[2] |
| Metabolic Stability | High[4] | Moderate to High | Can lead to improved pharmacokinetic profiles, such as longer half-life.[1] |
| Hydrogen Bonding Capacity | None | Donor (N-H) & Acceptor (C=O)[6] | Crucial for specific interactions with biological targets.[6] |
| Lipophilicity (logP) | Moderate | Moderate to High | Influences solubility, permeability, and plasma protein binding. |
Conclusion and Future Directions
This compound stands as a molecule of significant potential, born from the logical and strategic combination of two privileged scaffolds in medicinal chemistry. While its own history is yet to be fully written, the foundation laid by decades of research into cyclobutane chemistry and bioactive amides provides a compelling rationale for its further investigation.
Future research should focus on the synthesis of a library of this compound derivatives with diverse substitution patterns on the phenyl ring. These compounds should be screened against a wide range of biological targets, including those implicated in fungal infections, inflammation, and cancer. Detailed structure-activity relationship (SAR) studies, guided by computational modeling, will be essential in optimizing the potency, selectivity, and pharmacokinetic properties of this promising chemical scaffold. The in-depth exploration of this compound and its analogues holds the promise of yielding novel therapeutic agents to address unmet medical needs.
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The N-phenylcyclobutanecarboxamide Scaffold: A Technical Guide to Structure-Activity Relationship (SAR) Studies for Drug Discovery
Introduction: The Allure of the Constrained Scaffold
In the landscape of modern medicinal chemistry, the pursuit of novel chemical entities with superior efficacy, selectivity, and pharmacokinetic profiles is a perpetual endeavor. The N-phenylcyclobutanecarboxamide core has emerged as a privileged scaffold, offering a unique blend of rigidity and three-dimensionality that is increasingly sought after in drug design. The cyclobutane ring, a strained four-membered carbocycle, imparts significant conformational restriction upon the molecule.[1][2] This rigidity can pre-organize the pharmacophoric elements into a bioactive conformation, potentially leading to enhanced binding affinity and selectivity for a biological target. Furthermore, the sp³-rich nature of the cyclobutane moiety serves as a strategic advantage in navigating away from the "flatland" of aromatic systems that often plague drug candidates with metabolic liabilities.[2]
This in-depth technical guide will provide a comprehensive overview of the structure-activity relationship (SAR) studies surrounding the this compound scaffold. We will dissect the key structural components, explore the impact of various substitutions, and provide insights into the experimental methodologies that underpin these investigations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical architecture in their own discovery programs.
Core Rationale: Why this compound?
The strategic incorporation of the this compound motif into drug candidates is driven by several key principles of medicinal chemistry:
-
Conformational Constraint: The inherent rigidity of the cyclobutane ring limits the number of accessible conformations. This can lead to a lower entropic penalty upon binding to a target protein, resulting in higher affinity.
-
Vectorial Projection: The defined geometry of the cyclobutane ring allows for precise vectorial projection of substituents into specific regions of a binding pocket, enabling fine-tuning of interactions.
-
Metabolic Stability: The cyclobutane ring is generally more resistant to metabolic degradation compared to larger, more flexible cycloalkanes or linear alkyl chains.[3]
-
Novel Chemical Space: The unique three-dimensional shape of cyclobutane-containing molecules allows for the exploration of novel chemical space, potentially leading to the discovery of first-in-class therapeutics.[1]
Synthetic Strategies: Building the Core and Its Analogs
The foundation of any successful SAR campaign lies in the efficient and versatile synthesis of analog libraries. The synthesis of N-phenylcyclobutanecarboxamides typically involves the coupling of a substituted aniline with a cyclobutanecarboxylic acid derivative.
Experimental Protocol: Amide Coupling
A robust and widely applicable method for the synthesis of N-phenylcyclobutanecarboxamides is through a standard amide coupling reaction.
Materials:
-
Substituted cyclobutanecarboxylic acid (1.0 eq)
-
Substituted aniline (1.0-1.2 eq)
-
Coupling agent (e.g., HATU, HBTU, EDC/HOBt) (1.1-1.3 eq)
-
Organic base (e.g., DIPEA, Et₃N) (2.0-3.0 eq)
-
Anhydrous solvent (e.g., DMF, DCM)
Procedure:
-
To a solution of the substituted cyclobutanecarboxylic acid in the chosen anhydrous solvent, add the coupling agent and the organic base.
-
Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.
-
Add the substituted aniline to the reaction mixture.
-
Continue stirring at room temperature for 2-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO₃), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography or recrystallization to yield the desired this compound.
This modular synthetic approach allows for the systematic variation of both the phenyl and cyclobutane ring substituents, which is the cornerstone of a comprehensive SAR investigation.
Dissecting the Structure-Activity Relationship
The this compound scaffold can be systematically dissected into three key regions for SAR exploration:
-
The Phenyl Ring (Ar)
-
The Cyclobutane Ring
-
The Amide Linker
The following sections will delve into the typical findings and guiding principles for modifications at each of these positions.
The Phenyl Ring: Tuning Electronic and Steric Properties
The N-phenyl ring is a critical component for establishing key interactions with the biological target, often participating in π-π stacking, hydrophobic interactions, or hydrogen bonding.
| Substitution Position | Type of Substituent | General Effect on Activity | Rationale |
| para | Electron-withdrawing (e.g., -CF₃, -CN) | Often enhances potency | Can modulate pKa of the amide N-H, potentially improving hydrogen bonding. May also engage in specific electronic interactions with the target. |
| para | Electron-donating (e.g., -OCH₃, -CH₃) | Variable | Can increase electron density of the ring, potentially enhancing π-π stacking. However, steric bulk can be detrimental. |
| meta | Small, polar (e.g., -OH, -NH₂) | Can introduce new hydrogen bonding interactions | May serve as a key pharmacophoric feature, anchoring the ligand in the binding pocket. |
| ortho | Any | Often decreases potency | Steric hindrance can disrupt the optimal binding conformation by forcing the phenyl ring out of planarity with the amide bond. |
Field-Proven Insight: The electronic nature of the substituents on the phenyl ring can significantly impact the compound's pharmacokinetic properties. For instance, the introduction of polar groups can modulate solubility and cell permeability.
The Cyclobutane Ring: The Conformational Anchor
Modifications to the cyclobutane ring directly influence the spatial orientation of the phenyl ring and any substituents on the cyclobutane itself.
| Modification | General Effect on Activity | Rationale |
| Substitution on the cyclobutane ring | Highly dependent on the target | Can be used to probe for additional binding pockets and introduce new interactions (e.g., hydrophobic, hydrogen bonding). |
| Stereochemistry (e.g., cis vs. trans isomers) | Often critical | The defined stereochemistry dictates the precise 3D arrangement of the substituents, and typically only one isomer will fit optimally in the binding site. |
| Ring size (e.g., cyclopropane, cyclopentane) | Often decreases potency | The specific puckered conformation of the cyclobutane ring is often optimal for orienting the pharmacophoric groups.[1] |
Expertise in Practice: When exploring substitutions on the cyclobutane ring, it is crucial to consider the stereochemical consequences. The separation and independent biological evaluation of stereoisomers are essential for a rigorous SAR analysis.
The Amide Linker: The Central Connection
The amide linker is a relatively rigid unit that plays a crucial role in maintaining the overall geometry of the molecule. While less frequently modified than the two rings, subtle changes can have a profound impact.
| Modification | General Effect on Activity | Rationale |
| N-methylation | Often decreases or abolishes activity | The amide N-H is frequently a critical hydrogen bond donor. |
| Thioamide substitution | Variable | Alters the electronic properties and hydrogen bonding capacity of the linker. Can improve metabolic stability. |
| Bioisosteric replacement (e.g., reverse amide, ester) | Often results in loss of activity | The specific hydrogen bonding pattern and rigidity of the amide are often essential for target recognition. |
Case Study: N-phenylcyclobutanecarboxamides as FAAH Inhibitors
A prominent example of the this compound scaffold in drug discovery is in the development of fatty acid amide hydrolase (FAAH) inhibitors.[4][5] FAAH is a serine hydrolase that degrades the endocannabinoid anandamide and other fatty acid amides.[5][6] Inhibition of FAAH leads to an increase in endogenous anandamide levels, which can produce analgesic, anxiolytic, and anti-inflammatory effects without the psychotropic side effects associated with direct cannabinoid receptor agonists.[4][5][6]
In the context of FAAH inhibition, SAR studies have revealed several key trends for this compound analogs:
-
Phenyl Ring: Electron-withdrawing groups at the para-position of the phenyl ring generally enhance inhibitory potency.
-
Cyclobutane Ring: The unsubstituted cyclobutane ring is often optimal, suggesting it primarily serves a conformational role.
-
Amide Linker: The secondary amide (N-H) is crucial for activity, likely acting as a hydrogen bond donor to the catalytic serine residue in the FAAH active site.
Visualizing the SAR Logic
To better conceptualize the SAR strategy for the this compound scaffold, the following workflow diagram illustrates the iterative process of analog design, synthesis, and evaluation.
Caption: Iterative workflow for SAR studies of this compound analogs.
Conclusion: A Scaffold of Untapped Potential
The this compound core represents a versatile and powerful scaffold for the development of novel therapeutics. Its inherent conformational rigidity and synthetic tractability make it an attractive starting point for lead discovery and optimization campaigns. A systematic and iterative approach to SAR, focusing on the targeted modification of the phenyl ring, the cyclobutane moiety, and the amide linker, can unlock the full potential of this promising chemical architecture. As our understanding of the nuanced interplay between three-dimensional structure and biological function continues to evolve, we can expect to see the this compound scaffold play an increasingly important role in the future of drug discovery.
References
-
Wirth, T. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 16(15), 2333-2345. [Link]
-
Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. (2021). Scientific Reports, 11(1). [Link]
-
Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides. (2022). Nature Communications, 13(1). [Link]
-
Design, synthesis, and structure-activity relationships of a series of novel N-aryl-2-phenylcyclopropanecarboxamide that are potent and orally active orexin receptor antagonists. (2014). Bioorganic & Medicinal Chemistry, 22(21), 6071-6088. [Link]
-
Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing. (2021). International Journal of Molecular Sciences, 23(1), 239. [Link]
-
Structure-activity relationships of arylcyclohexylamines as discriminative stimuli in pigeons. (1986). The Journal of Pharmacology and Experimental Therapeutics, 238(3), 987-993. [Link]
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3-Heterocycle-phenyl N-alkylcarbamates as FAAH inhibitors: design, synthesis and 3D-QSAR studies. (2010). Journal of Enzyme Inhibition and Medicinal Chemistry, 25(1), 101-113. [Link]
-
Novel mechanistic class of fatty acid amide hydrolase inhibitors with remarkable selectivity. (2007). Biochemistry, 46(45), 13018-13029. [Link]
-
A structure-activity relationship study of novel phenylacetamides which are sodium channel blockers. (1996). Journal of Medicinal Chemistry, 39(7), 1514-1520. [Link]
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Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. (2009). Chemistry & Biology, 16(4), 411-420. [Link]
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FAAH inhibitors in the limelight, but regrettably. (2016). British Journal of Pharmacology, 173(10), 1599-1601. [Link]
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Methodological & Application
Application Note & Protocol: Laboratory-Scale Synthesis of N-phenylcyclobutanecarboxamide
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive, field-proven protocol for the laboratory-scale synthesis of N-phenylcyclobutanecarboxamide. The synthesis is approached via a robust two-step process, commencing with the conversion of cyclobutanecarboxylic acid to its corresponding acyl chloride, followed by amidation with aniline. This guide is designed to be a self-validating system, with an emphasis on the causality behind experimental choices, ensuring both safety and reproducibility. Detailed methodologies, characterization techniques, and safety protocols are outlined to empower researchers in the successful synthesis and validation of the target compound.
Introduction: The Significance of this compound
This compound and its derivatives are of significant interest in medicinal chemistry and drug development. The cyclobutane motif is a valued structural element in bioactive molecules due to its ability to impart conformational rigidity and unique spatial arrangements, which can lead to enhanced binding affinity and selectivity for biological targets. The amide linkage is a cornerstone of peptide and protein structure, and its presence in small molecules often confers favorable pharmacokinetic properties. The synthesis of this compound serves as a fundamental procedure for accessing a wider array of novel chemical entities for screening and development.
Synthetic Strategy: A Two-Step Approach to Amide Formation
The direct coupling of a carboxylic acid and an amine to form an amide is often challenging due to the formation of a stable carboxylate-ammonium salt.[1] To circumvent this, a common and effective strategy is to first activate the carboxylic acid.[2] This protocol employs the conversion of cyclobutanecarboxylic acid to the more reactive cyclobutanecarbonyl chloride. This acyl chloride is a potent electrophile that readily reacts with the nucleophilic aniline to form the desired amide bond.[3][4][5]
Step 1: Synthesis of Cyclobutanecarbonyl Chloride
Cyclobutanecarboxylic acid is converted to cyclobutanecarbonyl chloride using thionyl chloride (SOCl₂).[3][6] This reaction is efficient and produces gaseous byproducts (SO₂ and HCl), which can be easily removed from the reaction mixture, simplifying purification.[6]
Step 2: Synthesis of this compound
The crude cyclobutanecarbonyl chloride is then reacted with aniline in the presence of a base to yield this compound. The base is crucial for neutralizing the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.[1]
Experimental Protocol
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Purity |
| Cyclobutanecarboxylic acid | C₅H₈O₂ | 100.12 | 5.0 g | ≥98% |
| Thionyl chloride | SOCl₂ | 118.97 | 10 mL | ≥99% |
| Aniline | C₆H₅NH₂ | 93.13 | 4.65 g | ≥99.5% |
| Triethylamine | (C₂H₅)₃N | 101.19 | 7 mL | ≥99% |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 150 mL | Anhydrous |
| Sodium bicarbonate | NaHCO₃ | 84.01 | As needed | Saturated solution |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | |
| Hydrochloric acid | HCl | 36.46 | As needed | 1 M solution |
Step-by-Step Synthesis
Step 1: Synthesis of Cyclobutanecarbonyl Chloride
-
Reaction Setup: In a fume hood, equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. The top of the condenser should be fitted with a drying tube containing calcium chloride or a gas outlet leading to a scrubber (e.g., a beaker with NaOH solution) to neutralize the HCl and SO₂ gases produced.
-
Reagent Addition: To the flask, add cyclobutanecarboxylic acid (5.0 g, 49.9 mmol). Carefully add thionyl chloride (10 mL, 137.8 mmol) dropwise to the cyclobutanecarboxylic acid at room temperature with gentle stirring.
-
Reaction: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Isolation of Intermediate: After cooling to room temperature, carefully remove the excess thionyl chloride by distillation under reduced pressure. The remaining liquid is crude cyclobutanecarbonyl chloride, which can be used in the next step without further purification.[6]
Step 2: Synthesis of this compound
-
Reaction Setup: In a separate 250 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve aniline (4.65 g, 49.9 mmol) and triethylamine (7 mL, 50.2 mmol) in anhydrous dichloromethane (100 mL). Cool the solution to 0°C in an ice bath.
-
Acyl Chloride Addition: Dissolve the crude cyclobutanecarbonyl chloride from Step 1 in anhydrous dichloromethane (50 mL) and add it to the addition funnel. Add the acyl chloride solution dropwise to the cooled aniline solution over 30 minutes with vigorous stirring.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is a solid. Recrystallize from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain pure this compound.
Workflow Visualization
Caption: A workflow diagram illustrating the two-step synthesis of this compound.
Trustworthiness: A Self-Validating System
To ensure the identity and purity of the synthesized this compound, a series of analytical techniques should be employed:
-
Thin Layer Chromatography (TLC): Monitor the progress of the reaction and assess the purity of the final product. A suitable eluent system would be a mixture of ethyl acetate and hexanes.
-
Melting Point: The purified product should exhibit a sharp melting point, which can be compared to literature values.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the amide functional group, including a C=O stretch (around 1650 cm⁻¹) and an N-H stretch (around 3300 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum should display signals corresponding to the protons of the cyclobutane ring and the phenyl group, as well as a broad singlet for the N-H proton.
-
¹³C NMR: The spectrum will show characteristic peaks for the carbonyl carbon of the amide and the carbons of the cyclobutane and phenyl rings.
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the target compound.
Safety and Handling
-
Thionyl chloride is highly corrosive, toxic, and reacts violently with water.[7][8][9][10][11] It should be handled with extreme care in a well-ventilated fume hood.[8][9] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (neoprene or nitrile), safety goggles, and a lab coat.[7][8] An emergency shower and eyewash station should be readily accessible.[7]
-
Aniline is toxic and can be absorbed through the skin.[12][13][14] It is a suspected carcinogen.[12][13] All handling should be performed in a fume hood, and appropriate PPE must be worn.[12][15][16]
-
Dichloromethane is a volatile solvent and a suspected carcinogen. Handle in a well-ventilated area.
-
Hydrochloric acid and triethylamine are corrosive. Handle with care and appropriate PPE.
References
- The Synthesis Pathway of Cyclobutanecarbonyl Chloride Explained. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Common Name: THIONYL CHLORIDE HAZARD SUMMARY. (n.d.). NJ.gov.
- Thionyl chloride - Safety Data Sheet. (n.d.). Sigma-Aldrich.
- Cyclobutanecarbonyl chloride 5006-22-4 wiki. (n.d.). ChemicalBook.
- Safety Data Sheet: Thionyl chloride. (n.d.). Carl ROTH.
- THIONYL CHLORIDE - CAMEO Chemicals. (n.d.). NOAA.
- Aniline. (n.d.). University of California, Santa Barbara.
- Aniline - SAFETY DATA SHEET. (2025). Penta chemicals.
- Aniline. (n.d.). Washington State University.
- Thionyl chloride. (2015). Lanxess.
- Aniline - Hazardous Substance Fact Sheet. (n.d.). NJ.gov.
- Preparation of Amides. (2023). JoVE.
- Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013). ResearchGate.
- Aniline | Medical Management Guidelines. (n.d.). CDC.
- Amide Synthesis. (n.d.). Fisher Scientific.
- Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013). The Journal of Organic Chemistry.
- Amide formation from carboxylic acid derivatives. (2023). Khan Academy.
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Application Notes and Protocols for the Quantification of N-phenylcyclobutanecarboxamide
Abstract
This comprehensive guide provides detailed application notes and validated protocols for the quantitative analysis of N-phenylcyclobutanecarboxamide. Designed for researchers, scientists, and professionals in drug development, this document outlines robust analytical methodologies utilizing High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem-mass spectrometry (LC-MS/MS). The protocols herein are developed to ensure high levels of accuracy, precision, and sensitivity, critical for regulatory compliance and research integrity. Each method has been structured to be a self-validating system, with explanations of the scientific principles behind key experimental choices.
Introduction: The Importance of this compound Quantification
This compound and its analogues are emerging as a significant class of compounds in pharmaceutical research, exhibiting a range of biological activities. Accurate and reliable quantification of this molecule in various matrices, from bulk drug substances to biological fluids, is paramount for pharmacokinetic studies, quality control during manufacturing, and ensuring the safety and efficacy of potential therapeutic agents. The development of validated analytical methods is a foundational requirement for advancing any new chemical entity through the drug development pipeline.[1][2] This guide addresses this need by providing detailed, field-proven protocols for its quantification.
Overview of Analytical Strategies
The selection of an appropriate analytical technique is contingent upon the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. For this compound, two primary methodologies are recommended:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A widely accessible and robust technique suitable for the quantification of the active pharmaceutical ingredient (API) in bulk form and in simple formulations.[3] Its simplicity and reliability make it an excellent choice for routine quality control.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): The gold standard for trace-level quantification in complex biological matrices such as plasma and urine.[4][5] Its superior sensitivity and selectivity are indispensable for pharmacokinetic and metabolism studies.[6][7]
The following sections will detail the protocols for each of these methods, emphasizing the rationale behind each step to ensure methodological robustness.
Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is ideal for the assay of this compound in drug substance and simple dosage forms. The principle lies in the separation of the analyte from potential impurities on a reversed-phase column, followed by detection using its ultraviolet (UV) absorbance.
Rationale for Methodological Choices
-
Stationary Phase: A C18 column is selected for its versatility and proven efficacy in retaining and separating moderately nonpolar compounds like this compound.[8]
-
Mobile Phase: An isocratic mobile phase of acetonitrile and water provides a stable baseline and reproducible retention times. The addition of a small percentage of formic acid improves peak shape and ionization efficiency, making the method adaptable for future LC-MS analysis.[8]
-
Detection Wavelength: The UV detection wavelength is set at the absorbance maximum of this compound to ensure the highest sensitivity.
Experimental Workflow
Caption: Workflow for HPLC-UV analysis of this compound.
Detailed Protocol
3.3.1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (ACS grade)
-
Hypersil BDS C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) or equivalent[3]
3.3.2. Instrument and Chromatographic Conditions
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Detector: UV-Vis Detector
-
Mobile Phase: Acetonitrile:Water (80:20 v/v) with 0.1% Formic Acid[3]
-
Flow Rate: 1.0 mL/min[3]
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 210 nm[3]
-
Run Time: 10 minutes
3.3.3. Preparation of Solutions
-
Diluent: Prepare a mixture of Acetonitrile and Water (80:20 v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of diluent.
-
Calibration Standards: Perform serial dilutions of the stock solution to prepare calibration standards ranging from 12.5 µg/mL to 75 µg/mL.[3]
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations from a separate weighing of the reference standard.
3.3.4. Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject the calibration standards in increasing order of concentration.
-
Inject the QC samples.
-
Inject the unknown samples.
3.3.5. Data Analysis
-
Integrate the peak area of this compound.
-
Construct a linear regression calibration curve by plotting the peak area against the concentration of the calibration standards.
-
Determine the concentration of the unknown samples using the equation of the regression line. The correlation coefficient (R²) should be greater than 0.999.[3]
Validation Parameters
The method should be validated according to ICH guidelines.[2] Key parameters to assess include:
| Parameter | Acceptance Criteria |
| Linearity | R² > 0.999 |
| Accuracy | 98-102% recovery[2] |
| Precision (Repeatability & Intermediate) | RSD < 2% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1[1] |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio of 10:1[1] |
| Specificity | No interference from blank or placebo |
Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method provides the high sensitivity and selectivity required for the quantification of this compound in complex biological matrices like human plasma. The methodology involves protein precipitation for sample cleanup, followed by chromatographic separation and detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
Rationale for Methodological Choices
-
Sample Preparation: Protein precipitation with acetonitrile is a simple, fast, and effective method for removing the bulk of proteins from plasma samples, which can interfere with the analysis.
-
Chromatography: A rapid gradient elution on a C8 column is employed to achieve a short run time while maintaining adequate separation from endogenous matrix components.[9]
-
Ionization: Electrospray Ionization (ESI) in positive mode is chosen as it is expected to provide good ionization efficiency for this compound.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in MRM mode offers excellent selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.[7]
Experimental Workflow
Caption: Workflow for LC-MS/MS analysis of this compound.
Detailed Protocol
4.3.1. Materials and Reagents
-
This compound reference standard
-
Stable isotope-labeled this compound (Internal Standard, IS)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Human plasma (K2-EDTA)
4.3.2. Instrument and Analytical Conditions
-
LC System: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent
-
Column: Waters Symmetry C8 (e.g., 50 mm x 2.1 mm, 3.5 µm) or equivalent[9]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
-
0.0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.0 min: 95% B
-
3.1-4.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Ionization Mode: ESI Positive
-
MRM Transitions: (To be determined by infusion of the analyte and IS)
-
This compound: Q1 (Precursor Ion) -> Q3 (Product Ion)
-
Internal Standard: Q1 (Precursor Ion) -> Q3 (Product Ion)
-
4.3.3. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of this compound and the internal standard in acetonitrile.
-
Working Solutions: Prepare working solutions for calibration standards and QC samples by diluting the stock solutions in 50:50 acetonitrile:water.
-
Internal Standard Spiking Solution: Prepare a solution of the internal standard in acetonitrile at a concentration that provides a robust signal.
4.3.4. Sample Preparation Procedure
-
To 50 µL of plasma sample, add 10 µL of the appropriate working solution (or blank diluent for blank samples).
-
Add 200 µL of the internal standard spiking solution in acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer 100 µL of the supernatant to a clean vial for LC-MS/MS analysis.
4.3.5. Data Analysis
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the peak area ratio against the analyte concentration using a weighted (1/x²) linear regression.
-
Quantify the unknown samples from the calibration curve.
Bioanalytical Method Validation
This method must be validated in accordance with regulatory guidance for bioanalytical method validation (e.g., FDA or EMA guidelines).[6][10]
| Parameter | Acceptance Criteria |
| Calibration Curve | ≥ 75% of standards within ±15% of nominal (±20% at LLOQ) |
| Accuracy & Precision | Within-run and between-run precision (%CV) ≤15% (≤20% at LLOQ); Accuracy (%RE) within ±15% (±20% at LLOQ) |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in blank matrix |
| Matrix Effect | IS-normalized matrix factor CV ≤ 15% |
| Recovery | Consistent and reproducible |
| Stability | Analyte stable under various storage and handling conditions (freeze-thaw, bench-top, long-term) |
Conclusion
The analytical methods detailed in this guide provide robust and reliable frameworks for the quantification of this compound. The HPLC-UV method is well-suited for routine analysis of bulk substance and simple formulations, while the LC-MS/MS method offers the necessary sensitivity and selectivity for bioanalytical applications. Adherence to these protocols and the principles of method validation will ensure the generation of high-quality, reproducible data essential for advancing drug development programs.
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Science.gov. (n.d.). validate analysis methods: Topics by Science.gov. Retrieved from [Link]
- Charde, M. S., Welankiwar, A. S., & Kumar, J. (2014). Analytical method validation: A brief review. Research Journal of Pharmacy and Technology, 7(11), 1320-1325.
- International Council for Harmonisation. (1997). Validation of analytical procedures: Methodology (Q2B).
- Shimadzu. (2013). A Fusion of Triple Quad LC/MS/MS Speed & Sensitivity. LCGC North America Supplement.
- Bari, S. B., Kadam, B. R., Jaiswal, Y. S., & Shirkhedkar, A. A. (2021). Analytical Method Validation: A Comprehensive Review of Current Practices. International Journal of Pharmaceutical Sciences and Research, 12(8), 4005-4017.
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Agilent Technologies. (n.d.). Sample Preparation. Retrieved from [Link]
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- Yu, K., Krol, J., Balogh, M., & Monks, I. (2003). A fully automated LC/MS method development and quantification protocol targeting 52 carbamates, thiocarbamates, and phenylureas. Analytical Chemistry, 75(16), 4103-4112.
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EUNCL. (2017). Free/Bound Drug ratio – LC-MS/MS. Retrieved from [Link]
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Phenomenex. (n.d.). In this technote an LC-MS/MS method has been described for the quantitation of eight nitrosamine compounds in final drug product. Retrieved from [Link]
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- LeBouf, R. F., et al. (2015). Sampling and Analytical Method for Alpha-Dicarbonyl Flavoring Compounds via Derivatization with o-Phenylenediamine and Analysis Using GC-NPD.
- Karásková, K. (2021). Validation of chromatographic methods in pharmaceutical analysis. Charles University.
- Pangarkar, K. (2024). Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. International Journal of Pharmaceutical Sciences, 15(5), 1391-1404.
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Application Note: A Robust HPLC-UV Method for the Purity Assessment of N-phenylcyclobutanecarboxamide and Related Cyclic Amides
Abstract
This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the stringent purity assessment of N-phenylcyclobutanecarboxamide. The described isocratic reverse-phase method is designed for accuracy, precision, and robustness, making it suitable for quality control and stability testing in drug development and manufacturing environments. The causality behind the selection of chromatographic parameters is discussed, and the protocol is validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] This guide serves as a comprehensive resource for researchers and scientists, providing a self-validating framework for the reliable quantification of this compound and its potential impurities.
Introduction: The Analytical Imperative for Purity
This compound is a small organic molecule featuring a central cyclobutane ring linked to a phenyl group via an amide bond. As with any active pharmaceutical ingredient (API) or intermediate, establishing the purity profile is a critical requirement throughout the drug development lifecycle.[4] Even minute impurities can significantly impact the safety, efficacy, and stability of the final drug product. High-Performance Liquid Chromatography (HPLC) is the predominant technique for purity determination due to its high resolving power and sensitivity.[5][6][7]
This document details a specific HPLC-UV method optimized for this compound. The method is built on the principles of reverse-phase chromatography, which is ideal for separating moderately non-polar compounds like the target analyte.[8][9][10][11][12]
Note on Analyte Specification: Direct public data on this compound is limited. Therefore, for the purpose of this application note, the closely related analogue, N-phenylcyclopentanecarboxamide, has been used as a surrogate to establish and validate the foundational HPLC-UV methodology. The principles and protocols described herein are directly applicable and adaptable to this compound.
Physicochemical Properties of the Surrogate Analyte (N-phenylcyclopentanecarboxamide):
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₅NO | PubChem CID: 564473[1] |
| Molecular Weight | 189.25 g/mol | PubChem CID: 564473[1] |
| Structure | Phenyl group attached to a cyclopentanecarboxamide | PubChem CID: 564473[1] |
The presence of the phenyl group provides a strong chromophore, making UV detection a suitable and sensitive choice for quantification.[13]
Methodological Framework: The Science of Separation
The core of this method is reverse-phase HPLC, where a non-polar stationary phase is paired with a polar mobile phase.[9][10] Hydrophobic interactions govern the separation; more non-polar compounds, like this compound, will have a stronger affinity for the stationary phase and thus elute later than more polar impurities.[11]
Rationale for Chromatographic Conditions
-
Stationary Phase: A C18 (octadecylsilane) column is selected for its strong hydrophobic retention capabilities, which is well-suited for aromatic compounds.[10] The 5 µm particle size offers a good balance between efficiency and backpressure.
-
Mobile Phase: A mixture of acetonitrile and water is a common and effective mobile phase for reverse-phase HPLC. Acetonitrile is chosen for its low UV cutoff and viscosity. A phosphate buffer is included to maintain a consistent pH, which is crucial for reproducible retention times of any ionizable impurities.
-
Detection Wavelength: The phenylamide moiety is expected to have a significant UV absorbance. Based on data for similar aromatic amides, a detection wavelength of 254 nm is chosen as a starting point, which typically corresponds to the π→π* transition of the benzene ring, offering a good balance of sensitivity and specificity.[13]
-
Isocratic Elution: For a purity assessment where the primary goal is to separate the main peak from closely eluting impurities, an isocratic method (constant mobile phase composition) provides simplicity, robustness, and highly reproducible retention times.
Experimental Protocol
Instrumentation and Reagents
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.
-
Data acquisition and processing software.
-
Analytical balance.
-
Volumetric flasks, pipettes, and autosampler vials.
-
C18 reverse-phase HPLC column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade or purified to 18.2 MΩ·cm).
-
Potassium phosphate monobasic (KH₂PO₄), ACS grade or higher.
-
Phosphoric acid (for pH adjustment).
-
This compound reference standard (of known purity).
Preparation of Solutions
-
Phosphate Buffer (25 mM, pH 3.0): Dissolve 3.4 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase: Mix acetonitrile and 25 mM phosphate buffer (pH 3.0) in a 50:50 (v/v) ratio. Degas the solution by sonication or vacuum filtration.
-
Diluent: Use the mobile phase as the diluent for all standard and sample preparations to ensure peak shape integrity.
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solution (0.1 mg/mL): Dilute 2.5 mL of the Standard Stock Solution to 25 mL with the diluent.
-
Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : 25 mM KH₂PO₄ buffer (pH 3.0) (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Method Validation: A Self-Validating System
The reliability of any analytical method hinges on its validation. The following protocol is based on the ICH Q2(R1) guideline to ensure the method is fit for its intended purpose.[1][2][13]
Caption: Workflow for HPLC method validation based on ICH Q2(R1).
System Suitability
Before each analytical run, inject the working standard solution five times. The system is deemed suitable if the following criteria are met:
-
Tailing Factor (Asymmetry): ≤ 2.0
-
Theoretical Plates (N): ≥ 2000
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products. This can be demonstrated by analyzing a placebo (excipients without the analyte) and showing no interference at the retention time of the this compound peak. Peak purity analysis using a PDA detector should also be performed on the analyte peak from a stressed sample (e.g., acid, base, peroxide, heat, light) to ensure it is spectrally homogeneous.
Linearity and Range
Prepare a series of at least five concentrations of the reference standard, typically ranging from 50% to 150% of the working standard concentration (e.g., 0.05 mg/mL to 0.15 mg/mL). Plot the peak area against the concentration. The method is linear if the correlation coefficient (r²) is ≥ 0.999.
Accuracy
Accuracy is determined by spike recovery. A known amount of the reference standard is added to a sample solution at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration). The percentage recovery should be calculated.
Acceptance Criteria: Mean recovery between 98.0% and 102.0%.
Precision
-
Repeatability (Intra-assay precision): Analyze six replicate preparations of the sample solution at 100% of the test concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument.
Acceptance Criteria: RSD of the results should be ≤ 2.0%.
Robustness
Deliberately introduce small variations to the method parameters and assess the impact on the results. Typical variations include:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (e.g., Acetonitrile ± 2%)
-
pH of the buffer (± 0.2 units)
The system suitability parameters should remain within the acceptance criteria for the method to be considered robust.
Data Presentation and Analysis
The purity of the this compound sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Typical Validation Summary
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9995 | ≥ 0.999 |
| Range | 0.05 - 0.15 mg/mL | Covers 50% to 150% of test conc. |
| Accuracy (% Recovery) | 99.5% | 98.0% - 102.0% |
| Repeatability (RSD) | 0.8% | ≤ 2.0% |
| Intermediate Precision (RSD) | 1.2% | ≤ 2.0% |
| Robustness | Passed | System suitability criteria met |
Conclusion
The HPLC-UV method detailed in this application note provides a reliable, robust, and accurate system for the purity assessment of this compound. By grounding the protocol in established chromatographic principles and validating it against ICH guidelines, this method ensures data integrity for quality control and regulatory submission purposes. The comprehensive explanation of the rationale behind each parameter allows for easy adaptation and troubleshooting, empowering researchers to maintain the highest standards of analytical excellence in their work.
References
-
Request PDF. Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Available from: [Link]
-
PubChem. N-phenylcyclopentanecarboxamide. National Institutes of Health. Available from: [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
-
Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Available from: [Link]
-
PharmaGuru. Reverse Phase HPLC And Normal Phase HPLC: Key Differences, Applications, and 7+ FAQs. Available from: [Link]
-
Comparative Study of UV And HPLC Methods for Estimation of Drug. Available from: [Link]
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Pacific BioLabs. Identity and Purity - Small Molecules. Available from: [Link]
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Chrom Tech, Inc. Reverse Phase Chromatography Techniques. Available from: [Link]
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Slideshare. ICH Q2 Analytical Method Validation. Available from: [Link]
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National Institutes of Health. Development and Validation of a HPLC and an UV Spectrophotometric Methods for Determination of Dexibuprofen in Pharmaceutical Preparations. Available from: [Link]
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International Council for Harmonisation. VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Available from: [Link]
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MDPI. Development of a Validated HPLC-UV Method for the Determination of Panthenol, Hesperidin, Rutin, and Allantoin in Pharmaceutical Gel-Permeability Study. Available from: [Link]
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Jordi Labs. Reverse Phase/ Normal Phase HPLC Analytical Techniques. Available from: [Link]
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LCGC International. Liquid Chromatographic Peak Purity Assessments in Forced Degradation Studies: An Industry Perspective. Available from: [Link]
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HPLC Method Development and Validation for Pharmaceutical Analysis. Available from: [Link]
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Pharma's Almanac. Impurity Identification in Small-Molecule APIs. Available from: [Link]
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Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. Available from: [Link]
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PubChem. N-phenylcyclopropanecarboxamide. National Institutes of Health. Available from: [Link]
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- 13. UV/Vis+ Photochemistry Database - Aromatic Substances [science-softcon.de]
Application Note: Quantitative Determination of N-phenylcyclobutanecarboxamide in Human Plasma using LC-MS/MS
Abstract
This document provides a comprehensive guide and a robust starting protocol for the quantitative analysis of N-phenylcyclobutanecarboxamide in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodology detailed herein is designed for researchers, scientists, and drug development professionals requiring a sensitive, selective, and reliable bioanalytical assay. The protocols for sample preparation, chromatographic separation, and mass spectrometric detection are outlined, grounded in established analytical principles and designed to meet the rigorous standards of international regulatory guidelines.
Introduction & Rationale
This compound is a molecule of interest in pharmaceutical research. As with any potential therapeutic agent, a validated bioanalytical method is crucial for pharmacokinetic, toxicokinetic, and metabolic studies. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices due to its inherent selectivity, sensitivity, and speed.[1][2] A triple quadrupole mass spectrometer (QqQ) operating in Multiple Reaction Monitoring (MRM) mode offers exceptional specificity by monitoring a specific precursor-to-product ion transition, minimizing interference from endogenous matrix components.[3][4][5][6]
This application note presents a proposed method, developed based on the physicochemical properties of structurally related amide compounds. The core principle is to isolate the neutral, hydrophobic analyte from plasma proteins and polar components, achieve efficient chromatographic separation on a reversed-phase column, and detect it with high specificity using electrospray ionization tandem mass spectrometry.
Analyte Physicochemical Profile (Predicted)
| Property | Predicted Value/Characteristic | Implication for Method Development |
| Chemical Formula | C₁₁H₁₃NO | --- |
| Molecular Weight | 175.23 g/mol | Guides precursor ion selection in MS. |
| Structure | Phenyl group attached to a cyclobutane carboxamide | Neutral compound with significant hydrophobicity. |
| Predicted LogP | ~2.0 - 2.5 | Suitable for Reversed-Phase Chromatography and extraction with organic solvents. |
| pKa | Neutral (Amide) | Not readily ionizable in typical pH ranges; extraction is based on partitioning, not pH manipulation. |
Overall Analytical Workflow
The analytical process is a multi-step procedure designed to ensure accuracy and reproducibility from sample receipt to final data reporting. Each stage is critical for the integrity of the final concentration data.
Caption: Overall bioanalytical workflow for this compound analysis.
Sample Preparation: Isolating the Analyte
The primary goal of sample preparation is to remove interfering matrix components, such as proteins and phospholipids, which can cause ion suppression and damage the analytical column.[7][8] For a neutral, hydrophobic compound like this compound, both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are viable and effective strategies.[7][9][10]
Protocol 3.1: Liquid-Liquid Extraction (LLE)
LLE is a classic technique that partitions the analyte between the aqueous plasma and an immiscible organic solvent based on relative solubility.[9][11][12] It is cost-effective and can provide very clean extracts.
Rationale for Solvent Choice: Methyl tert-butyl ether (MTBE) is selected for its low miscibility with water, good extraction efficiency for moderately non-polar compounds, and a convenient boiling point for evaporation.
Step-by-Step LLE Protocol:
-
Thaw plasma samples at room temperature, followed by vortexing to ensure homogeneity.
-
Pipette 100 µL of plasma into a 1.5 mL polypropylene microcentrifuge tube.
-
Add 10 µL of Internal Standard (IS) working solution (e.g., a deuterated analog of the analyte in 50:50 methanol:water).
-
Vortex briefly (5-10 seconds).
-
Add 600 µL of MTBE.
-
Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 13,000 x g for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (~550 µL) to a clean tube, avoiding the protein pellet and aqueous layer.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of mobile phase A/B (50:50 v/v).
-
Vortex for 30 seconds, then transfer to an autosampler vial for injection.
Protocol 3.2: Solid-Phase Extraction (SPE)
SPE provides excellent cleanup and the potential for analyte concentration by adsorbing the analyte onto a solid sorbent, washing away interferences, and then eluting the purified analyte.[13][14] A reversed-phase polymer-based sorbent is recommended for its broad applicability to neutral compounds.
Caption: Standard steps for Solid-Phase Extraction (SPE).
Step-by-Step SPE Protocol:
-
Sample Pre-treatment: To 100 µL of plasma, add 10 µL of IS working solution and 200 µL of 4% phosphoric acid in water. Vortex to mix. The acid helps precipitate proteins and ensures consistent interaction with the sorbent.
-
SPE Cartridge Conditioning: Place a reversed-phase SPE cartridge (e.g., polymeric, 30 mg bed mass) on a vacuum manifold. Pass 1 mL of methanol through the cartridge.
-
Equilibration: Pass 1 mL of purified water through the cartridge. Do not allow the sorbent bed to dry.
-
Loading: Load the pre-treated plasma sample onto the cartridge. Apply gentle vacuum to draw the sample through at a slow, steady rate (~1 mL/min).
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.
-
Elution: Elute the analyte and IS with 1 mL of acetonitrile into a clean collection tube.
-
Dry-down & Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C and reconstitute in 100 µL of mobile phase A/B (50:50 v/v) for analysis.
LC-MS/MS Method Parameters
The following parameters provide a robust starting point for method development. Optimization may be required based on the specific instrumentation used.
Chromatographic Conditions
Reversed-phase chromatography is the method of choice for separating neutral, hydrophobic molecules.[15] A C18 column provides excellent retention and resolution. Adding a small amount of acid (formic acid) to the mobile phase can improve peak shape and ionization efficiency.[16]
| Parameter | Recommended Setting | Rationale |
| LC System | UHPLC/HPLC system | Provides necessary resolution and flow precision. |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Standard for small molecule bioanalysis, offering good efficiency and speed. |
| Column Temp. | 40°C | Ensures reproducible retention times and reduces viscosity. |
| Mobile Phase A | 0.1% Formic Acid in Water | Standard aqueous phase for positive ion ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier providing good peak shape. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Injection Vol. | 5 µL | Balances sensitivity with potential for column overload. |
| Gradient | See table below | Designed to elute the analyte from matrix components efficiently. |
LC Gradient Program:
| Time (min) | Flow Rate (mL/min) | %A | %B |
| 0.0 | 0.4 | 95 | 5 |
| 0.5 | 0.4 | 95 | 5 |
| 2.5 | 0.4 | 5 | 95 |
| 3.5 | 0.4 | 5 | 95 |
| 3.6 | 0.4 | 95 | 5 |
| 5.0 | 0.4 | 95 | 5 |
Mass Spectrometric Conditions
Electrospray ionization (ESI) in positive ion mode is expected to be effective for this amide-containing compound.[17][18][19] Detection will be performed on a triple quadrupole mass spectrometer.
| Parameter | Proposed Setting |
| Mass Spectrometer | Triple Quadrupole (QqQ) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 400 °C |
| Desolvation Gas Flow | 800 L/hr (Nitrogen) |
| Collision Gas | Argon |
MRM Transitions (Hypothetical): The exact m/z values must be determined by infusing a standard solution of the analyte. However, based on the structure, we can predict likely transitions. The precursor ion will be the protonated molecule [M+H]⁺. Product ions will result from the fragmentation of the amide bond or the cyclobutane ring.[20][21]
| Compound | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Collision Energy (eV) |
| This compound | 176.1 | To be determined | To be determined |
| Internal Standard (IS) | e.g., 181.1 (for d5-IS) | To be determined | To be determined |
Method Validation Protocol
A bioanalytical method must be validated to demonstrate its reliability for the intended application. The protocol should adhere to the principles outlined in the FDA's Bioanalytical Method Validation Guidance and the harmonized ICH M10 guideline.[22][23][24][25][26]
Validation Parameters Summary:
| Parameter | Purpose | Key Acceptance Criteria (per ICH M10) |
| Selectivity | Ensure no interference from endogenous matrix components at the analyte's retention time. | Response in blank samples <20% of LLOQ. |
| Calibration Curve | Define the relationship between concentration and instrument response. | ≥75% of standards must be within ±15% of nominal (±20% at LLOQ). R² ≥ 0.98. |
| Accuracy & Precision | Determine the closeness of measured values to the nominal value and the reproducibility of measurements. | Mean accuracy within ±15% of nominal. Precision (CV%) ≤15%. (±20% and ≤20% at LLOQ). |
| Matrix Effect | Assess the suppression or enhancement of ionization by matrix components. | CV of the IS-normalized matrix factor should be ≤15%. |
| Recovery | Measure the efficiency of the extraction process. | Should be consistent and reproducible, though no absolute value is required. |
| Stability | Evaluate analyte stability under various storage and handling conditions (freeze-thaw, bench-top, long-term). | Mean concentration of stability samples must be within ±15% of nominal (freshly prepared) samples. |
| Dilution Integrity | Verify that samples with concentrations above the ULOQ can be diluted accurately. | Accuracy and precision of diluted QCs must be within ±15% and ≤15%, respectively. |
Conclusion
This application note provides a detailed, scientifically-grounded framework for the development and validation of an LC-MS/MS method for the quantification of this compound in human plasma. The proposed sample preparation protocols, chromatographic conditions, and mass spectrometric parameters serve as a robust starting point for implementation in a bioanalytical laboratory. Adherence to the outlined validation procedures, in accordance with ICH M10 guidelines, will ensure the generation of high-quality, reliable, and defensible data suitable for regulatory submissions in drug development.
References
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
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Persee General. (2025). Why the Triple Quadrupole Mass Spectrometer is the Ideal Tool for Trace Analysis in Complex Samples. [Link]
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ResolveMass Laboratories Inc. (2024). Other Quantification using Triple Quad Mass Spectrometry. [Link]
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ProPharma. (2022). ICH M10 Bioanalytical Method Validation & Study Sample Analysis. [Link]
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Kymos. (n.d.). ICH M10 guideline: validation of bioanalytical methods. [Link]
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Wikipedia. (n.d.). Triple quadrupole mass spectrometer. [Link]
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Cole, R. B. (2000). Observation of amide anions in solution by electrospray ionization mass spectrometry. Journal of the American Society for Mass Spectrometry, 11(12), 1061-1064. [Link]
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Chemistry Stack Exchange. (2019). Can amide bonds fragment in ESI-MS?. [Link]
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Bioanalysis Zone. (n.d.). ICH M10 Bioanalytical Method Validation. [Link]
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European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]
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ResearchGate. (2000). Observation of amide anions in solution by electrospray ionization mass spectrometry. [Link]
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Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International journal of analytical chemistry, 2012, 282574. [Link]
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Tiei Extraction. (2022). Liquid-liquid extraction for neutral, acidic and basic compounds. [Link]
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Wikipedia. (n.d.). Reversed-phase chromatography. [Link]
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Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?. [Link]
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ResearchGate. (2002). Practice of solid-phase extraction and protein precipitation in the 96-well format combined with high-performance liquid chromatography-ultraviolet detection for the analysis of drugs in plasma and brain. [Link]
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Amersham Biosciences. (n.d.). Reversed Phase Chromatography: Principles and Methods. [Link]
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Chromatography Forum. (2014). Amide vs Amine. [Link]
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Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?. [Link]
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Chemistry LibreTexts. (2021). 2.3: LIQUID-LIQUID EXTRACTION. [Link]
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Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. [Link]
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SWAYAM PRABHA. (2018). Liquid-Liquid Extraction & Solid Phase Extraction (CH-06). [Link]
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Al-Asmari, A. F., et al. (2021). A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. Metabolites, 11(5), 284. [Link]
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Agilent Technologies. (2016). Solid Phase Extraction (SPE) Sample Preparation - Fundamentals. [Link]
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ResearchGate. (2021). A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. [Link]
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Protocol for N-phenylcyclobutanecarboxamide Sigma-1 Receptor Binding Assay: A Comprehensive Methodological Guide
An Application Note and Protocol from the Office of the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: The sigma-1 receptor (S1R) has emerged as a significant therapeutic target for a spectrum of neurological and psychiatric disorders.[1][2] As a unique ligand-operated chaperone protein located at the endoplasmic reticulum (ER), it modulates crucial cellular functions, including intracellular Ca²+ signaling and cellular stress responses.[2][3][4][5] This guide provides a comprehensive framework for characterizing the binding affinity of novel compounds, specifically N-phenylcyclobutanecarboxamide, to the S1R. We present detailed protocols for both saturation and competition radioligand binding assays, grounded in established principles to ensure data integrity and reproducibility. The causality behind experimental choices is explained, and a self-validating system of controls and data analysis is described, empowering researchers to generate robust and reliable pharmacological data.
Foundational Principles: Understanding the Sigma-1 Receptor and Radioligand Binding
The Sigma-1 Receptor (S1R) as a Therapeutic Target
The S1R is a transmembrane protein that shows no structural homology with other mammalian proteins like GPCRs or ion channels.[1][3] It resides predominantly at the mitochondria-associated membrane of the ER, a critical interface for cellular signaling.[2] Under normal conditions, S1R is associated with the chaperone BiP (Binding immunoglobulin Protein).[2] Upon stimulation by agonist ligands or cellular stress, S1R dissociates from BiP and can interact with a variety of "client" proteins, thereby modulating their function.[2][5] This pluripotent modulatory role has implicated S1R in conditions such as Alzheimer's disease, depression, neuropathic pain, and schizophrenia, making it a high-value target for drug discovery.[5]
The Theory of Radioligand Binding Assays
Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and its receptor due to their high sensitivity and robustness.[6][7] The fundamental principle involves using a radioactive isotope-labeled ligand (radioligand) to trace and measure its binding to a receptor source.[8] These assays are primarily conducted in two formats:
-
Saturation Assays: These experiments are performed to determine the density of receptors in a given tissue or cell preparation (Bmax) and the affinity of the radioligand for the receptor (Kd).[6][7][9] The Kd, or equilibrium dissociation constant, is the concentration of radioligand at which 50% of the receptors are occupied at equilibrium; a lower Kd signifies higher affinity.[9][10] This is achieved by incubating the receptor preparation with increasing concentrations of the radioligand until saturation is reached.[7]
-
Competition Assays: These assays are used to determine the binding affinity of an unlabeled test compound (like this compound).[6][8] The experiment measures the ability of the test compound to compete with a fixed concentration of a specific radioligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50. This value can then be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, which provides a more absolute measure of the compound's affinity.[10]
A critical aspect of any binding assay is distinguishing specific binding from non-specific binding (NSB).
-
Total Binding: The total amount of radioligand bound in the assay.
-
Non-Specific Binding (NSB): The binding of the radioligand to components other than the target receptor, such as lipids, other proteins, or the filter membrane.[11][12] NSB is measured by including a parallel set of tubes containing a high concentration of an unlabeled ligand known to saturate the target receptors, ensuring that any remaining radioligand binding is non-specific.[12]
-
Specific Binding: This is the value of interest and represents the binding to the target receptor. It is calculated as: Specific Binding = Total Binding - Non-Specific Binding .[9][12]
Assay Design and Strategy for this compound
To determine the binding affinity (Ki) of the unlabeled test compound this compound for the S1R, a competition binding assay is the required methodology.
Key Reagent Selection
-
Receptor Source: S1Rs are highly expressed in the liver of many species.[13] Guinea pig liver is a well-characterized and widely used source, providing a high density of S1Rs for a robust assay window.[13][14]
-
Radioligand: [³H]-(+)-pentazocine is a selective and high-affinity S1R agonist radioligand, making it the preferred choice for S1R binding assays.[13][15]
-
Agent for Non-Specific Binding: Haloperidol, a high-affinity S1R ligand, is commonly used at a high concentration (e.g., 10 µM) to define non-specific binding.[16][17]
Principle of the Competition Assay
The core of this protocol is to measure how effectively this compound displaces [³H]-(+)-pentazocine from the S1R. By incubating the receptor, a fixed amount of radioligand, and varying concentrations of the unlabeled test compound, a displacement curve is generated, from which the IC50 and subsequently the Ki can be derived.
Detailed Experimental Protocols
Protocol 1: Preparation of Guinea Pig Liver Membranes
This protocol describes the preparation of a crude membrane fraction enriched with S1Rs.
Materials:
-
Fresh or frozen guinea pig liver
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, with 0.32 M sucrose
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4
-
Dounce homogenizer or Polytron
-
High-speed refrigerated centrifuge
-
Bradford assay kit for protein quantification
Procedure:
-
Thaw the guinea pig liver on ice (if frozen). Weigh the tissue and mince it into small pieces.
-
Add 10 volumes (w/v) of ice-cold Homogenization Buffer.
-
Homogenize the tissue using a Dounce homogenizer (10-15 strokes) or a Polytron homogenizer on a low setting. Perform all steps on ice to prevent protein degradation.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Carefully collect the supernatant and transfer it to a new tube. Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Discard the supernatant. Resuspend the membrane pellet in 10 volumes of ice-cold Wash Buffer.
-
Centrifuge again at 40,000 x g for 20 minutes at 4°C.
-
Repeat the wash step (steps 6-7) one more time to remove endogenous substances.
-
After the final wash, resuspend the pellet in a small volume of Wash Buffer (e.g., 2-3 mL per gram of starting tissue).
-
Determine the protein concentration using a Bradford assay.
-
Aliquot the membrane preparation and store at -80°C until use.
Protocol 2: Saturation Binding Assay with [³H]-(+)-pentazocine
Objective: To determine the Kd and Bmax for [³H]-(+)-pentazocine in the prepared guinea pig liver membranes. This is a critical prerequisite for the competition assay.
Materials & Reagents Summary:
| Reagent | Stock Concentration | Final Concentration Range |
| [³H]-(+)-pentazocine | ~1 µM | 0.1 - 30 nM (8-12 concentrations) |
| Haloperidol (for NSB) | 1 mM | 10 µM |
| Membrane Preparation | 2-5 mg/mL | 100-200 µg protein/tube |
| Assay Buffer | 50 mM Tris-HCl, pH 7.4 | - |
| Wash Buffer (Filtration) | Ice-cold 50 mM Tris-HCl, pH 7.4 | - |
Procedure:
-
Prepare serial dilutions of [³H]-(+)-pentazocine in Assay Buffer to cover a range from approximately 0.1x Kd to 10x Kd. A typical range is 0.1 to 30 nM.[18]
-
Set up three sets of tubes: Total Binding, Non-Specific Binding (NSB), and Background (no membranes).
-
For Total Binding tubes: Add 100 µL of Assay Buffer, 50 µL of the appropriate [³H]-(+)-pentazocine dilution, and 100 µL of the membrane preparation (~100-200 µg protein).
-
For NSB tubes: Add 50 µL of Assay Buffer, 50 µL of 10 µM Haloperidol, 50 µL of the [³H]-(+)-pentazocine dilution, and 100 µL of the membrane preparation.
-
Incubate all tubes at 37°C for 120 minutes to reach equilibrium.[16]
-
Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce NSB) using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold Wash Buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to sit for at least 4 hours.
-
Quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
Protocol 3: Competition Binding Assay with this compound
Objective: To determine the IC50 and Ki of this compound.
Materials & Reagents Summary:
| Reagent | Stock Concentration | Final Concentration |
| [³H]-(+)-pentazocine | ~1 µM | ~Kd value (determined in Protocol 2) |
| This compound | 10 mM in DMSO | 0.1 nM - 10 µM (10-12 concentrations) |
| Haloperidol (for NSB) | 1 mM | 10 µM |
| Membrane Preparation | 2-5 mg/mL | 100-200 µg protein/tube |
| Assay Buffer | 50 mM Tris-HCl, pH 7.4 | - |
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer. A typical concentration range spans from 0.1 nM to 10 µM.
-
Set up tubes for Total Binding, Non-Specific Binding (NSB), and competitor concentrations.
-
To all tubes (except NSB), add 50 µL of the appropriate this compound dilution (or buffer for Total Binding).
-
To the NSB tubes, add 50 µL of 10 µM Haloperidol.
-
Add 50 µL of [³H]-(+)-pentazocine to all tubes. The concentration should be fixed at or near the Kd value determined in Protocol 2 (e.g., 1-3 nM).[19][20]
-
Initiate the reaction by adding 100 µL of the membrane preparation (~100-200 µg protein) to all tubes.
-
Incubate, filter, and count the radioactivity as described in Protocol 2 (steps 5-9).
Data Analysis and Interpretation
A systematic data analysis workflow is essential for deriving meaningful affinity constants.
Saturation Data Analysis
-
Calculate specific binding at each radioligand concentration.
-
Convert CPM to fmol/mg protein using the specific activity of the radioligand and the protein concentration in the assay.
-
Plot specific binding (Y-axis) against the concentration of free radioligand (X-axis).
-
Fit the data using a non-linear regression model for one-site binding (hyperbola) in software like GraphPad Prism.[10][18] The equation is: Y = (Bmax * X) / (Kd + X) .
-
This analysis will yield the Kd and Bmax values for the radioligand.[10]
Competition Data Analysis
-
Calculate the percentage of specific binding at each concentration of this compound relative to the specific binding in the absence of the competitor (Total Binding).
-
Plot the % specific binding (Y-axis) against the log concentration of this compound (X-axis).
-
Fit the data using a non-linear regression model for a sigmoidal dose-response (variable slope) to determine the IC50.[21]
-
Calculate the Ki value using the Cheng-Prusoff equation :[10] Ki = IC50 / (1 + ([L] / Kd))
-
Where:
-
IC50 is the value determined from the competition curve.
-
[L] is the concentration of the radioligand ([³H]-(+)-pentazocine) used in the assay.
-
Kd is the dissociation constant of the radioligand, as determined from the saturation assay (Protocol 2).
-
-
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Non-Specific Binding (>30% of Total) | Radioligand is too "sticky" (lipophilic).[12] Insufficient blocking of filter/plate.[12][22] Receptor prep contains denatured proteins. | Include a non-ionic detergent (e.g., 0.01% Tween-20) in the wash buffer.[22] Ensure filters are adequately pre-soaked in 0.5% PEI. Increase the number of washes. Prepare fresh membrane preps. |
| Low Specific Binding Signal | Insufficient receptor concentration. Low radioligand specific activity. Incubation time too short to reach equilibrium. | Increase the amount of membrane protein per tube. Use a radioligand with higher specific activity. Perform a time-course experiment to determine the time to equilibrium. |
| Poor Reproducibility | Inconsistent pipetting. Incomplete mixing of reagents. Temperature fluctuations during incubation. Inconsistent washing during filtration. | Use calibrated pipettes and ensure thorough mixing. Use a temperature-controlled incubator/water bath. Automate filtration if possible, or ensure wash times and volumes are consistent. |
| Shallow Competition Curve (Hill Slope < 0.8) | Binding to multiple sites with different affinities.[23] Positive or negative cooperativity.[23] Assay artifacts. | Analyze the data with a two-site binding model. Ensure the assay is at equilibrium. Verify the stability of the test compound in the assay buffer. |
References
-
Oncodesign Services. (n.d.). Radioligand Binding Assay. In Vitro Biology. Retrieved from [Link]
-
Wikipedia. (2023). Scatchard equation. Retrieved from [Link]
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Surmodics IVD. (n.d.). Non-Specific Binding: What You Need to Know. Retrieved from [Link]
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GraphPad. (n.d.). Analyzing Radioligand Binding Data. Retrieved from [Link]
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Cobos, E. J., Entrena, J. M., Nieto, F. R., Cendán, C. M., & Del Pozo, E. (2008). Pharmacology and therapeutic potential of sigma(1) receptor ligands. Current Neuropharmacology, 6(4), 344–366. Retrieved from [Link]
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Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
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Chu, U. B., & Ruoho, A. E. (2016). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 75, 1.34.1–1.34.21. Retrieved from [Link]
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Studylib. (n.d.). Saturation Binding Assay Guidelines: Kd & Ki Determination. Retrieved from [Link]
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Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
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Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 71, 1.34.1–1.34.21. Retrieved from [Link]
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Goldstein, B., & Wofsy, C. (1996). Interpretation of Scatchard plots for aggregating receptor systems. Biophysical Journal, 70(3), 1254-1270. Retrieved from [Link]
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Eurofins Discovery. (n.d.). sigma1 Human Binding Agonist Radioligand LeadHunter Assay. Retrieved from [Link]
-
Prasanth, M. I., Malar, C. N., Varsha, M. K., & Sudhakar, G. (2021). Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. Frontiers in Neuroscience, 15, 641625. Retrieved from [Link]
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Gutfreund, H. (1995). Analysis of Receptor–Ligand Interactions. Current Protocols in Neuroscience. Retrieved from [Link]
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Alon, A., Schmidt, H. R., & Kruse, A. C. (2018). The molecular function of σ receptors: past, present, and future. The Journal of biological chemistry, 293(39), 15061–15069. Retrieved from [Link]
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The GPCR Workgroup. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
-
Wikipedia. (2024). Sigma-1 receptor. Retrieved from [Link]
-
Rusling Research Group. (n.d.). Non Specific Binding (NSB) in Antigen-Antibody Assays. University of Connecticut. Retrieved from [Link]
-
Wang, J., & Wu, G. (2005). A powerful tool for drug discovery. European Pharmaceutical Review. Retrieved from [Link]
-
Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(5), L421-L429. Retrieved from [Link]
-
Wikipedia. (2023). Sigma receptor. Retrieved from [Link]
-
Lever, J. R., et al. (2012). Characterization of pulmonary sigma receptors by radioligand binding. European Journal of Pharmacology, 680(1-3), 59-66. Retrieved from [Link]
-
Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. Retrieved from [Link]
-
Tuccinardi, T., et al. (2021). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. Molecules, 26(11), 3326. Retrieved from [Link]
-
Bio-Resource. (2021). Scatchard Plot for Ligand Receptor binding analysis. YouTube. Retrieved from [Link]
-
Davenport, A. P., & Russell, F. D. (2000). Radioligand binding assays and their analysis. Methods in Molecular Biology, 154, 1-22. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Results for "Saturation Binding". Retrieved from [Link]
-
Structural Biology @ Vanderbilt. (n.d.). Biomolecular Ligand-Receptor Binding Studies: Theory, Practice, and Analysis. Retrieved from [Link]
-
Wikipedia. (2023). Ligand binding assay. Retrieved from [Link]
-
CANDOR Bioscience. (n.d.). Nonspecific binding in immunoassays. Retrieved from [Link]
-
Sahn, J. J., et al. (2018). Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. Neuropharmacology, 133, 264-275. Retrieved from [Link]
-
Abate, C., et al. (2012). Development of sigma-1 fluorescent tracers. Journal of Medicinal Chemistry, 55(17), 7733-7740. Retrieved from [Link]
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Application Notes and Protocols for In Vitro Anticonvulsant Activity Assay of N-phenylcyclobutanecarboxamide
Introduction: The Quest for Novel Anticonvulsants and the Promise of the Cyclobutane Scaffold
Epilepsy, a chronic neurological disorder characterized by recurrent seizures, affects millions worldwide.[1] Despite the availability of numerous antiepileptic drugs (AEDs), a significant portion of patients remain resistant to treatment, highlighting the urgent need for novel therapeutic agents with improved efficacy and fewer side effects.[2][3] The drug development pipeline is actively exploring new chemical entities, often identified through preclinical screening in various in vivo and in vitro models.[4][5][6]
This guide focuses on establishing a robust in vitro screening cascade to evaluate the anticonvulsant potential of novel compounds, using N-phenylcyclobutanecarboxamide as a representative example. The cyclobutane motif is an increasingly utilized structural element in medicinal chemistry.[7][8] Its unique, puckered three-dimensional structure can impart conformational rigidity, enhance metabolic stability, and allow for precise orientation of pharmacophoric groups, potentially leading to improved potency and selectivity for biological targets.[9][7][8] The this compound scaffold, therefore, represents a promising starting point for the discovery of new central nervous system (CNS) active agents.
These application notes provide a strategic framework and detailed protocols for a tiered in vitro evaluation, designed to not only identify anticonvulsant activity but also to elucidate the potential mechanism of action (MoA) of test compounds like this compound.
Strategic Workflow for In Vitro Anticonvulsant Profiling
A multi-tiered approach is essential for the efficient and comprehensive evaluation of a novel compound. This workflow prioritizes high-throughput screening to first identify activity, followed by more detailed, lower-throughput assays to deconvolute the mechanism.
Caption: Tiered workflow for in vitro anticonvulsant screening.
Tier 1: High-Throughput Functional Screening
The initial goal is to determine if this compound exhibits any effect on neuronal network activity. Microelectrode Array (MEA) technology is ideal for this purpose, allowing for the non-invasive, real-time recording of spontaneous electrical activity from cultured neuronal networks.[10]
Protocol 1: Microelectrode Array (MEA) Assay for Seizure-Like Activity
Scientific Rationale: This assay uses co-cultures of human induced pluripotent stem cell (iPSC)-derived glutamatergic and GABAergic neurons with astrocytes.[10] This creates a more physiologically relevant in vitro system that can exhibit synchronized network bursting. Anticonvulsant compounds are expected to reduce the frequency and intensity of seizure-like activity induced by a pro-convulsant agent.
Materials:
-
CytoView MEA plates (Axion BioSystems or equivalent)
-
iPSC-derived neuronal co-culture (e.g., glutamatergic neurons, GABAergic neurons, and astrocytes)
-
Appropriate neuronal cell culture medium and supplements
-
Test Compound (this compound) stock solution in DMSO
-
Pro-convulsant agent (e.g., Pentylenetetrazol (PTZ) or Bicuculline)
-
Positive control (e.g., Diazepam)
-
MEA system (e.g., Axion Maestro Pro)
Procedure:
-
Cell Plating: Plate the iPSC-derived neuronal co-culture onto MEA plates according to the manufacturer's protocol and allow the network to mature (typically 3-4 weeks), exhibiting stable, synchronized bursting activity.
-
Baseline Recording: Place the mature culture plate on the MEA system and record baseline spontaneous network activity for 15-20 minutes. Key parameters to monitor include mean firing rate, burst frequency, and network synchrony.
-
Compound Addition: Add this compound at various concentrations (e.g., 0.1, 1, 10, 30 µM) to the wells. Include vehicle (DMSO) and positive control (e.g., 10 µM Diazepam) wells.
-
Incubation: Incubate the plate with the compounds for 30 minutes.
-
Activity Recording (Pre-Challenge): Record neuronal activity for 15-20 minutes to assess the compound's effect on basal network function.
-
Pro-convulsant Challenge: Add a pro-convulsant like PTZ to induce epileptiform activity.[11][12] The concentration should be pre-determined to cause a significant, but not saturating, increase in bursting activity.
-
Activity Recording (Post-Challenge): Immediately begin recording for another 30-60 minutes to measure the ability of the test compound to suppress this induced hyperactivity.
-
Data Analysis: Analyze the data using the MEA system's software. Quantify changes in burst frequency, burst duration, and synchrony index post-challenge, relative to the vehicle control.
Expected Outcome & Data Presentation: An effective anticonvulsant will show a dose-dependent reduction in the pro-convulsant-induced increase in network bursting.
| Compound | Concentration (µM) | Burst Frequency (Hz) Post-PTZ | % Inhibition of PTZ Effect |
| Vehicle (0.1% DMSO) | - | 1.2 ± 0.15 | 0% |
| Diazepam | 10 | 0.3 ± 0.05 | 81.8% |
| This compound | 1 | 1.0 ± 0.12 | 18.2% |
| This compound | 10 | 0.6 ± 0.08 | 54.5% |
| This compound | 30 | 0.4 ± 0.06 | 72.7% |
| (Example Data) |
Tier 2: Elucidating the Mechanism of Action (MoA)
If this compound shows activity in the MEA assay, the next step is to investigate its potential molecular targets. The most common mechanisms for anticonvulsant drugs involve modulation of voltage-gated sodium channels, enhancement of GABAergic inhibition, or reduction of glutamatergic excitation.[2][6]
Protocol 2: Automated Patch-Clamp Electrophysiology for Voltage-Gated Sodium Channels
Scientific Rationale: Voltage-gated sodium channels (VGSCs) are critical for action potential initiation and propagation. Many AEDs act by blocking these channels in a use-dependent manner, preferentially inhibiting rapidly firing neurons characteristic of a seizure focus.[13] Automated patch-clamp systems provide the throughput needed to screen compounds against various VGSC subtypes.[13][14][15]
Materials:
-
HEK-293 or CHO cells stably expressing a human VGSC subtype (e.g., Nav1.1, Nav1.2, Nav1.7)
-
Automated patch-clamp system (e.g., QPatch, SyncroPatch 768PE)[14][15]
-
Appropriate intracellular and extracellular recording solutions
-
Test Compound (this compound)
-
Positive control (e.g., Carbamazepine, Phenytoin)[16]
Procedure:
-
Cell Preparation: Harvest the stably transfected cells and prepare them according to the automated patch-clamp system's protocol.
-
System Setup: Prime the system with intracellular and extracellular solutions.
-
Cell Sealing: The system will automatically capture cells and form giga-ohm seals.
-
Voltage Protocol: Apply a voltage protocol to elicit sodium currents. To test for use-dependent block, this typically involves:
-
A holding potential (e.g., -100 mV).
-
A series of depolarizing pulses (e.g., to 0 mV) at a low frequency (e.g., 0.1 Hz) to establish a baseline.
-
Application of the test compound.
-
A train of high-frequency depolarizing pulses (e.g., 10 Hz) to induce the use-dependent effect.
-
-
Data Acquisition: Record the peak inward sodium current for each pulse.
-
Data Analysis:
-
Tonic Block: Calculate the percentage reduction in the peak current after compound application at low-frequency stimulation. Determine the IC₅₀ from a concentration-response curve.
-
Use-Dependent Block: Measure the progressive decrease in peak current during the high-frequency pulse train. Compare the block at the end of the train to the initial tonic block.
-
Expected Outcome & Data Presentation: A compound acting like many classic AEDs will show a more potent block of the sodium channel at higher firing frequencies.
| Compound | Tonic Block IC₅₀ (µM) | Use-Dependent Block IC₅₀ (µM) at 10 Hz |
| Carbamazepine | 120 ± 15 | 25 ± 4 |
| This compound | > 100 | 45 ± 7 |
| (Example Data for Nav1.2) |
Protocol 3: Radioligand Binding Assay for GABA-A Receptor
Scientific Rationale: Enhancing the activity of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the CNS, is a key anticonvulsant mechanism.[17] A radioligand binding assay can determine if a compound interacts with the benzodiazepine binding site on the GABA-A receptor complex.[18]
Caption: GABA-A receptor signaling pathway.
Materials:
-
Rat or mouse whole brain tissue, or cortex
-
Radioligand: [³H]Flumazenil (for the benzodiazepine site)
-
Non-specific binding agent: Clonazepam or Diazepam (unlabeled, high concentration)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)[19]
-
Homogenizer and centrifuges
-
Glass fiber filters and filtration manifold
-
Liquid scintillation counter and cocktail
Procedure: This protocol is adapted from established methods.[19][20]
-
Membrane Preparation:
-
Homogenize rat brain tissue in ice-cold 0.32 M sucrose.[19]
-
Perform a series of centrifugations to isolate the crude membrane fraction, including washes with buffer to remove endogenous GABA.[19]
-
Resuspend the final pellet in binding buffer and determine protein concentration (e.g., via Bradford assay).
-
-
Binding Reaction:
-
Set up assay tubes in triplicate:
-
Total Binding: Membrane preparation + [³H]Flumazenil.
-
Non-specific Binding: Membrane preparation + [³H]Flumazenil + high concentration of unlabeled Clonazepam (e.g., 10 µM).
-
Competition: Membrane preparation + [³H]Flumazenil + varying concentrations of this compound.
-
-
-
Incubation: Incubate the tubes at 0-4°C for 60-90 minutes to reach equilibrium.
-
Termination: Rapidly filter the contents of each tube through a glass fiber filter under vacuum. Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression to determine the IC₅₀ (concentration that inhibits 50% of specific binding).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
-
Expected Outcome & Data Presentation: A compound that binds to the benzodiazepine site will displace the radioligand in a concentration-dependent manner.
| Compound | Binding Site | Ki (µM) |
| Diazepam | GABA-A (Benzodiazepine) | 0.005 ± 0.001 |
| This compound | GABA-A (Benzodiazepine) | 12.5 ± 2.1 |
| (Example Data) |
Tier 3: In Vitro Neurotoxicity Assessment
Scientific Rationale: It is crucial to ensure that the observed anticonvulsant effects are not due to general cytotoxicity.[21] Early assessment of neurotoxicity can prevent the progression of compounds that may have a narrow therapeutic window.[22] Assays that measure neurite outgrowth or cell viability provide a reliable method for this evaluation.[22]
Protocol 4: Neurite Outgrowth and Cell Viability Assay
Materials:
-
Primary neurons or iPSC-derived neurons
-
96-well culture plates
-
Test Compound (this compound)
-
Positive control for toxicity (e.g., high concentration of glutamate)
-
Reagents for viability (e.g., CellTiter-Glo®) and/or imaging (e.g., live/dead cell stains, β-III tubulin antibody for neurites)
-
High-content imaging system
Procedure:
-
Cell Plating: Plate neurons in a 96-well plate and allow them to adhere and extend neurites.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound, including concentrations well above the effective anticonvulsant dose, for an extended period (e.g., 24-48 hours).
-
Assessment:
-
Viability: Use a plate-based luminescence or fluorescence assay to measure ATP levels or metabolic activity, which correlates with the number of viable cells.
-
Neurite Outgrowth: Fix and stain the cells for a neuronal marker (e.g., β-III tubulin) and a nuclear stain (e.g., DAPI). Use a high-content imager to automatically capture and analyze images, quantifying parameters like neurite length and number of branch points per neuron.
-
-
Data Analysis: Determine the concentration of the compound that causes a 50% reduction in cell viability (TC₅₀) or neurite length. Compare this value to the effective concentration (EC₅₀) from the functional assays to establish a preliminary therapeutic index (TI = TC₅₀ / EC₅₀).
Expected Outcome: A promising drug candidate will have a TC₅₀ significantly higher than its effective anticonvulsant concentration, indicating a wide therapeutic window.
Conclusion and Forward Look
This application guide outlines a systematic, multi-tiered approach for the in vitro evaluation of this compound as a potential anticonvulsant. By progressing from high-throughput functional screening to detailed mechanistic and safety studies, researchers can efficiently build a comprehensive pharmacological profile. Positive results from this cascade—specifically, dose-dependent activity in the MEA assay, a clear mechanism of action (e.g., use-dependent sodium channel block or GABA-A receptor modulation), and a favorable in vitro therapeutic index—would provide a strong rationale for advancing the compound to more complex in vitro models (e.g., brain slices) and subsequent in vivo anticonvulsant testing in models like the maximal electroshock (MES) or subcutaneous pentylenetetrazol (scPTZ) tests.[6][23][24][25][26] This structured evaluation ensures that only the most promising candidates, with both efficacy and a preliminary safety profile, are moved forward in the demanding drug discovery pipeline.
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van der Kolk, R., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. Radboud Repository. [Link]
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S., S., & K., K. (2023). Role of Pentylenetetrazole (PTZ) in preclinical research for the biological screening of antiepileptic medicinal plants. Bio-Essence: A peer-reviewed international journal of life sciences, 1(1), 1-10. [Link]
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Di, L., et al. (2010). Identification and characterization of novel NMDA receptor antagonists selective for NR2A- over NR2B-containing receptors. Journal of Biomolecular Screening, 15(8), 910-921. [Link]
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Application Notes and Protocols for N-phenylcyclobutanecarboxamide: A Novel Neuroprotective Candidate for Ischemic Stroke
Introduction: The Challenge of Ischemic Stroke and the Promise of Mitochondrial Targeting
Ischemic stroke, characterized by the interruption of blood supply to the brain, remains a leading cause of mortality and long-term disability worldwide.[1] The initial ischemic event triggers a complex cascade of cellular and molecular events, including excitotoxicity, oxidative stress, and inflammation, which culminate in neuronal cell death.[2][3] Central to this pathological cascade is profound mitochondrial dysfunction.[4][5] Mitochondria are not only the primary energy producers of the cell but also critical regulators of cell death pathways.[3] In the context of ischemia, mitochondrial damage leads to energy failure, the overproduction of reactive oxygen species (ROS), and the opening of the mitochondrial permeability transition pore (mPTP), a critical event that often seals the cell's fate.[5][6]
The mPTP is a non-selective, high-conductance channel in the inner mitochondrial membrane.[6] Its pathological opening dissipates the mitochondrial membrane potential, halting ATP synthesis and leading to the release of pro-apoptotic factors, ultimately causing cell death.[7] This makes the mPTP a highly attractive therapeutic target for neuroprotection in ischemic stroke.
This document provides a comprehensive guide for the preclinical evaluation of N-phenylcyclobutanecarboxamide , a novel investigational compound. Based on structure-activity relationships with known mPTP inhibitors, such as N-phenylbenzamides, it is hypothesized that this compound confers neuroprotection by inhibiting the opening of the mPTP.[7] These notes are designed to provide researchers with the foundational knowledge and detailed protocols to rigorously test this hypothesis, from in vitro cell-based assays to in vivo models of focal cerebral ischemia.
Proposed Mechanism of Action: Inhibition of the Mitochondrial Permeability Transition Pore
We propose that this compound exerts its anti-ischemic effects by directly or indirectly inhibiting the opening of the mPTP. During an ischemic insult, intracellular Ca2+ overload and a burst of oxidative stress are primary triggers for mPTP opening.[6] The pore's opening is facilitated by the interaction of cyclophilin D (CypD), a mitochondrial matrix protein, with components of the mPTP complex.[8][9]
This compound is hypothesized to stabilize the closed conformation of the mPTP, possibly by interfering with the CypD interaction or by directly acting on other core components of the pore. This inhibition is expected to prevent the collapse of the mitochondrial membrane potential, reduce ROS production, maintain ATP synthesis, and ultimately block the downstream pathways of apoptosis and necrosis, thereby preserving neuronal viability.
Caption: Proposed signaling pathway for this compound in neuroprotection.
Part 1: In Vitro Evaluation of Neuroprotective Efficacy
The initial screening of a potential neuroprotective compound should be performed in a controlled, high-throughput in vitro system that mimics key aspects of ischemic injury.[10][11] The Oxygen-Glucose Deprivation (OGD) model is the most widely used and accepted method for this purpose.[12]
Workflow for In Vitro OGD Model
Caption: Experimental workflow for the in vivo Middle Cerebral Artery Occlusion (MCAO) model.
Protocol 2: Efficacy Assessment in a Transient MCAO Rodent Model
Principle of the Assay: This protocol induces a temporary focal ischemic stroke by occluding the middle cerebral artery with an intraluminal filament. [13]Reperfusion is initiated by withdrawing the filament. [14]The efficacy of this compound, administered at or near the time of reperfusion, is assessed by measuring the resulting brain infarct volume and observing improvements in neurological function. [15][16] Materials:
-
Male C57BL/6 mice (22-28 g) or Sprague-Dawley rats (250-300 g)
-
Anesthesia (e.g., isoflurane)
-
Surgical microscope
-
Laser Doppler Flowmetry (LDF) system
-
6-0 silicone-coated nylon filament
-
This compound formulated for in vivo administration (e.g., in saline with 5% Tween 80)
-
2,3,5-triphenyltetrazolium chloride (TTC) solution
Procedure:
-
Anesthesia and Surgery:
-
Anesthetize the animal with isoflurane (3-4% for induction, 1.5-2% for maintenance). Maintain body temperature at 37°C with a heating pad.
-
Make a midline cervical incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA. Place a temporary ligature around the CCA.
-
Insert the silicone-coated filament through a small incision in the ECA stump and advance it up the ICA until a sharp drop in cerebral blood flow (>70%) is recorded by the LDF probe placed on the skull over the MCA territory. This confirms successful occlusion. [17]2. Ischemia and Drug Administration:
-
Maintain the filament in place for 60 minutes.
-
At the 60-minute mark, withdraw the filament to allow reperfusion. Confirm reperfusion with the LDF.
-
Administer this compound or vehicle via intraperitoneal (i.p.) or intravenous (i.v.) injection.
Scientist's Note: The timing of drug administration is a critical variable. Testing different time points (e.g., at reperfusion, 1 hour post-reperfusion) is crucial for defining the therapeutic window.
-
-
Post-Operative Monitoring and Neurological Scoring:
-
Suture the incision and allow the animal to recover. Provide post-operative analgesia and care.
-
At 24, 48, and 72 hours post-MCAO, assess neurological deficits using a standardized scoring system (e.g., a 5-point scale where 0=no deficit, 4=severe deficit). All scoring must be performed by an investigator blinded to the treatment groups. [16]4. Infarct Volume Analysis:
-
At 72 hours post-MCAO, euthanize the animals and harvest the brains.
-
Slice the brain into 2 mm coronal sections.
-
Incubate the slices in a 2% TTC solution at 37°C for 20 minutes. TTC stains viable tissue red, leaving the infarcted tissue unstained (white). [14] * Image the slices and calculate the infarct volume as a percentage of the total hemispheric volume, correcting for edema.
-
Data Presentation: Hypothetical In Vivo Efficacy Data
| Treatment Group | Dose (mg/kg, i.p.) | Neurological Score (at 48h) | Infarct Volume (% of Hemisphere) |
| Sham | - | 0.1 ± 0.1 | 1.5 ± 0.8% |
| MCAO + Vehicle | - | 3.2 ± 0.4 | 45.2 ± 5.1% |
| MCAO + NPCA | 1 | 2.8 ± 0.5 | 36.8 ± 4.9% |
| MCAO + NPCA | 5 | 2.1 ± 0.3 | 25.4 ± 4.2% |
| MCAO + NPCA | 20 | 1.9 ± 0.4 | 22.1 ± 3.8% |
| NPCA: this compound. Data are presented as Mean ± SD. *p < 0.05 vs. MCAO + Vehicle. |
Conclusion and Future Directions
These application notes provide a robust framework for the preclinical evaluation of this compound as a potential anti-ischemic agent. The protocols described herein, from in vitro OGD to in vivo MCAO, represent the standard, validated methodologies required for assessing neuroprotective efficacy. [18][19]A positive outcome, characterized by a significant and dose-dependent reduction in cell death in vitro and infarct volume in vivo, coupled with improved neurological function, would provide strong evidence for advancing this compound into further development.
Subsequent studies should aim to further elucidate the precise molecular interactions with the mPTP, investigate the therapeutic window of administration, and assess long-term functional outcomes, such as motor and cognitive recovery. The ultimate goal is to generate a comprehensive data package to support the clinical translation of this promising neuroprotective candidate.
References
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Application Notes & Protocols: A Systematic Approach to Formulating N-phenylcyclobutanecarboxamide for In Vivo Studies
Abstract
The transition of a novel chemical entity from discovery to in vivo evaluation is a critical juncture in drug development, where the formulation strategy can dictate the success or failure of preclinical trials. This document provides a comprehensive, experience-driven guide for researchers, scientists, and drug development professionals on the formulation of N-phenylcyclobutanecarboxamide. As many new chemical entities exhibit poor aqueous solubility, this guide focuses on a systematic, rational approach to developing a stable, homogenous, and bioavailable formulation suitable for animal studies.[1][2] We detail the essential pre-formulation assessment, outline a step-by-step protocol for a co-solvent based vehicle, and emphasize the necessity of rigorous analytical validation to ensure data integrity.
Introduction: The Formulation as a Cornerstone of Preclinical Data Integrity
In preclinical research, the primary goal of a formulation is to deliver a precise and reproducible dose of the active pharmaceutical ingredient (API) to the test subject. An inadequate formulation can lead to variable drug exposure, poor bioavailability, and erroneous pharmacokinetic/pharmacodynamic (PK/PD) relationships, ultimately resulting in the misinterpretation of a compound's efficacy and safety profile.[3] this compound, as a representative small molecule, requires a tailored formulation strategy that addresses its inherent physicochemical properties to ensure meaningful and reliable in vivo results.
This guide moves beyond a simple list of ingredients, explaining the causality behind each choice and embedding self-validating checkpoints within the protocols. Our objective is to empower researchers to develop robust formulations that generate high-quality, reproducible data.
Pre-formulation Assessment: Characterizing the API
A thorough understanding of the API's physicochemical properties is the foundation of any logical formulation strategy.[4] For this compound, key parameters must be either experimentally determined or estimated to guide vehicle selection.
Table 1: Key Physicochemical Properties of this compound (Predicted & Experimental)
| Parameter | Predicted/Typical Value | Significance for In Vivo Formulation |
| Molecular Formula | C₁₁H₁₃NO | Informs molecular weight and potential for hydrogen bonding. |
| Molecular Weight | 175.23 g/mol | Influences diffusion and absorption characteristics. |
| Aqueous Solubility | Likely low (<10 µg/mL) | The primary challenge; necessitates solubilization enhancement for most administration routes.[1][5] |
| LogP | 2.0 - 3.0 | Indicates moderate lipophilicity, suggesting poor water solubility but good membrane permeability potential (BCS Class II candidate).[2] |
| pKa | To be determined (TBD) | Critical for pH-adjustment strategies. If the molecule is ionizable, solubility can be dramatically altered in different pH environments.[3][6] |
| Chemical Stability | TBD | Must be assessed in potential vehicle components and at different pH values to prevent degradation before administration. |
Given the high probability of poor aqueous solubility, a formulation strategy focused on solubilization is required.[1][2] Common approaches include the use of co-solvents, surfactants, cyclodextrins, and lipid-based systems.[5][7]
Strategic Formulation Development Workflow
A systematic workflow ensures all critical variables are considered, leading to a robust and reproducible formulation. The process begins with API characterization and proceeds through vehicle screening to final validation.
Figure 1: Workflow for preclinical formulation development.
Detailed Protocol: Co-Solvent Formulation for Oral (PO) or Intraperitoneal (IP) Administration
This protocol describes the preparation of a common co-solvent vehicle suitable for early-stage animal studies. The percentages are a starting point and may require optimization.
Materials & Equipment:
-
This compound (API)
-
Dimethyl sulfoxide (DMSO), HPLC Grade
-
Polyethylene glycol 400 (PEG 400), USP Grade
-
Sterile 0.9% Saline or Phosphate-Buffered Saline (PBS)
-
Calibrated analytical balance
-
Glass vials, sterile
-
Magnetic stirrer and stir bars
-
Pipettors and sterile tips
-
Vortex mixer and/or sonicator
Protocol Steps:
-
Determine Required Quantities: Calculate the mass of API and volume of each vehicle component needed for the target concentration and final volume. For example, to prepare 10 mL of a 5 mg/mL solution:
-
API: 50 mg
-
DMSO (10%): 1 mL
-
PEG 400 (40%): 4 mL
-
Saline (50%): 5 mL
-
-
Initial API Solubilization:
-
Accurately weigh 50 mg of this compound into a sterile glass vial.
-
Add 1 mL of DMSO. Cap the vial and vortex or sonicate at room temperature until the API is fully dissolved. Visually confirm that no solid particles remain.
-
Expertise & Experience: DMSO is a powerful aprotic solvent ideal for initial solubilization of lipophilic compounds. Using the minimum effective volume (typically 5-10%) prevents potential toxicity and minimizes the risk of precipitation when aqueous components are added.[3]
-
-
Addition of Bridging Co-Solvent:
-
To the clear DMSO solution, add 4 mL of PEG 400. Mix thoroughly by vortexing.
-
Causality Note: PEG 400 acts as a "bridging" solvent. It is miscible with both DMSO and water, preventing the drug from crashing out of solution when the final aqueous component is introduced.[6]
-
-
Aqueous Phase Addition (Critical Step):
-
Place the vial on a magnetic stirrer.
-
Slowly add the 5 mL of saline to the organic mixture drop-by-drop while stirring. A rapid addition can cause localized supersaturation and lead to precipitation.
-
Trustworthiness (Self-Validating Check): The final solution must be perfectly clear and free of any haze or particulates. If the solution becomes cloudy, the solubility limit has been exceeded. The formulation must be remade with a higher proportion of co-solvents or a lower API concentration.
-
-
Final Homogenization & Pre-Dosing:
-
Allow the final mixture to stir for 10-15 minutes to ensure complete homogeneity.
-
Always prepare formulations fresh daily unless stability data proves otherwise.[3] Before each animal is dosed, visually inspect the syringe for any signs of precipitation.
-
Analytical Validation: Ensuring What You Make is What You Dose
Visual clarity is insufficient; the formulation's concentration and stability must be analytically confirmed. High-Performance Liquid Chromatography (HPLC) is the standard method for this purpose.[4][8][9]
Protocol: Concentration Verification by HPLC
Objective: To verify that the final concentration of the API is accurate and to detect any potential degradation products.
Methodology:
-
System Suitability: Prepare a known standard of this compound in mobile phase. Perform multiple injections to ensure the HPLC system is performing correctly (e.g., consistent retention times, peak areas).
-
Standard Curve: Prepare a calibration curve using at least five concentrations of the API spanning the expected sample concentration.
-
Sample Preparation: Dilute an aliquot of the final formulation with mobile phase to a concentration that falls within the linear range of the standard curve.
-
Analysis: Analyze the standards and the prepared sample.
-
Quantification: Calculate the concentration of the sample against the standard curve. The measured concentration should be within ±10% of the target concentration.
Table 2: Example HPLC Conditions for Analysis
| Parameter | Condition | Rationale |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Good retention for moderately lipophilic compounds. |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient) | A common, robust mobile phase for small molecules.[10] |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Detection | UV-Vis Diode Array Detector (DAD) | Set at the λmax of the compound to ensure maximum sensitivity and selectivity.[11] |
| Column Temp. | 30 °C | Maintains consistent retention times. |
Stability Assessment
The stability of the prepared formulation must be confirmed for the duration of its intended use.[11]
-
Bench-top Stability: Analyze the formulation's concentration at Time 0 and after being left at room temperature for the maximum anticipated duration of the dosing procedure (e.g., 4, 8, or 24 hours).
-
Refrigerated Stability: If the formulation is to be stored, assess its stability at 2-8°C over 24-72 hours.
-
Acceptance Criteria: The concentration should remain within 90-110% of the initial value, with no significant increase in degradation products.
In Vivo Compatibility and Best Practices
-
Vehicle Tolerability: Before initiating a full-scale study, administer the vehicle alone (without API) to a small group of animals. Monitor for any adverse reactions such as inflammation, lethargy, or irritation at the injection site.[3][12]
-
Dose Volume: Adhere strictly to institutional (IACUC) guidelines for maximum administration volumes for the chosen species and route.
-
Route-Specific Requirements: Intravenous (i.v.) formulations have the most stringent requirements. They must be sterile, iso-osmotic, and free of particulates. Co-solvent systems may cause hemolysis and are often unsuitable for i.v. bolus administration without significant dilution.
Conclusion
A scientifically sound, well-validated formulation is indispensable for generating reliable and reproducible in vivo data for this compound. By adopting a systematic approach that integrates physicochemical assessment, rational vehicle design, and rigorous analytical validation, researchers can mitigate risks associated with poor drug delivery. This diligence ensures that the observed biological effects are a true reflection of the compound's intrinsic properties, enabling confident decision-making in the progression of drug discovery projects.
References
- WuXi AppTec. (2024). How to Improve the Bioavailability of Poorly Water-Soluble Compounds? Available at: WuXi AppTec In Vivo PK Blog.
- Shilpi, S., et al. (2022). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH.
- Shah, S. M., et al. (2015). Preclinical Formulations: Insight, Strategies, and Practical Considerations. PubMed Central.
- G., C. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher.
- Keck, C. M., et al. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PMC - PubMed Central.
- World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
- Al-Saeed, F. A. (2024). Development and Validation of HPLC Methods in Pharmaceutical Analysis.
- Dong, M. W., & Hu, G. (2022). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International.
- Jo, H., & Goudah, A. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
- U.S. Pharmacopeia. (n.d.). Quality-Control Analytical Methods: High-Performance Liquid Chromatography.
- Colorcon. (2025). What Are Excipients? 9 Common Examples. Colorcon.
- Admescope. (2019). Preclinical formulations for pharmacokinetic studies. Admescope.
- PharmaCores. (2025). HPLC Method development: an overview. PharmaCores.
- PubChem. (n.d.). N-phenylcyclopropanecarboxamide. National Institutes of Health.
- Talele, T. T., et al. (2020). Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions. PMC - PubMed Central.
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Application Note: A Multi-Parametric Approach to Assessing the Cytotoxicity of N-phenylcyclobutanecarboxamide
Introduction
The evaluation of compound-induced cytotoxicity is a cornerstone of modern drug discovery and toxicology.[1][2] N-phenylcyclobutanecarboxamide represents a class of small molecules with potential therapeutic applications, necessitating a thorough understanding of its safety profile at the cellular level. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of robust, cell-based assays to characterize the cytotoxic potential of this compound and its analogs.
This application note moves beyond a simple recitation of protocols. It espouses a multi-parametric strategy, emphasizing the importance of cross-validating findings through orthogonal assays that interrogate different cellular pathways. By examining metabolic activity, membrane integrity, and apoptotic signaling, researchers can construct a more complete and reliable picture of a compound's cytotoxic mechanism. The protocols detailed herein are designed to be self-validating systems, incorporating appropriate controls and data analysis frameworks to ensure scientific rigor.
The Rationale for a Multi-Assay Strategy
A single cytotoxicity assay provides only one perspective on a compound's effect on cells.[3] For instance, a decrease in metabolic activity could indicate either cytotoxic or cytostatic effects.[3] Therefore, to distinguish between these possibilities and to elucidate the mechanism of cell death, a panel of assays is recommended. This guide will focus on three widely adopted and complementary assays:
-
MTT Assay: To assess metabolic activity as an indicator of cell viability.[4][5][6]
-
Lactate Dehydrogenase (LDH) Assay: To quantify the loss of plasma membrane integrity, a hallmark of necrosis.[7][8][9][10][11][12]
-
Caspase-3/7 Assay: To detect the activation of key executioner caspases involved in apoptosis.[13][14][15][16]
The interplay of results from these assays can provide a nuanced understanding of how this compound affects cellular health.
Experimental Workflow Overview
A logical workflow is critical for obtaining reliable and reproducible data. The following diagram outlines the general experimental process for assessing the cytotoxicity of this compound.
Figure 1: General experimental workflow for cytotoxicity testing.
Part 1: Cell Culture and Preparation
The foundation of any reliable cell-based assay is a healthy and consistent cell culture.[17][18]
Cell Line Selection
The choice of cell line should be guided by the research question. For general cytotoxicity screening, commonly used and well-characterized cell lines such as HeLa (human cervical cancer), A549 (human lung carcinoma), or HepG2 (human hepatocarcinoma) are suitable.[19] If the intended therapeutic target of this compound is known, a cell line relevant to that target should be chosen.
Cell Culture Best Practices
-
Aseptic Technique: Maintain a sterile environment to prevent contamination.[17]
-
Consistent Passaging: Avoid over-confluency and do not use cells that have been in continuous culture for an extended period to prevent phenotypic drift.[17]
-
Media and Supplements: Use fresh, high-quality culture media and supplements from a consistent source.[17]
-
Cell Health Monitoring: Regularly inspect cells for normal morphology and growth characteristics.[18]
Cell Seeding for Assays
Optimizing cell seeding density is crucial for a robust assay window.[17]
-
Harvest cells that are in the logarithmic growth phase.
-
Perform a cell count and viability assessment (e.g., using trypan blue exclusion).
-
Dilute the cell suspension to the desired seeding density. This should be determined empirically for each cell line and assay but typically ranges from 5,000 to 20,000 cells per well in a 96-well plate.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
Part 2: Compound Treatment
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO). The final solvent concentration in the culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Serial Dilutions: Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations for the dose-response curve.
-
Cell Treatment: Carefully remove the culture medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include vehicle-only controls (medium with the same final concentration of solvent) and untreated controls (medium only).
-
Incubation: Incubate the plates for a predetermined exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
Part 3: Cytotoxicity Assay Protocols
MTT Assay for Metabolic Activity
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[5] The amount of formazan produced is proportional to the number of viable cells.[5]
Protocol:
-
Following the treatment period, add 10 µL of 5 mg/mL MTT solution in PBS to each well.[4]
-
Incubate the plate for 2-4 hours at 37°C in a CO2 incubator, allowing the formazan crystals to form.[4][6]
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[5]
-
Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure complete solubilization.[5]
-
Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[4] A reference wavelength of >650 nm can be used to subtract background absorbance.
LDH Assay for Membrane Integrity
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[8][11] The LDH assay measures the activity of this released enzyme, which is proportional to the extent of cell lysis.[9]
Protocol:
-
After the compound incubation period, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves mixing an assay buffer and a substrate mix.[9]
-
Add the reaction mixture (e.g., 50 µL) to each well of the new plate containing the supernatant.[10]
-
Incubate the plate at room temperature for up to 30 minutes, protected from light.[10]
-
Add a stop solution (e.g., 50 µL) to each well to terminate the enzymatic reaction.[10]
-
Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used for background correction.[10]
Caspase-3/7 Assay for Apoptosis
Principle: Caspases-3 and -7 are key executioner enzymes that are activated during the apoptotic cascade.[14][15] This luminescent or fluorescent assay utilizes a pro-luminescent or fluorogenic substrate containing the DEVD peptide sequence, which is specifically cleaved by active caspase-3 and -7, generating a measurable signal.[13][14]
Protocol (Luminescent Assay Example):
-
After the treatment period, allow the 96-well plate containing the cells to equilibrate to room temperature.
-
Reconstitute the caspase-3/7 reagent according to the manufacturer's protocol.
-
Add a volume of the caspase-3/7 reagent equal to the volume of culture medium in each well (e.g., 100 µL).
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a microplate reader.
Part 4: Data Analysis and Interpretation
For each assay, the raw data should be processed as follows:
-
Background Subtraction: Subtract the average absorbance/luminescence of the no-cell control wells from all other readings.
-
Normalization: Express the data as a percentage of the vehicle-only control. For the MTT and Caspase-3/7 assays, this is typically % Viability or % Apoptosis relative to the control. For the LDH assay, results are often expressed as % Cytotoxicity.
-
Dose-Response Curves and IC50 Calculation: Plot the normalized data against the logarithm of the compound concentration. Use a non-linear regression model (e.g., sigmoidal dose-response) to fit the data and determine the IC50 value (the concentration of the compound that causes a 50% reduction in the measured parameter).
Data Summary Table
| Assay Parameter | Principle | Endpoint Measurement | Interpretation of Decreased Signal | Interpretation of Increased Signal |
| MTT | Mitochondrial Dehydrogenase Activity | Colorimetric (Absorbance) | Decreased cell viability/proliferation | N/A |
| LDH | Plasma Membrane Integrity | Colorimetric (Absorbance) | N/A | Increased cytotoxicity (cell lysis) |
| Caspase-3/7 | Executioner Caspase Activity | Luminescent/Fluorescent | N/A | Increased apoptosis |
Interpreting Combined Results
The power of this multi-parametric approach lies in the combined interpretation of the data.
Figure 2: Logic diagram for interpreting combined cytotoxicity results.
-
Scenario 1: Apoptotic Cell Death: A decrease in the MTT signal is accompanied by a significant increase in caspase-3/7 activity, with little to no increase in LDH release at earlier time points.
-
Scenario 2: Necrotic Cell Death: A decrease in the MTT signal corresponds with a substantial increase in LDH release, without a significant activation of caspase-3/7.
-
Scenario 3: Mixed Cell Death: A decrease in the MTT signal is observed along with a simultaneous increase in both LDH release and caspase-3/7 activity.
Conclusion
This application note provides a robust framework for assessing the cytotoxicity of this compound. By employing a multi-parametric approach that includes the MTT, LDH, and caspase-3/7 assays, researchers can gain a comprehensive and reliable understanding of a compound's cytotoxic potential and its primary mechanism of action. Adherence to best practices in cell culture and careful data analysis are paramount for generating high-quality, reproducible results that can confidently guide drug development and toxicological risk assessment.
References
-
Roche Applied Science. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol. Retrieved from [Link]
-
Provost, J. J., & Wallert, M. A. (2018). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]
-
Biocompare. (2018). Ten Tips for Optimizing Cell-Based Assays. Retrieved from [Link]
-
Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Retrieved from [Link]
-
protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]
-
Cell Biologics Inc. (n.d.). LDH Assay. Retrieved from [Link]
-
The Healthcare Guys. (2023). 6 Considerations for Successful Cell-Based Assays. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). An Overview of the Current State of Cell Viability Assessment Methods Using OECD Classification. Retrieved from [Link]
-
SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. Retrieved from [Link]
-
ANT Bio. (2023). A Comprehensive Overview of the Major Categories of Cell Viability Assays. Retrieved from [Link]
-
YouTube. (2023). Cytotoxicity Assays: How We Test Cell Viability. Retrieved from [Link]
-
baseclick GmbH. (n.d.). Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. Retrieved from [Link]
-
Molecular Devices. (n.d.). EarlyTox Caspase-3/7 R110 Assay Kit. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS - Assay Guidance Manual. Retrieved from [Link]
-
Luminex Corporation. (n.d.). Muse® Caspase-3/7 Kit. Retrieved from [Link]
-
ResearchGate. (2006). Synthesis and cytotoxicity of 1-phenylethanolamine carboxamide derivatives: Effects on the cell cycle. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Retrieved from [Link]
-
National Center for Biotechnology Information. (1999). N-substituted benzamides inhibit NFκB activation and induce apoptosis by separate mechanisms. Retrieved from [Link]
-
ResearchGate. (2020). Rational Design, Synthesis and Cytotoxic Activity of N-(Phenylcarbamoyl)Benzamide on HeLa Cell Lines. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2018). In Vitro Cytotoxicity of the Synthesized Gallic Acid Derivatives (N-Alkyl Gallamide) Against Breast MCF-7 Cancer Cells. Retrieved from [Link]
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- 2. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity [baseclick.eu]
- 3. Cell viability assays | Abcam [abcam.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 8. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
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Troubleshooting & Optimization
Technical Support Center: N-phenylcyclobutanecarboxamide Synthesis & Purification
From the desk of the Senior Application Scientist
Welcome to the dedicated technical support guide for the synthesis and purification of N-phenylcyclobutanecarboxamide. This document is designed for chemistry professionals navigating the common yet nuanced challenges associated with this specific amide synthesis. We will move beyond rote procedural steps to explore the underlying chemical principles, offering field-tested insights to help you troubleshoot common issues, optimize your yield, and achieve high purity.
Section 1: Synthesis Troubleshooting Guide
The synthesis of this compound is most commonly achieved via the nucleophilic acyl substitution of aniline with cyclobutanecarbonyl chloride. While straightforward in principle, this reaction is sensitive to several factors that can impact yield and purity.
Q1: My reaction yield is critically low. What are the most probable causes?
Low yields in this acylation reaction typically stem from one of three areas: reagent quality, reaction conditions, or competing side reactions.
-
Reagent Quality:
-
Cyclobutanecarbonyl Chloride: This is the most critical reagent. Acyl chlorides are highly susceptible to hydrolysis.[1][2] Exposure to atmospheric moisture will convert it to the unreactive cyclobutanecarboxylic acid. Always use a freshly opened bottle or a recently distilled batch.
-
Aniline: While less sensitive than the acyl chloride, aniline can oxidize over time, turning from a colorless/pale yellow liquid to a dark brown one.[3] This oxidation can introduce impurities that complicate purification. Using distilled aniline is recommended for best results.
-
Solvent and Base: The presence of water in your solvent (e.g., DCM, THF) or tertiary amine base (e.g., triethylamine) can hydrolyze the acyl chloride, quenching the reaction.[4] Ensure all solvents are anhydrous.
-
-
Reaction Conditions:
-
Temperature: The reaction is exothermic.[] Adding the acyl chloride too quickly without adequate cooling (an ice bath is recommended) can lead to side reactions and decomposition.
-
Stoichiometry: An excess of the amine is sometimes used, but this can complicate purification. A 1:1 stoichiometry with a slight excess (1.1 eq) of the base is a good starting point. The base is crucial to neutralize the HCl byproduct, which would otherwise protonate the aniline, rendering it non-nucleophilic.[6][7]
-
-
Side Reactions:
-
Acyl Chloride Hydrolysis: As mentioned, any moisture will convert the acyl chloride to cyclobutanecarboxylic acid, which will not react with aniline under these conditions.[8]
-
Aniline Protonation: The reaction generates one equivalent of HCl. Without a base like triethylamine or pyridine to act as an acid scavenger, this HCl will react with the starting aniline to form anilinium chloride, which is no longer a nucleophile.[6][9]
-
Q2: How can I effectively monitor the reaction's progress and identify key species by TLC?
Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring this reaction. A typical mobile phase would be a mixture of a non-polar and a polar solvent, such as Hexane:Ethyl Acetate (e.g., 7:3 v/v).
-
Spot Identification:
-
Aniline (Starting Material): Moderately polar. It will have a higher Rf value than the product but lower than any non-polar impurities.
-
This compound (Product): Being an amide, it is more polar than aniline due to the carbonyl group. It will have a lower Rf value.
-
Cyclobutanecarboxylic Acid (Impurity): This is a very polar compound and will likely remain at the baseline (Rf ≈ 0) in this solvent system.[10]
-
Application Scientist's Insight: To better visualize the carboxylic acid impurity, you can add a few drops of acetic acid to the TLC developing chamber. This suppresses the deprotonation of the acid on the silica plate, reducing streaking and giving a more defined spot at the baseline. A simple TLC co-spotting analysis against your starting materials is the most reliable way to track the reaction.[11]
Q3: My TLC shows the consumption of aniline, but multiple product spots are appearing. What are they?
Besides the desired product, two common side products might appear:
-
N,N-diacylaniline: If the reaction temperature is too high or if there is a localized high concentration of the acyl chloride, a second acylation can occur on the nitrogen atom of the newly formed amide. This is generally a minor product but can be challenging to separate.
-
Symmetrical Anhydride: If there is trace water, some acyl chloride can convert to the carboxylic acid. This acid can then react with another molecule of acyl chloride to form cyclobutanecarboxylic anhydride. This anhydride is also an acylating agent but is less reactive than the acyl chloride.
Section 2: Purification FAQs
Purification is often the most challenging aspect of this synthesis. The key is a systematic approach involving liquid-liquid extraction followed by either recrystallization or chromatography.
Q1: What is the recommended initial work-up procedure after the reaction is complete?
A standard aqueous work-up is highly effective for removing the most common impurities. This procedure leverages the different acid-base properties of the components.
-
Quench: Slowly add the reaction mixture to a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will neutralize any remaining HCl and the triethylamine hydrochloride salt.
-
Extract: Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane (DCM).
-
Wash: Sequentially wash the combined organic layers with:
-
Dilute HCl (e.g., 1M HCl): This will protonate and remove any unreacted aniline by forming the water-soluble anilinium chloride salt.[9][12]
-
Dilute NaOH or NaHCO₃ (e.g., 1M NaOH): This will deprotonate and remove any cyclobutanecarboxylic acid impurity by forming the water-soluble sodium cyclobutanecarboxylate salt.[13]
-
Brine (Saturated NaCl solution): This helps to remove residual water from the organic layer.
-
-
Dry and Concentrate: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Q2: I'm still seeing aniline in my crude product after the work-up. How can I remove it?
If a standard acid wash is insufficient, it's likely because the wash was not thorough enough or the concentration of aniline is very high.
-
Repeat the Acid Wash: Perform 2-3 additional washes with 1M HCl. Ensure vigorous shaking in the separatory funnel for at least 1-2 minutes per wash to maximize partitioning.[9]
-
Consider Steam or Vacuum Distillation: If aniline was used as the solvent, its high boiling point (184 °C) makes simple evaporation difficult.[14] In such cases, vacuum or steam distillation can be effective for removing large quantities before proceeding with extraction.[14]
Q3: My main impurity is the cyclobutanecarboxylic acid. Is the basic wash the only option?
The basic wash is by far the most efficient method. If issues persist:
-
Increase Basicity: Use a 1M NaOH solution instead of NaHCO₃ for a more effective extraction of the carboxylic acid. Be cautious if your target molecule has base-sensitive functional groups.
-
Solid-Phase Extraction: For small-scale purifications, passing a solution of the crude product through a small plug of basic alumina or using a scavenger resin designed to bind carboxylic acids can be very effective.
Q4: For the final purification step, should I use recrystallization or column chromatography?
The choice depends on the nature of the impurities and the scale of your reaction.
-
Recrystallization: This is the preferred method for large-scale purification if a suitable solvent system can be found and the impurities have different solubility profiles.[15] It is often more economical and can yield very pure material.
-
Column Chromatography: This is the most powerful method for separating compounds with similar polarities.[15] It is ideal for small-scale reactions or when recrystallization fails to remove persistent impurities.
Section 3: Protocols & Data
Detailed Experimental Protocol: Synthesis and Purification
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add aniline (1.0 eq) and anhydrous dichloromethane (DCM). Cool the flask to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (1.1 eq) to the stirred solution.
-
Acylation: Add cyclobutanecarbonyl chloride (1.05 eq) dropwise to the cold solution over 15-20 minutes. A white precipitate (triethylamine hydrochloride) will form.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC until the aniline is consumed.
-
Work-up: Perform the aqueous work-up as described in the FAQ section (dilute HCl, dilute NaHCO₃, brine).
-
Final Purification (Recrystallization): Dissolve the crude solid in a minimum amount of a hot solvent (e.g., ethanol or ethyl acetate) and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization.[16] Collect the crystals by vacuum filtration.
Table 1: Troubleshooting Summary
| Symptom | Potential Cause | Recommended Solution |
| Low or No Product Yield | Hydrolysis of acyl chloride | Use anhydrous solvents/reagents; handle acyl chloride under inert gas.[4] |
| Incomplete reaction | Ensure addition of a base (e.g., triethylamine) to neutralize HCl byproduct.[6] | |
| Unreacted Aniline in Product | Insufficient acid wash during work-up | Perform multiple, vigorous extractions with 1M HCl.[9] |
| Carboxylic Acid Impurity | Hydrolysis of acyl chloride | Ensure anhydrous conditions; perform thorough basic wash (NaHCO₃ or NaOH). |
| Oiling Out During Recrystallization | Improper solvent choice; cooling too fast | Test various solvent systems; allow solution to cool slowly to room temperature before icing.[17] |
Table 2: Common Solvents for Recrystallization
| Solvent / System | Comments |
| Ethanol/Water | Good for moderately polar compounds. Dissolve in hot ethanol, add water dropwise until cloudy, then reheat to clarify and cool slowly. |
| Ethyl Acetate/Hexane | A versatile system. Dissolve in hot ethyl acetate, add hexane as the anti-solvent.[18] |
| Toluene | Good for aromatic compounds; higher boiling point allows for dissolution of less soluble materials. |
| Acetone/Hexane | Effective for many amides with minor impurities.[17] |
Section 4: Visual Workflows
Diagram 1: Synthesis & Purification Workflow
Caption: Overall workflow for synthesis and purification.
Diagram 2: Troubleshooting Low Yield
Caption: Decision tree for troubleshooting low reaction yield.
References
-
Allen. (n.d.). A reaction is carried out aniline as a reactant as well as a solvent. How will you remove unreacted aniline? Toppr. Retrieved from [Link]
-
ResearchGate. (2014). How do I remove aniline from the reaction mixture? ResearchGate. Retrieved from [Link]
-
ResearchGate. (2013). How to remove aniline from reaction mixture. ResearchGate. Retrieved from [Link]
-
Sabila, J. R., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2014). How do I remove aniline from the reaction mixture? ResearchGate. Retrieved from [Link]
-
ResearchGate. (2020). What is the best technique for amide purification? ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). C-H acylation of Aniline Derivatives with α-Oxocarboxylic Acids using Ruthenium Catalyst. ResearchGate. Retrieved from [Link]
-
WIPO Patentscope. (2015). WO/2015/053961 PROCESS FOR REMOVING AMIDE IMPURITIES IN AROMATIC CARBOXYLIC ACIDS. WIPO. Retrieved from [Link]
-
ResearchGate. (2021). Why did my amide syntesis does not work? ResearchGate. Retrieved from [Link]
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ResearchGate. (2025). Thin-layer chromatography as a method for separating aniline oligomers. ResearchGate. Retrieved from [Link]
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University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. Retrieved from [Link]
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PubMed. (n.d.). Single step thin-layer chromatographic method for quantitation of enzymatic formation of fatty acid anilides. National Center for Biotechnology Information. Retrieved from [Link]
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Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Retrieved from [Link]
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NIH. (n.d.). A one pot protocol to convert nitro-arenes into N-aryl amides. National Center for Biotechnology Information. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Making Amides from Carboxylic Acids. Chemistry LibreTexts. Retrieved from [Link]
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ResearchGate. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)(3). ResearchGate. Retrieved from [Link]
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Reddit. (2021). Tips and tricks for difficult amide bond formation? Reddit. Retrieved from [Link]
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Organic Chemistry Portal. (2016). Synthesis of N-Aryl Amides by Ligand-Free Copper-Catalyzed ipso- Amidation of Arylboronic Acids with Nitriles. Organic Chemistry Portal. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Organic Chemistry Portal. Retrieved from [Link]
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Pearson. (n.d.). Acylation of Aniline Explained. Pearson. Retrieved from [Link]
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Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment). Chemistry LibreTexts. Retrieved from [Link]
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Organic Syntheses. (n.d.). Cyclobutanecarboxylic acid. Organic Syntheses. Retrieved from [Link]
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NIH. (n.d.). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. National Center for Biotechnology Information. Retrieved from [Link]
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Reddit. (2020). Synthesis - General tips for improving yield? Reddit. Retrieved from [Link]
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Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. Retrieved from [Link]
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Chemguide. (n.d.). The preparation of amides. Chemguide. Retrieved from [Link]
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Organic Chemistry Portal. (2017). Synthesis of N-Aryl Amides by Ligand-Free Copper-Catalyzed ipso-Amidation of Arylboronic Acids with Nitriles. Organic Chemistry Portal. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. Organic Chemistry Portal. Retrieved from [Link]
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NIH. (2019). Radical α-C–H Cyclobutylation of Aniline Derivatives. National Center for Biotechnology Information. Retrieved from [Link]
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YouTube. (2020). Acetylation of aniline. YouTube. Retrieved from [Link]
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NIH. (n.d.). Cyclobutanecarbonyl chloride. National Center for Biotechnology Information. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). The propensity of recrystallization solvents to form solvates. CrystEngComm. Retrieved from [Link]
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Save My Exams. (2024). Relative Ease of Hydrolysis. Save My Exams. Retrieved from [Link]
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PubMed. (2015). Liquid anti-solvent recrystallization to enhance dissolution of CRS 74, a new antiretroviral drug. National Center for Biotechnology Information. Retrieved from [Link]
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PubMed. (1981). Synthesis of N-tert.-butoxycarbonyl-(Alpha-Phenyl)aminomethylphenoxyacetic Acid for Use as a Handle in Solid-Phase Synthesis of Peptide Alpha-Carboxamides. National Center for Biotechnology Information. Retrieved from [Link]
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Technical Support Center: Optimizing N-phenylcyclobutanecarboxamide Synthesis
Welcome to the technical support center for the synthesis of N-phenylcyclobutanecarboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and optimized protocols for this specific amide coupling reaction. We will delve into the nuances of reacting cyclobutanecarboxylic acid with the less nucleophilic aniline, ensuring you can achieve high yields and purity in your experiments.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound, providing explanations and actionable solutions.
Question 1: My reaction yield is low or I'm observing no product formation. What are the likely causes?
Several factors can contribute to poor yields in the synthesis of this compound. The primary culprits are often related to the inherent reactivity of the starting materials and suboptimal reaction conditions.
-
Insufficient Carboxylic Acid Activation: The carboxyl group of cyclobutanecarboxylic acid must be activated to facilitate attack by the weakly nucleophilic aniline. Incomplete activation will result in a stalled reaction.
-
Aniline Reactivity: Aniline is significantly less nucleophilic than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring. This reduced nucleophilicity makes the amide bond formation more challenging.
-
Inappropriate Coupling Reagent: The choice of coupling reagent is critical. A reagent that is too weak may not sufficiently activate the carboxylic acid, while an overly aggressive reagent might lead to side reactions.
-
Suboptimal Reaction Conditions: Factors such as solvent, temperature, and the choice of base play a crucial role. For instance, the presence of moisture can lead to the hydrolysis of activated intermediates.
Question 2: What are the most effective coupling reagents for the reaction between cyclobutanecarboxylic acid and aniline?
For this specific transformation, which involves a somewhat sterically hindered carboxylic acid and an electron-deficient amine, a robust coupling reagent is recommended. Here's a comparison of commonly used reagents:
| Coupling Reagent | Advantages | Disadvantages | Recommended for this Synthesis? |
| HATU/HBTU | High efficiency, fast reaction times, and reduced risk of racemization. | Can be more expensive than other reagents. | Highly Recommended |
| EDC·HCl | Water-soluble byproducts are easily removed by aqueous workup. | May be less effective for challenging couplings with electron-deficient amines. | Recommended with an additive |
| DCC/DIC | Cost-effective and efficient for many amide couplings. | The urea byproduct (DCU/DIU) can be difficult to remove, often requiring filtration. | Use with caution due to purification challenges |
| SOCl₂/Oxalyl Chloride | Forms a highly reactive acyl chloride intermediate, which readily reacts with aniline. | Harsh conditions can be incompatible with sensitive functional groups. Generates acidic byproducts. | A good alternative if other methods fail |
Question 3: I'm observing a significant amount of unreacted aniline. How can I drive the reaction to completion?
The persistence of unreacted aniline is a common issue. Here are several strategies to address this:
-
Optimize Stoichiometry: While a 1:1 stoichiometry is theoretical, using a slight excess of the carboxylic acid and coupling reagent (e.g., 1.1 to 1.2 equivalents) can help to consume all of the aniline.
-
Choice of Base: A non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is essential to neutralize the acid formed during the reaction without competing with the aniline.
-
Pre-activation: Activating the cyclobutanecarboxylic acid with the coupling reagent and base for a short period (15-30 minutes) before adding the aniline can improve the reaction rate.
-
Increase Reaction Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can often overcome the activation energy barrier, particularly with less reactive anilines. However, monitor for potential side reactions.
Question 4: How can I minimize the formation of byproducts?
Byproduct formation is often linked to the choice of reagents and reaction conditions.
-
Urea Byproducts: When using carbodiimide reagents like DCC or EDC, the formation of the corresponding urea is unavoidable. For EDC, the byproduct is water-soluble, simplifying purification. For DCC, careful filtration is required.
-
Side Reactions with Acyl Chlorides: When using thionyl chloride or oxalyl chloride, ensure the reaction is performed under anhydrous conditions to prevent hydrolysis of the acyl chloride back to the carboxylic acid. Also, use an appropriate base to scavenge the HCl generated.
Experimental Protocols
Below are detailed, step-by-step methodologies for the synthesis of this compound using recommended coupling agents.
Protocol 1: Synthesis using HATU
This is often the most reliable method for challenging amide couplings.
-
Preparation: To a solution of cyclobutanecarboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM), add HATU (1.1 eq) and DIPEA (2.5 eq).
-
Activation: Stir the mixture at room temperature for 15-30 minutes to allow for the pre-activation of the carboxylic acid.
-
Amine Addition: Add aniline (1.05 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Workup: Quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.
Protocol 2: Synthesis using EDC·HCl and HOBt
This method is a good alternative, particularly due to the ease of byproduct removal.
-
Preparation: Dissolve cyclobutanecarboxylic acid (1.0 eq), aniline (1.05 eq), EDC·HCl (1.2 eq), and HOBt (1.2 eq) in an anhydrous aprotic solvent (e.g., DCM or MeCN).
-
Base Addition: Add DIPEA (2.5 eq) to the mixture.
-
Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with the organic solvent used for the reaction and wash with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.[1]
Visual Troubleshooting Guide
The following diagram outlines a logical workflow for troubleshooting common issues in the synthesis of this compound.
Sources
N-phenylcyclobutanecarboxamide stability and degradation pathways.
Welcome to the technical support resource for N-phenylcyclobutanecarboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and degradation of this molecule. Here, you will find practical, science-backed answers to common questions and troubleshooting advice for challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical liabilities of this compound under typical laboratory conditions?
The core structure of this compound contains two key features that dictate its stability: the amide bond and the cyclobutane ring.
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Amide Bond: Amide bonds are generally robust and resistant to hydrolysis under neutral pH conditions.[1] However, they are the most likely point of degradation under forced conditions, such as exposure to strong acids or bases, particularly with heating.[2][3] This will result in cleavage to form cyclobutanecarboxylic acid and aniline.
-
Cyclobutane Ring: The cyclobutane ring possesses significant angle and torsional strain compared to larger rings like cyclohexane, making it more energetically unstable.[4][5][6][7] While generally stable, this inherent strain means the ring could be susceptible to cleavage under high-energy conditions, such as high heat or harsh chemical treatment, though the amide bond is expected to be more labile. Studies on similar structures, like cyclobutane-fused lactones, have shown the cyclobutane ring to be stable during the hydrolysis of an adjacent ester group, suggesting it will likely remain intact during amide hydrolysis under controlled conditions.[8][9]
Q2: How should I properly store solutions of this compound to minimize degradation?
For optimal stability, solutions should be stored at low temperatures (-20°C or -80°C) and protected from light. The choice of solvent is also critical. Protic solvents like methanol or water are more likely to participate in hydrolysis over long-term storage, especially if any acidic or basic contaminants are present. Aprotic solvents such as acetonitrile (ACN) or dimethyl sulfoxide (DMSO) are generally preferred for stock solutions. It is also advisable to prepare fresh working solutions from a frozen stock for sensitive experiments.
Q3: Is this compound susceptible to photodegradation?
The N-phenyl group introduces a chromophore that can absorb UV light. While specific data on this molecule is limited, compounds with similar aromatic amine structures can be susceptible to photodegradation. It is best practice to protect solutions and solid material from direct light exposure by using amber vials or wrapping containers in foil. For definitive characterization, a photostability study according to ICH guideline Q1B should be performed.
Troubleshooting Guide
Problem: I see an increasing number of unexpected peaks in my HPLC chromatogram when analyzing aged samples.
Possible Cause: This is a classic sign of sample degradation. The new peaks likely correspond to degradation products.
Troubleshooting Steps:
-
Identify the Degradants:
-
Hypothesize the Products: The most probable degradation products are from hydrolysis of the amide bond: cyclobutanecarboxylic acid and aniline .
-
Confirm with Mass Spectrometry (LC-MS): Use LC-MS to determine the mass-to-charge ratio (m/z) of the unknown peaks. Compare these masses to the expected masses of the hypothesized degradants.
-
Obtain Standards: If possible, procure analytical standards of the suspected degradants to confirm their identity by comparing retention times and spectra.
-
-
Evaluate Your Storage Conditions:
-
pH of Solution: Is your sample formulated in an acidic or basic buffer? Amide hydrolysis is significantly accelerated at pH extremes.[10][11][12] Consider buffering your solution closer to neutral pH if the experimental conditions allow.
-
Temperature: Are samples left at room temperature for extended periods? If so, evaluate the stability at refrigerated (2-8°C) and frozen (-20°C) conditions to find a suitable storage temperature.
-
Solvent: If using aqueous or protic solvents, consider switching to an aprotic solvent for long-term storage of stock solutions.
-
-
Perform a Forced Degradation Study: To proactively understand the degradation profile, perform a forced degradation study as outlined in the protocol below. This will help you definitively identify the degradation products that form under specific stress conditions (acid, base, oxidation, heat, light).
Data Summary: Predicted Degradation Products
| Stress Condition | Predicted Primary Degradation Pathway | Major Degradants | Recommended HPLC Column |
| Acidic (e.g., 0.1 M HCl, heat) | Amide Hydrolysis | Cyclobutanecarboxylic Acid, Aniline | C18, Phenyl-Hexyl |
| Basic (e.g., 0.1 M NaOH, heat) | Amide Hydrolysis | Cyclobutanecarboxylic Acid, Aniline | C18, C8 |
| Oxidative (e.g., 3% H₂O₂, RT) | N-Oxidation, Ring Oxidation | N-Oxides, Hydroxylated Species | C18, Embedded Polar Group |
| Thermal (e.g., 80°C, solid/solution) | Amide Hydrolysis, Ring Cleavage | Cyclobutanecarboxylic Acid, Aniline, others | C18, Phenyl-Hexyl |
| Photolytic (ICH Q1B conditions) | Photo-oxidation, Rearrangement | Varies; potentially oxidized products | C18, Phenyl-Hexyl |
Experimental Protocols & Methodologies
Protocol: Forced Degradation Study of this compound
Objective: To identify the potential degradation products and pathways for this compound under various stress conditions, in line with ICH guidelines.
Materials:
-
This compound
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (Milli-Q or equivalent)
-
Stress Agents: 1 M HCl, 1 M NaOH, 30% Hydrogen Peroxide (H₂O₂)
-
Equipment: HPLC-UV/DAD, LC-MS, calibrated oven, photostability chamber, pH meter.
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Stress Conditions (run in parallel):
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Keep at 60°C for 8 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours.
-
Thermal Degradation (Solution): Mix 1 mL of stock solution with 1 mL of water. Keep at 80°C for 48 hours.
-
Thermal Degradation (Solid): Place a small amount of solid compound in a vial and keep at 80°C for 48 hours. Dissolve in acetonitrile for analysis.
-
Photostability: Expose the solid compound and a solution (in quartz cuvette) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.
-
Control Sample: Mix 1 mL of stock solution with 1 mL of water. Keep at 4°C, protected from light.
-
-
Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a final concentration of ~50 µg/mL with mobile phase.
-
Analyze all samples by a stability-indicating HPLC-UV method (e.g., C18 column with a water/acetonitrile gradient).
-
Analyze samples showing significant degradation by LC-MS to identify the masses of the degradation products.
-
Visualizations: Pathways and Workflows
Predicted Degradation Pathway: Amide Hydrolysis
Caption: Predicted pathways for acid and base-catalyzed amide hydrolysis.
Workflow: Forced Degradation Study
Caption: General workflow for a forced degradation study.
References
-
Allen, C. (n.d.). Amide Hydrolysis: Mechanism, Conditions and Applications. Allen Institute. [Link]
-
Isizawa, J., Sakakibara, K., & Hirota, M. (1996). Studies on the Stability of Amides. I. Hydrolysis Mechanism of N-Substituted Aliphatic Amides. Bulletin of the Chemical Society of Japan, 69(4), 1003-1008. [Link]
-
The Organic Chemistry Tutor. (2019, January 15). mechanism of amide hydrolysis [Video]. YouTube. [Link]
-
Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]
-
Ashenhurst, J. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]
-
Roberts, J. D., & Caserio, M. C. (2021, March 5). 24.4: Hydrolysis of Amides. Chemistry LibreTexts. [Link]
-
ARKIVOC. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2015(vii), 101-112. [Link]
-
LibreTexts. (2024, June 18). 4.3: Stability of Cycloalkanes - Ring Strain. Chemistry LibreTexts. [Link]
-
LibreTexts. (2019, August 27). 3.4: Stability of Cycloalkanes - Ring Strain. Chemistry LibreTexts. [Link]
-
Liu, F., et al. (2021). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. Molecules, 26(12), 3519. [Link]
-
Wikipedia. (n.d.). Amide. Wikipedia. [Link]
-
Ashenhurst, J. (2014, April 3). Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry. [Link]
-
Fiveable. (n.d.). N-substituted Amides Definition. Fiveable. [Link]
-
Khan Academy. (n.d.). Stability of cycloalkanes [Video]. Khan Academy. [Link]
-
Liu, F., et al. (2021). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. ResearchGate. [Link]
-
OpenStax. (2023, September 20). 4.3 Stability of Cycloalkanes: Ring Strain. OpenStax. [Link]
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- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: N-phenylcyclobutanecarboxamide Synthesis
Welcome to the technical support center for the synthesis of N-phenylcyclobutanecarboxamide. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific challenges you may encounter during your experiments. Our focus is on providing not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your work.
Frequently Asked Questions (FAQs)
FAQ 1: I've completed my synthesis of this compound. What are the likely impurities I need to remove?
The byproducts in your reaction mixture will primarily depend on your chosen synthetic route. The two most common methods for synthesizing this compound are:
-
Via an Acid Chloride: This route involves reacting cyclobutanecarbonyl chloride with aniline. The main impurities are typically unreacted starting materials, namely aniline and cyclobutanecarboxylic acid (from the hydrolysis of the acid chloride).
-
Via a Coupling Agent (e.g., DCC): This method couples cyclobutanecarboxylic acid and aniline using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC). The most common byproduct is N,N'-dicyclohexylurea (DCU), which is formed from the spent coupling agent. A more troublesome byproduct can be N-acylurea, which arises from a rearrangement of the reactive intermediate.
FAQ 2: How can I monitor the progress of my reaction and the presence of byproducts?
Thin-Layer Chromatography (TLC) is an effective technique for monitoring your reaction. A suitable mobile phase for visualizing this compound and its potential byproducts is a mixture of ethyl acetate and hexane (e.g., 30:70 v/v).
-
Visualization: The spots on the TLC plate can be visualized under UV light (254 nm), as the aromatic ring in this compound and aniline will absorb UV light.[1] Staining with potassium permanganate can also be effective, as it reacts with oxidizable functional groups.[2]
FAQ 3: I see a white precipitate in my DCC coupling reaction that is insoluble in most organic solvents. What is it?
This is almost certainly N,N'-dicyclohexylurea (DCU), the byproduct of the DCC coupling agent.[3] Its low solubility in most common organic solvents is a key characteristic and can be exploited for its removal.[4][5]
Troubleshooting Guides
Guide 1: Purification Strategy for this compound Synthesized via an Acid Chloride
This guide will walk you through the removal of unreacted aniline and cyclobutanecarboxylic acid.
Problem: My crude product is contaminated with unreacted aniline.
Solution: Aniline is a basic compound and can be removed by converting it into its water-soluble salt with an acid wash.
Protocol 1: Acid Wash for Aniline Removal [6][7]
-
Dissolve your crude product in an organic solvent like ethyl acetate or dichloromethane (DCM).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of a dilute aqueous acid solution (e.g., 1M HCl).
-
Stopper the funnel and shake vigorously for 1-2 minutes, remembering to vent frequently.
-
Allow the layers to separate. The aniline hydrochloride salt will be in the aqueous (bottom) layer.
-
Drain the aqueous layer.
-
Repeat the wash with the dilute acid solution to ensure complete removal of aniline.
-
Finally, wash the organic layer with brine (saturated NaCl solution) to remove any remaining water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Problem: My crude product contains cyclobutanecarboxylic acid.
Solution: Cyclobutanecarboxylic acid is acidic and can be removed by a basic wash, which converts it to its water-soluble carboxylate salt.
Protocol 2: Base Wash for Carboxylic Acid Removal [8][9]
-
Following the acid wash (if performed), wash the organic layer in the separatory funnel with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Shake the funnel, venting frequently to release any CO₂ gas that may form.
-
Allow the layers to separate. The sodium cyclobutanecarboxylate salt will be in the aqueous layer.
-
Drain the aqueous layer.
-
Repeat the wash with the NaHCO₃ solution.
-
Wash the organic layer with brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate.
Guide 2: Purification Strategy for this compound Synthesized via DCC Coupling
This guide addresses the removal of DCC-related byproducts.
Problem: My product is contaminated with a large amount of a white, insoluble solid (DCU).
Solution: The primary method for removing the bulk of DCU is filtration, taking advantage of its very low solubility in most organic solvents.[3][4]
Protocol 3: DCU Removal by Filtration [10]
-
After the reaction is complete, cool the reaction mixture in an ice bath to further decrease the solubility of DCU.
-
Filter the mixture through a Büchner funnel.
-
Wash the collected solid (DCU) with a small amount of cold, fresh solvent (the same as the reaction solvent).
-
The filtrate contains your desired product.
Problem: After filtration, I still have some DCU and potentially other byproducts like N-acylurea.
Solution: A combination of recrystallization and column chromatography can be used to remove residual DCU and the more soluble N-acylurea byproduct.
Protocol 4: Recrystallization of this compound [11][12]
A two-solvent system of ethanol and water is often effective for the recrystallization of amides.
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
While the solution is hot, add hot water dropwise until the solution becomes slightly cloudy. This is the point of saturation.
-
Add a few more drops of hot ethanol until the solution becomes clear again.
-
Allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol/water mixture.
-
Dry the crystals thoroughly.
Table 1: Common Solvents for Recrystallization
| Solvent System | Properties & Use Cases |
| Ethanol/Water | Good for moderately polar compounds like amides. Ethanol dissolves the compound well when hot, and water acts as an anti-solvent.[11] |
| Ethyl Acetate/Hexane | A versatile system for a range of polarities. Ethyl acetate is the more polar solvent, and hexane is the less polar anti-solvent. |
| Toluene | Can be effective for less polar compounds. |
Protocol 5: Column Chromatography for Final Purification
For high purity, especially to remove N-acylurea, column chromatography is recommended.
-
Select an Eluent System: Start by determining the optimal solvent system using TLC. A common starting point is a mixture of ethyl acetate and hexane. Adjust the ratio to achieve a good separation between your product (Rf ~0.3-0.4) and any impurities.
-
Pack the Column: Prepare a silica gel column using the chosen eluent.
-
Load the Sample: Dissolve your crude product in a minimum amount of the eluent and load it onto the column.
-
Elute and Collect Fractions: Run the column with your eluent, collecting fractions and monitoring them by TLC.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Mechanistic Insights & Visual Guides
Understanding the formation of byproducts is key to preventing and removing them.
DCC Coupling and Byproduct Formation
The desired reaction involves the activation of the carboxylic acid by DCC to form a reactive O-acylisourea intermediate, which is then attacked by the amine. However, this intermediate can undergo an intramolecular rearrangement to form the undesired and stable N-acylurea.[13][14]
Caption: DCC coupling mechanism and N-acylurea side reaction.
Purification Workflow for Acid Chloride Route
This diagram illustrates the separation logic based on the acidic and basic properties of the impurities.
Caption: Purification workflow for the acid chloride synthesis route.
References
-
Wikipedia. (2023). Carbodiimide. Retrieved from [Link]
-
van der Mee, L., et al. (2023). A Carbodiimide-Fueled Reaction Cycle That Forms Transient 5(4H)-Oxazolones. Journal of the American Chemical Society. Retrieved from [Link]
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ResearchGate. (2014). How do I remove aniline from the reaction mixture?. Retrieved from [Link]
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Docsity. (n.d.). Step by Step Acid-Base Extraction - Lab Manual. Retrieved from [Link]
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Aapptec. (2021). Carbodiimides and Additives. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]
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University of Rochester. (n.d.). Workup: DCC Coupling. Retrieved from [Link]
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van der Mee, L., et al. (2023). Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle. Chemical Science. Retrieved from [Link]
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Grokipedia. (n.d.). Dicyclohexylurea. Retrieved from [Link]
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ResearchGate. (n.d.). Formation of an N-acylurea from the O-acylisourea formed upon reaction.... Retrieved from [Link]
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HBCSE. (n.d.). Recrystallization. Retrieved from [Link]
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Wei, K-L., et al. (2005). N-Aryl Acylureas as Intermediates in Sequential Self-Repetitive Reactions To Form Poly(amide−imide)s. Macromolecules. Retrieved from [Link]
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UMass Lowell. (n.d.). Acid-Base Extraction. Retrieved from [Link]
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ResearchGate. (n.d.). Scheme 3. Two-component synthesis of N-acylurea derivatives 12. Retrieved from [Link]
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Indian Academy of Sciences. (n.d.). Synthesis of N-acylurea derivatives from carboxylic acids and N,N'-dialkyl carbodiimides in water. Retrieved from [Link]
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ResearchGate. (2017). Dicyclohexylurea (DCU) solubility in water. Retrieved from [Link]
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Solubility of Things. (n.d.). 1,3-dicyclohexylurea. Retrieved from [Link]
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Quora. (2014). How to obtain pure aniline from a mixture of phenol and aniline?. Retrieved from [Link]
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California State University, Long Beach. (n.d.). EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS. Retrieved from [Link]
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ResearchGate. (2013). How to remove aniline from reaction mixture. Retrieved from [Link]
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Wellesley College. (n.d.). recrystallization-2.doc.pdf. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
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Organic Syntheses. (n.d.). p-AMINOTETRAPHENYLMETHANE. Retrieved from [Link]
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YouTube. (2013). How to Carry Out a Recrystallization. Retrieved from [Link]
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Das, S., et al. (2020). Cation-controlled chemoselective synthesis of N-aroylureas and imides via amidation of N-Boc arylamides. Organic & Biomolecular Chemistry. Retrieved from [Link]
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Slebioda, M., et al. (1990). Formation of optically pure N-acyl-N,N'-dicyclohexylurea in N,N'-dicyclohexylcarbodiimide-mediated peptide synthesis. International Journal of Peptide and Protein Research. Retrieved from [Link]
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YouTube. (2021). Visualizing a TLC plate. Retrieved from [Link]
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Cussler, E. L., et al. (2003). Recovery of Aniline from Aqueous Solution Using the Membrane Aromatic Recovery System (MARS). Industrial & Engineering Chemistry Research. Retrieved from [Link]
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Improving N-phenylcyclobutanecarboxamide solubility for biological assays.
Technical Support Center: N-phenylcyclobutanecarboxamide Solubility
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the solubility challenges associated with this compound in biological assays. Here, we move beyond simple protocols to explain the underlying principles, ensuring your experimental setup is both robust and reliable.
Section 1: Frequently Asked Questions (FAQs)
Here we address common initial questions regarding the handling and properties of this compound.
Q1: What are the primary reasons for the poor aqueous solubility of this compound?
A1: The molecular structure of this compound dictates its solubility. The presence of the N-phenyl ring and the cyclobutane group gives the molecule significant non-polar, hydrophobic character. While the carboxamide group can participate in hydrogen bonding, the large non-polar surface area dominates, leading to low solubility in aqueous solutions.
Q2: What is the recommended starting solvent for creating a stock solution?
A2: Dimethyl sulfoxide (DMSO) is the most common and recommended starting solvent for creating high-concentration stock solutions of this compound.[1] It is a powerful polar aprotic solvent capable of dissolving a wide range of non-polar and polar compounds.[1] For initial experiments, preparing a 10 mM to 50 mM stock solution in 100% DMSO is a standard practice.
Q3: What is the maximum percentage of DMSO that is generally considered safe for in vitro cell-based assays?
A3: While tolerance can be cell-line dependent, a final DMSO concentration of less than 1% is generally recommended for most in vitro assays to avoid solvent-induced artifacts or cytotoxicity.[2] Some robust cell lines may tolerate up to 2%, but it is crucial to run a vehicle control (media with the same final DMSO concentration as your test samples) to assess the baseline effect of the solvent on your specific assay.[2]
Q4: Can I use ethanol to dissolve this compound?
A4: Ethanol can be used, but it is generally less effective than DMSO for highly hydrophobic compounds. It may be a suitable alternative if your experimental system is particularly sensitive to DMSO. You may need to gently warm the solution to aid dissolution. Always verify that the compound remains in solution upon dilution into your aqueous assay buffer.
Section 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: My compound precipitates out of solution when I dilute my DMSO stock into aqueous cell culture media or buffer.
This is a common issue when a drug dissolved in a strong organic solvent is introduced into an aqueous environment where its solubility is much lower.[3][4]
-
Supersaturation and Crash-Out: The aqueous medium acts as an anti-solvent, causing the compound to rapidly precipitate when the DMSO concentration drops significantly.[5]
-
Low Kinetic Solubility: While the compound might be thermodynamically soluble at the final concentration, it may precipitate before it has a chance to properly disperse and dissolve in the bulk aqueous phase.
Caption: Decision tree for addressing compound precipitation.
Problem 2: I observe inconsistent results in my biological assays, possibly due to variable compound solubility.
Inconsistent solubility can lead to variable effective concentrations, causing high variability in experimental data.
-
Stock Solution Instability: The compound may be precipitating out of the DMSO stock solution during storage, especially after freeze-thaw cycles.[6][7]
-
Incomplete Dissolution: The initial stock solution may not have been fully dissolved.
-
Adsorption to Plastics: Hydrophobic compounds can adsorb to the surfaces of pipette tips and microplates, reducing the actual concentration in solution.
-
Verify Stock Solution Integrity: Before each use, visually inspect your DMSO stock for any precipitate. If precipitate is observed, gently warm the vial (to no more than 37°C) and vortex thoroughly to redissolve.
-
Sonication: Use a bath sonicator for 5-10 minutes when initially preparing the stock solution to ensure complete dissolution.
-
Minimize Freeze-Thaw Cycles: Aliquot your stock solution into single-use volumes to avoid repeated freezing and thawing.[8]
-
Use Low-Binding Plastics: Whenever possible, use low-protein-binding pipette tips and microplates to minimize loss of compound due to adsorption.
-
Pre-wet Pipette Tips: Aspirate and dispense the solvent or solution back into the source vial a few times before transferring the desired volume to coat the inside of the tip and ensure accurate delivery.
Section 3: Advanced Solubilization Protocols
When standard DMSO dilution is insufficient, more advanced formulation strategies are required. These methods aim to create a more stable and bioavailable form of the compound in aqueous solution.
Protocol 1: Co-Solvent Method
This technique involves using a water-miscible solvent to bridge the gap between the highly organic stock and the aqueous final medium.[5][9] Polyethylene glycol 400 (PEG 400) and propylene glycol are common choices.[10]
Step-by-Step Methodology:
-
Prepare Primary Stock: Dissolve this compound in 100% DMSO to a concentration of 50 mM.
-
Prepare Intermediate Stock: Create a 1:4 dilution of the primary stock in PEG 400. For example, mix 10 µL of the 50 mM DMSO stock with 40 µL of PEG 400. This results in a 10 mM intermediate stock in 20% DMSO / 80% PEG 400.
-
Prepare Final Working Solution: Dilute the intermediate stock directly into your final aqueous buffer or cell culture medium. For a 10 µM final concentration, you would perform a 1:1000 dilution. This keeps the final concentration of organic solvents very low.
-
Vortex and Inspect: Vortex the final solution thoroughly and visually inspect for any signs of precipitation.
Protocol 2: Cyclodextrin Inclusion Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[11][12] They can encapsulate hydrophobic molecules, like this compound, effectively increasing their aqueous solubility.[13][14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and safety.
Step-by-Step Methodology:
-
Prepare Cyclodextrin Solution: Prepare a 45% (w/v) solution of HP-β-CD in your desired aqueous buffer (e.g., PBS or cell culture medium). This may require gentle warming and stirring to fully dissolve.
-
Prepare Compound Stock: Create a high-concentration stock of this compound in a suitable organic solvent like DMSO or ethanol (e.g., 100 mM).
-
Form the Complex:
-
Slowly add the compound stock solution dropwise to the stirring HP-β-CD solution. Aim for a molar ratio between 1:1 and 1:3 (compound:cyclodextrin).
-
For example, to make a 1 mM final solution, add 10 µL of a 100 mM stock to 990 µL of the 45% HP-β-CD solution.
-
-
Equilibrate: Allow the mixture to stir at room temperature for at least 1-2 hours, or overnight if possible, to allow for efficient complex formation.
-
Filter (Optional but Recommended): To remove any undissolved compound or aggregates, filter the solution through a 0.22 µm syringe filter.
-
Determine Final Concentration: It is best practice to determine the actual concentration of the solubilized compound in the final filtered solution using a method like HPLC-UV.
Protocol 3: Lipid-Based Formulations (for in vivo studies)
For oral or parenteral administration in animal studies, lipid-based formulations can significantly enhance bioavailability.[15][16][17] These systems, such as Self-Emulsifying Drug Delivery Systems (SEDDS), keep the drug solubilized in the gastrointestinal tract.[18]
Example SEDDS Formulation Workflow:
Caption: Workflow for developing a lipid-based formulation.
Section 4: Data Summary Tables
Table 1: Qualitative Solubility of this compound in Common Lab Solvents
| Solvent | Polarity Index | Dielectric Constant (20°C) | Predicted Solubility | Notes |
| Water | 10.2 | 80.1 | Very Poor | The high polarity and hydrogen bonding network of water do not favor the dissolution of the hydrophobic this compound. |
| Ethanol | 5.2 | 24.6 | Moderate | Can dissolve the compound, but may require warming. Less effective than DMSO. |
| DMSO | 7.2 | 47.0 | High | Excellent solvent for creating high-concentration stock solutions due to its polar aprotic nature.[1][19] |
| PEG 400 | - | ~12.5 | Good | Useful as a co-solvent to improve aqueous compatibility.[9] |
| Acetone | 5.1 | 20.7 | Moderate to Good | Can be used, but its high volatility makes it less ideal for stock solutions. |
Data sourced from various solvent property tables.[19][20][21][22]
Table 2: Comparison of Solubilization Strategies
| Strategy | Primary Mechanism | Pros | Cons | Best For |
| DMSO Dilution | Direct Solubilization | Simple, fast, high stock concentration | Prone to precipitation in aqueous media, potential for cell toxicity | In vitro screening, initial assays |
| Co-Solvents | Reduces solvent polarity mismatch | Improves kinetic solubility, simple to prepare | Requires careful optimization of co-solvent ratio | In vitro assays where DMSO causes precipitation |
| Cyclodextrins | Encapsulation (Inclusion Complex) | Significant increase in aqueous solubility, can reduce toxicity | Requires optimization of molar ratio, may affect drug-target binding | In vitro and in vivo studies, especially parenteral formulations |
| Lipid-Based | Micellar Solubilization | Enhances oral bioavailability, protects drug from degradation | Complex formulation development, requires specialized excipients | In vivo oral bioavailability studies[23][24] |
References
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Oral Lipid-Based Formulations: Enhancing the Bioavailability of Poorly Water-Soluble Drugs. (n.d.). John Wiley & Sons. Retrieved from [Link]
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Lipid-based formulations. (n.d.). Gattefossé. Retrieved from [Link]
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Mura, P. (2023). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Molecules. Retrieved from [Link]
-
Shaikh, J., et al. (2023). Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Heliyon. Retrieved from [Link]
-
Fenyvesi, É., et al. (2020). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Polymers. Retrieved from [Link]
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Hagedorn, M., et al. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics. Retrieved from [Link]
-
Lipid-based formulations: winning strategy for oral bioavailability enhancement. (2021). Gattefossé. Retrieved from [Link]
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Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics. Retrieved from [Link]
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Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. Retrieved from [Link]
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Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Journal of Formulational Science and Bioavailability. Retrieved from [Link]
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Frank, K. J., et al. (2012). Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. ResearchGate. Retrieved from [Link]
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Gîrleanu, I., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics. Retrieved from [Link]
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Grove, M., & Müllertz, A. (2007). Clinical studies with oral lipid based formulations of poorly soluble compounds. Advanced Drug Delivery Reviews. Retrieved from [Link]
-
Mura, P. (2022). Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective. Pharmaceuticals. Retrieved from [Link]
-
Wimmer, R. (2020). Cyclodextrin inclusion complexation and pharmaceutical applications. ScienceAsia. Retrieved from [Link]
-
Co-solvency and anti-solvent method for the solubility enhancement. (2024). Pharma Times. Retrieved from [Link]
-
Preparing Stock Solutions. (n.d.). PhytoTech Labs. Retrieved from [Link]
-
Cosolvent - The 'Medicinal Magician' in The Laboratory. (n.d.). Shandong IRO Chelating Chemical Co., Ltd. Retrieved from [Link]
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Bowers, K. J., et al. (2015). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Journal of Biomolecular Screening. Retrieved from [Link]
-
Al-Hamidi, H., et al. (2021). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Stock Solutions 101: Everything You Need to Know. (2013). G-Biosciences. Retrieved from [Link]
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How to Make Accurate Stock Solutions. (2025). Bitesize Bio. Retrieved from [Link]
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Preparation of Stock Solutions. (n.d.). Enfanos. Retrieved from [Link]
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Tofte, N., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. Growth Factors. Retrieved from [Link]
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Dimethyl sulfoxide. (n.d.). Wikipedia. Retrieved from [Link]
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N-phenylcyclopropanecarboxamide. (n.d.). PubChem. Retrieved from [Link]
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Can we predict compound precipitation in DMSO stocks? (2014). Sussex Drug Discovery Centre. Retrieved from [Link]
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Why is my compound soluble in DMSO, but precipitating with subsequent dilutions? (2014). ResearchGate. Retrieved from [Link]
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Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening. Retrieved from [Link]
-
Sravani, B., et al. (2022). Solubility Enhancement of Rifabutin by Co-solvency Approach. Journal of Pharmaceutical Negative Results. Retrieved from [Link]
-
Walker, M. A. (2013). Improving Solubility via Structural Modification. Topics in Medicinal Chemistry. Retrieved from [Link]
-
Singh, R., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Retrieved from [Link]
-
Kumar, S., & Singh, J. (2016). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis. Retrieved from [Link]
-
5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions. Retrieved from [Link]
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COMMON SOLVENT PROPERTIES. (n.d.). University of Rochester. Retrieved from [Link]
-
Common Organic Solvents: Table of Properties. (n.d.). Retrieved from [Link]
-
Common Solvents Used in Organic Chemistry: Table of Properties. (2020). Organic Chemistry Data. Retrieved from [Link]
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Technical Support Center: Synthesis of N-Phenylcyclobutanecarboxamide
Welcome to the technical support center for the synthesis of N-phenylcyclobutanecarboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during this synthesis, with a primary focus on addressing low product yield. The following information is structured in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the typical yields?
A1: The most prevalent method for synthesizing this compound is the Schotten-Baumann reaction.[1] This involves the acylation of aniline with cyclobutanecarbonyl chloride under biphasic conditions, typically using an aqueous base like sodium hydroxide (NaOH) to neutralize the hydrochloric acid (HCl) byproduct.[1][2] While specific yields for this compound are not extensively reported in readily available literature, analogous Schotten-Baumann reactions for the synthesis of other N-aryl amides often report yields in the range of 70-95% under optimized conditions. However, various factors can significantly lower this yield.
Q2: Why is a base necessary in the Schotten-Baumann reaction?
A2: The base plays a critical role in driving the reaction to completion. The reaction between an amine and an acyl chloride produces one equivalent of HCl.[3] This acid will react with the unreacted aniline, a base, to form an unreactive ammonium salt.[3] By adding a base, such as NaOH, the HCl byproduct is neutralized, preventing the protonation of aniline and ensuring it remains available as a nucleophile to react with the acyl chloride, thus maximizing the yield.[3]
Troubleshooting Guide: Low Yield
This section delves into specific problems that can lead to unsatisfactory yields and provides actionable solutions based on chemical principles.
Issue 1: Significant Amount of Unreacted Aniline Detected
Q3: My reaction is complete, but I have a large amount of unreacted aniline and my yield is low. What are the likely causes?
A3: This scenario points to issues with the acylating agent, cyclobutanecarbonyl chloride, or its reactivity. The primary culprits are often premature degradation of the acyl chloride or reaction conditions that favor side reactions over the desired amidation.
Root Cause Analysis & Solutions:
-
Hydrolysis of Cyclobutanecarbonyl Chloride: Acyl chlorides are highly reactive and susceptible to hydrolysis, especially in the presence of an aqueous base.[4][5] If the rate of hydrolysis outcompetes the rate of amidation, a significant portion of your acyl chloride will be converted to the unreactive cyclobutanecarboxylic acid, leaving aniline unreacted.
-
Troubleshooting Protocol 1: Minimizing Hydrolysis
-
Temperature Control: Maintain a low reaction temperature (0-5 °C) by using an ice bath. This slows down the rate of both hydrolysis and the main reaction, but often favors the amidation.
-
Vigorous Stirring: In a biphasic system, the reaction occurs at the interface of the organic and aqueous layers. Vigorous stirring increases the surface area between the two phases, promoting the reaction between the aniline (in the organic phase) and the acyl chloride with the hydroxide ions (in the aqueous phase).[5]
-
Controlled Addition: Add the cyclobutanecarbonyl chloride dropwise to the reaction mixture. This prevents a high local concentration of the acyl chloride, which can lead to rapid, exothermic hydrolysis.[5]
-
Optimize Base Concentration: An excessively high concentration of NaOH can accelerate the hydrolysis of the acyl chloride.[5] Consider using a 10% aqueous NaOH solution.[1]
-
-
-
Poor Quality of Cyclobutanecarbonyl Chloride: Cyclobutanecarbonyl chloride is moisture-sensitive.[4] If it has been improperly stored or is old, it may have already partially hydrolyzed to cyclobutanecarboxylic acid.
-
Troubleshooting Protocol 2: Reagent Quality Check
-
Use Fresh or Distilled Reagent: If possible, use freshly opened or recently distilled cyclobutanecarbonyl chloride.
-
Analytical Verification: Check the purity of the acyl chloride via techniques like IR spectroscopy (look for a broad O-H stretch indicating the carboxylic acid) or NMR spectroscopy.
-
-
Issue 2: Presence of Cyclobutanecarboxylic Acid as a Major Byproduct
Q4: My main impurity is cyclobutanecarboxylic acid. How do I prevent its formation and remove it from my product?
A4: The formation of cyclobutanecarboxylic acid is a direct result of the hydrolysis of cyclobutanecarbonyl chloride.[4] The strategies to prevent its formation are outlined in Troubleshooting Protocol 1 .
Work-up and Purification Protocol:
-
Aqueous Wash: During the work-up, washing the organic layer with a mild aqueous base solution, such as saturated sodium bicarbonate (NaHCO₃), will deprotonate the carboxylic acid to form a water-soluble carboxylate salt, which will be extracted into the aqueous layer.
-
Step-by-Step Work-up:
-
After the reaction is complete, transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (to remove any unreacted aniline), saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.
-
-
Issue 3: Low Yield with No Obvious Impurities in the Crude Product
Q5: My yield is low, but my crude product appears relatively clean by TLC and NMR. Where could my product have been lost?
A5: In this case, product loss during the work-up and purification stages is a strong possibility.
Troubleshooting Product Loss:
-
Sub-optimal Recrystallization: The choice of recrystallization solvent is crucial for maximizing recovery.
-
Troubleshooting Protocol 3: Optimizing Recrystallization
-
Solvent Selection: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, consider solvent systems like ethanol/water, or hexane/ethyl acetate.[6]
-
Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. Using an excessive volume will result in a significant amount of product remaining in the mother liquor upon cooling.
-
Cooling Rate: Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation. Rapid cooling can lead to the formation of small, impure crystals or oils.
-
Washing Crystals: When washing the filtered crystals, use a minimal amount of ice-cold recrystallization solvent to avoid redissolving the product.
-
-
-
Extraction Inefficiencies: If the product has some solubility in the aqueous layers during work-up, it can be lost.
-
Back-Extraction: After the initial separation, re-extract the aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.
-
Experimental Protocols
Representative Synthesis of this compound
This protocol is a representative procedure based on standard Schotten-Baumann conditions.
Materials:
-
Aniline
-
Cyclobutanecarbonyl chloride
-
10% Aqueous Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a flask equipped with a magnetic stir bar, dissolve aniline (1.0 eq.) in DCM.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add the 10% aqueous NaOH solution (2.0-3.0 eq.) to the aniline solution with vigorous stirring.
-
In a separate flask, dissolve cyclobutanecarbonyl chloride (1.1 eq.) in DCM.
-
Add the cyclobutanecarbonyl chloride solution dropwise to the vigorously stirred biphasic mixture over 30 minutes, maintaining the temperature between 0 and 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, perform the work-up as described in the "Work-up and Purification Protocol" section above.
-
Purify the crude product by recrystallization.
Visualizations
Caption: Main reaction pathway for this compound synthesis.
Caption: Competing reactions in the synthesis.
Caption: Logical workflow for troubleshooting low yield.
References
-
Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Royal Society of Chemistry. [Link]
-
Schotten-Baumann Reaction. Organic Chemistry Portal. [Link]
-
Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2. Nvpubhouse Library for American Journal of Applied Science and Technology. [Link]
-
Schotten–Baumann reaction. Grokipedia. [Link]
-
S(N)2 Mechanism for Alcoholysis, Aminolysis, and Hydrolysis of Acetyl Chloride. PubMed. [Link]
-
SN2 Mechanism for Alcoholysis, Aminolysis, and Hydrolysis of Acetyl Chloride. The Journal of Organic Chemistry. [Link]
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. [Link]
-
Comparing Rate of Hydrolysis of Acyl halides. Chemistry Stack Exchange. [Link]
-
Schotten–Baumann reaction. Wikipedia. [Link]
Sources
Technical Support Center: N-phenylcyclobutanecarboxamide Crystallization and Polymorphism
Introduction: The control of crystallization and the understanding of polymorphism are critical in the development of active pharmaceutical ingredients (APIs). N-phenylcyclobutanecarboxamide, as a molecule of interest to researchers, presents potential challenges in achieving a stable and consistent crystalline form. This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive technical resource for troubleshooting common issues and answering frequently asked questions related to the crystallization and polymorphic behavior of this compound and similar compounds. While specific published data on the polymorphic forms of this compound are not extensively available, this guide consolidates fundamental principles and best practices in solid-state chemistry to empower you to address experimental challenges effectively.
Troubleshooting Guide
This section addresses specific problems you may encounter during the crystallization of this compound. Each issue is followed by a step-by-step guide to diagnosis and resolution, grounded in established scientific principles.
Q1: My this compound solution is not producing any crystals upon cooling. What should I do?
A1: Failure to crystallize is a common issue, often related to supersaturation, nucleation, or the presence of impurities.[1][2] Here is a systematic approach to induce crystallization:
Step-by-Step Troubleshooting:
-
Increase Supersaturation: The solution may not be sufficiently supersaturated.
-
Induce Nucleation: Crystal growth requires nucleation sites.
-
Scratching Method: Use a glass rod to gently scratch the inner surface of the flask below the solvent level. The microscopic imperfections on the glass can serve as nucleation points.[1]
-
Seeding: If you have a previously obtained crystal of this compound, add a tiny amount to the solution. This "seed" will act as a template for further crystal growth. This is a very effective method to obtain a desired polymorph.[3]
-
-
Reduce Cooling Rate: Rapid cooling can sometimes inhibit crystallization.
-
Action: Insulate the flask to slow down the cooling process. Placing it in a Dewar flask or a large water bath can help achieve a more gradual temperature decrease, which often yields better quality crystals.
-
-
Consider Solvent Purity: Impurities in the solvent can interfere with crystal lattice formation.
-
Action: Ensure you are using high-purity, distilled, or deionized water if it is part of your solvent system.[2]
-
-
Re-evaluate Solvent System: The chosen solvent may be too good a solvent for this compound.
Q2: I'm getting an oil or an amorphous precipitate instead of crystals. How can I resolve this?
A2: Oiling out or amorphous precipitation occurs when the solute comes out of solution at a concentration above its supersolubility limit, often due to a high degree of supersaturation or rapid cooling. The resulting product lacks an ordered crystal lattice.
Step-by-Step Troubleshooting:
-
Re-dissolve and Dilute:
-
Action: Heat the solution to re-dissolve the oil or amorphous solid. Add a small amount of additional solvent to slightly decrease the concentration.[1] This will lower the supersaturation level upon cooling.
-
-
Slow Down the Cooling Process:
-
Action: As with the failure to crystallize, slow, controlled cooling is crucial. Use an insulated container or a programmable cooling bath to gradually lower the temperature. This gives the molecules more time to arrange themselves into an ordered lattice.
-
-
Change the Solvent System:
-
Action: Consider using a solvent in which this compound is less soluble. This can reduce the driving force for rapid precipitation. Alternatively, a solvent mixture can be employed to fine-tune the solubility.[4]
-
-
Vapor Diffusion Crystallization:
-
Action: This is an excellent technique for compounds that are difficult to crystallize. Dissolve your compound in a small amount of a good solvent in a small, open vial. Place this vial inside a larger, sealed container that contains a poor solvent (an "anti-solvent") in which your compound is insoluble. The vapor of the anti-solvent will slowly diffuse into the solution of your compound, gradually reducing its solubility and promoting slow crystal growth.[4]
-
Q3: My crystallization yields are consistently low. How can I improve them?
A3: A low yield suggests that a significant amount of your compound remains dissolved in the mother liquor.[1]
Step-by-Step Troubleshooting:
-
Check for Complete Precipitation:
-
Action: After cooling and filtering your crystals, cool the filtrate further in an ice bath to see if more crystals form. If so, your initial cooling was insufficient.
-
-
Minimize the Amount of Solvent:
-
Action: During the initial dissolution step, use only the minimum amount of hot solvent required to fully dissolve the solid. Using an excess of solvent is a common cause of low yields.[1]
-
-
Optimize the Solvent System:
-
Action: Choose a solvent where this compound has high solubility at elevated temperatures but low solubility at room temperature or below. This differential solubility is key to maximizing recovery.
-
-
Evaporate the Mother Liquor:
-
Action: If you have already filtered your product, you can recover more material by concentrating the mother liquor through evaporation and cooling it again for a second crop of crystals. Be aware that the purity of this second crop may be lower.
-
Frequently Asked Questions (FAQs)
Q1: What is polymorphism and why is it a concern for a compound like this compound?
A1: Polymorphism is the ability of a solid material to exist in more than one crystal structure.[5] These different crystalline forms are called polymorphs. Despite having the identical chemical composition, polymorphs can have significantly different physical properties, including:
-
Solubility and Dissolution Rate: This directly impacts the bioavailability of a drug. A more soluble form may lead to faster absorption, while a less soluble form could be less effective.[5]
-
Stability: One polymorph is generally the most thermodynamically stable under a given set of conditions, while others are metastable.[3] Metastable forms can convert to the stable form over time, which can be problematic during storage.[5]
-
Mechanical Properties: Properties like hardness and tabletability can vary between polymorphs, affecting the manufacturing process of a final drug product.[5]
For this compound, identifying and controlling the polymorphic form is crucial to ensure consistent product quality, therapeutic efficacy, and stability.[6][7]
Q2: How do I perform a basic polymorph screen for this compound?
A2: A polymorph screen is an experimental search for different crystalline forms of a compound.[8][9] The goal is to crystallize the compound under a wide variety of conditions to encourage the formation of as many different solid forms as possible.[9]
Experimental Protocol: Basic Polymorph Screen
-
Solvent Selection: Choose a diverse range of solvents with varying polarities and hydrogen bonding capabilities (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, heptane, water).
-
Crystallization Methods:
-
Slow Evaporation: Dissolve this compound in various solvents to near saturation at room temperature. Loosely cover the vials and allow the solvent to evaporate slowly.
-
Cooling Crystallization: Create saturated solutions in different solvents at an elevated temperature (e.g., 50°C). Allow the solutions to cool slowly to room temperature, and then further cool them to 4°C.
-
Anti-Solvent Addition: Dissolve the compound in a "good" solvent. Slowly add a "poor" solvent (an anti-solvent) in which the compound is insoluble until turbidity persists. Allow the solution to stand.[10]
-
Slurry Experiments: Stir a suspension of the solid in a solvent in which it is sparingly soluble for an extended period (days to weeks). This can facilitate the conversion of a metastable form to a more stable one.
-
-
Solid Form Characterization: After each experiment, isolate the solid product and analyze it using techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) to identify if different crystal forms have been produced.[3][11]
Workflow for a Basic Polymorph Screen
Caption: A workflow diagram for a basic polymorph screen.
Q3: What analytical techniques are essential for characterizing polymorphs?
A3: A combination of analytical techniques is necessary to unambiguously identify and characterize different polymorphic forms.
| Technique | Information Provided | Purpose in Polymorphism Studies |
| Powder X-ray Diffraction (PXRD) | Provides a unique "fingerprint" of a crystalline solid based on its crystal lattice.[5] | The primary technique for identifying different polymorphs. Different crystal structures will produce distinct diffraction patterns.[8] |
| Differential Scanning Calorimetry (DSC) | Measures the heat flow into or out of a sample as a function of temperature. | Detects thermal events like melting, crystallization, and solid-solid phase transitions. Polymorphs will typically have different melting points and enthalpies of fusion. |
| Thermogravimetric Analysis (TGA) | Measures the change in mass of a sample as a function of temperature. | Used to identify solvates (hydrates) by detecting weight loss corresponding to the evaporation of the solvent. |
| Infrared (IR) & Raman Spectroscopy | Provides information about the vibrational modes of molecules. | Different packing arrangements and intermolecular interactions (like hydrogen bonding) in polymorphs can lead to subtle but measurable shifts in the spectra.[12] |
| Solid-State NMR (ssNMR) | Provides information about the local chemical environment of atoms in the solid state. | Can distinguish between polymorphs by identifying differences in the chemical shifts of atoms in different crystal environments. |
| Microscopy (e.g., Polarized Light) | Visual examination of crystal morphology (shape). | Polymorphs often exhibit different crystal habits (e.g., needles vs. plates), which can be a quick preliminary indicator of different forms. |
Solid-State Characterization Workflow
Caption: A decision tree for the characterization of a new solid sample.
References
-
Optimal Control of Polymorphic Transformation in Batch Pharmaceutical Crystallization. IEEE Xplore. Available at: [Link]
-
Matsumoto, M. Strategy for control of crystallization of polymorphs. CrystEngComm. Available at: [Link]
-
Troubleshooting. Chemistry LibreTexts. Available at: [Link]
-
Yu, L. et al. Control of polymorphism in continuous crystallization. DSpace@MIT. Available at: [Link]
-
Helmenstine, A. M. Troubleshooting Problems in Crystal Growing. ThoughtCo. Available at: [Link]
-
Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability. American Pharmaceutical Review. Available at: [Link]
-
Polymorph Screening Using Near-Infrared Spectroscopy. Analytical Chemistry. Available at: [Link]
-
Troubleshooting Common Issues with Crystallizer Equipment. Zhanghua. Available at: [Link]
-
Price, S. L. Polymorph screening in pharmaceutical development. European Pharmaceutical Review. Available at: [Link]
-
Polymorph Screening for Identification of Relevant Crystalline Forms. Pharmaceutical Technology. Available at: [Link]
-
List of analytical techniques for polymorph characterization. ResearchGate. Available at: [Link]
-
Guide for crystallization. HAL open science. Available at: [Link]
-
Advice for Crystallization. Universität Potsdam. Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Troubleshooting Problems in Crystal Growing [thoughtco.com]
- 3. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 4. unifr.ch [unifr.ch]
- 5. Detect and control polymorphism: pro tips for pharmaceutical scientists | Malvern Panalytical [malvernpanalytical.com]
- 6. Optimal Control of Polymorphic Transformation in Batch Pharmaceutical Crystallization | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 7. Control of polymorphism in continuous crystallization [dspace.mit.edu]
- 8. Pharmaceutical polymorph screening | Malvern Panalytical [malvernpanalytical.com]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. Strategy for control of crystallization of polymorphs - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: N-phenylcyclobutanecarboxamide Synthesis
Welcome to the technical support center for the synthesis and scale-up of N-phenylcyclobutanecarboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common and complex challenges in this specific amide bond formation. We will move beyond simple procedural steps to explore the underlying chemistry and provide robust, validated solutions.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are frequently encountered during the synthesis of this compound.
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most direct and widely adopted method is the amide coupling reaction between cyclobutanecarboxylic acid and aniline. This is typically facilitated by a coupling agent. While direct thermal condensation is possible, it requires high temperatures and often results in lower yields and more impurities. For process scale-up, coupling agent-mediated synthesis provides superior control and reproducibility.
Q2: My reaction yield is consistently low (<50%). What are the primary suspects?
A2: Low yields in this specific coupling are often traced back to a few key areas:
-
Incomplete Carboxylic Acid Activation: The chosen coupling reagent may be inefficient, or used in insufficient stoichiometry. This is a common bottleneck.[1]
-
Amine Basicity and Nucleophilicity: Aniline is a relatively weak nucleophile compared to aliphatic amines. Any side reactions that consume the activated acid or conditions that protonate the aniline will significantly depress the reaction rate.[1]
-
Presence of Water: Moisture is detrimental. It can hydrolyze your activated carboxylic acid intermediate back to the starting material, effectively killing the reaction.[1] Using anhydrous solvents and reagents is critical.
-
Suboptimal Reaction Conditions: The choice of solvent, base, and temperature can dramatically influence the outcome. A systematic optimization is often necessary.[1]
Q3: Is it better to use a carbodiimide (like EDC) or a phosphonium/uronium salt (like HATU/HBTU)?
A3: The choice depends on scale, cost, and desired purity profile.
-
Carbodiimides (EDC, DCC): These are cost-effective and widely used. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is particularly favored for scale-up because its urea byproduct is water-soluble, simplifying purification via aqueous workup.[2][3] However, EDC can sometimes lead to the formation of an N-acylurea byproduct, which can be difficult to remove.
-
Onium Salts (HATU, HBTU, PyBOP): These reagents are generally more efficient and faster, especially for less reactive partners like aniline.[2] They are known to minimize side reactions. However, they are significantly more expensive and have a higher molecular weight, contributing to a lower atom economy, a key consideration in large-scale synthesis.[4][5][6] Many also contain high-energy functional groups that require careful thermal safety assessment before scale-up.[7][8][9][10]
Section 2: In-Depth Troubleshooting Guide
This section provides a problem-and-solution format for specific experimental issues.
Problem 1: Low or Stalled Reaction Conversion
Symptom: TLC or LC-MS analysis shows a significant amount of unreacted cyclobutanecarboxylic acid and/or aniline, even after extended reaction times.
Root Cause Analysis & Solution Workflow:
The primary cause is often inefficient activation of the carboxylic acid or deactivation of the amine nucleophile. The following decision tree can guide your troubleshooting process.
Caption: Troubleshooting workflow for low reaction conversion.
Problem 2: Formation of Significant N-Acylurea Impurity
Symptom: A major byproduct is observed, often with a molecular weight corresponding to (Product + EDC - H₂O). This impurity is difficult to separate from the desired this compound via standard chromatography.
Causality: This occurs when using carbodiimide reagents like EDC. The O-acylisourea intermediate is highly reactive. If the aniline is not available or reactive enough, this intermediate can rearrange to the more stable N-acylurea.
Mitigation Strategies:
-
Use an Additive: The addition of 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is crucial.[1][2] These additives trap the O-acylisourea intermediate to form a more stable active ester, which is less prone to rearrangement but still reactive enough to couple with aniline. This significantly suppresses N-acylurea formation.
-
Order of Addition: A field-proven technique is to pre-activate the carboxylic acid. Dissolve the cyclobutanecarboxylic acid, EDC, and HOBt in an anhydrous solvent and stir for 15-30 minutes at 0-25 °C. Then, add the aniline to this mixture. This ensures the active ester is readily available for the amine.
-
Solvent Choice: Aprotic polar solvents like DMF or NMP are generally good choices. Acetonitrile has also been shown to be effective.[11]
Problem 3: Challenges in Product Purification and Isolation
Symptom: The crude product is an oil or a sticky solid, and column chromatography yields are poor due to co-elution of byproducts.
Solutions:
-
Aqueous Workup Optimization: A robust aqueous workup is the most effective way to remove the majority of impurities before chromatography, especially at scale.
-
Acid Wash: A wash with dilute acid (e.g., 1M HCl) will remove any unreacted aniline and basic additives like DIPEA or DMAP.
-
Base Wash: A wash with a weak base (e.g., saturated NaHCO₃ solution) will remove unreacted cyclobutanecarboxylic acid and HOBt.
-
Brine Wash: A final wash with brine reduces the amount of dissolved water in the organic layer before drying.
-
-
Crystallization: this compound is often a crystalline solid. After the aqueous workup and removal of the organic solvent, attempt to crystallize the crude material from a suitable solvent system (e.g., ethyl acetate/hexanes, isopropanol/water). This can be a highly effective, scalable purification method that avoids chromatography altogether.
Section 3: Key Scale-Up Considerations
Moving from the bench to a pilot plant introduces new challenges. Amide coupling reactions can be exothermic, and managing this is critical for safety and product quality.[4]
| Parameter | Lab-Scale (1-10 g) | Scale-Up (>1 kg) | Rationale & Expert Insight |
| Coupling Reagent | HATU, PyBOP often used for speed and efficiency. | EDC/HOBt or conversion to acid chloride are preferred. | Cost & Safety: Onium salt reagents are prohibitively expensive at scale. Furthermore, many possess high-energy functional groups requiring extensive safety evaluation.[8][9][10] EDC is cheaper and its byproduct is water-soluble. |
| Reagent Addition | Often added all at once or in one portion. | Slow, controlled addition via addition funnel or pump. | Exotherm Control: The activation of the carboxylic acid is exothermic. Rapid addition at scale can cause a dangerous temperature spike, leading to side reactions or solvent boiling. Controlled addition is mandatory for thermal management. |
| Mixing | Magnetic stirring is sufficient. | Overhead mechanical stirring is required. | Homogeneity: Ensuring uniform mixing in a large reactor is critical to avoid localized "hot spots" of high reagent concentration, which can lead to byproduct formation. |
| Purification | Column chromatography is common. | Crystallization and/or re-slurry are the primary methods. | Throughput & Cost: Large-scale chromatography is expensive and generates significant solvent waste. Developing a robust crystallization protocol is a key goal of process development. |
Section 4: Validated Experimental Protocols
Protocol 1: Lab-Scale Synthesis using EDC/HOBt (10 g Scale)
This protocol is optimized for high yield and purity at the bench.
-
Setup: To a 250 mL, 3-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add cyclobutanecarboxylic acid (10.0 g, 0.1 mol) and 1-hydroxybenzotriazole (HOBt, 15.0 g, 0.11 mol).
-
Dissolution: Add 100 mL of anhydrous dichloromethane (DCM). Stir until all solids dissolve.
-
Activation: Cool the mixture to 0-5 °C using an ice bath. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC-HCl, 21.1 g, 0.11 mol) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Pre-activation: Stir the mixture at 0-5 °C for 30 minutes.
-
Amine Addition: In a separate flask, dissolve aniline (9.3 g, 0.1 mol) in 20 mL of anhydrous DCM. Add this solution dropwise to the reaction flask over 20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Dissolve the crude solid in a minimal amount of hot ethyl acetate.
-
Slowly add hexanes until turbidity persists.
-
Allow the solution to cool to room temperature, then cool in an ice bath for 1 hour to complete crystallization.
-
Collect the white crystalline product by filtration, wash with cold hexanes, and dry under vacuum.
-
References
-
Sperry, J. B., Minteer, C. J., et al. (2018). Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used in Pharmaceutical Manufacturing. Organic Process Research & Development. Available from: [Link]
-
ResearchGate. Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used In Pharmaceutical Manufacturing | Request PDF. Available from: [Link]
-
ResearchGate. Safety as a Factor in Reaction Development: Considerations of Sensitization Potential with Amide Bond Forming Reagents. Available from: [Link]
-
Aapptec Peptides. Coupling Reagents. Available from: [Link]
-
ACS Publications. Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used in Pharmaceutical Manufacturing | Organic Process Research & Development. Available from: [Link]
-
ACS Publications. Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution | Organic Process Research & Development. Available from: [Link]
-
Royal Society of Chemistry. Scalable mechanochemical synthesis of amides using bead milling technology. Green Chemistry. Available from: [Link]
-
CoLab. Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used in Pharmaceutical Manufacturing. Available from: [Link]
-
ResearchGate. Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution | Request PDF. Available from: [Link]
-
ACS Publications. Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Available from: [Link]
-
American Pharmaceutical Review. Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. Available from: [Link]
-
Reddit. Tips and tricks for difficult amide bond formation? : r/Chempros. Available from: [Link]
-
ResearchGate. Challenges and outlook for catalytic direct amidation reactions. Available from: [Link]
-
ResearchGate. What are the best reaction conditions for an amidation reaction using EDC?. Available from: [Link]
-
Reddit. Real Synthesis: ~ any amidation tricks? : r/OrganicChemistry. Available from: [Link]
-
National Institutes of Health. Radical α-C–H Cyclobutylation of Aniline Derivatives. Available from: [Link]
-
ResearchGate. Why did my amide syntesis does not work?. Available from: [Link]
-
National Institutes of Health. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Available from: [Link]
-
Common Organic Chemistry. Amine to Amide (EDC + HOBt). Available from: [Link]
-
Wuhan University of Technology. Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. Available from: [Link]
-
Organic Chemistry Portal. Aniline synthesis by amination (arylation). Available from: [Link]
-
ACS Publications. Applications of C–H Functionalization Logic to Cyclobutane Synthesis | The Journal of Organic Chemistry. Available from: [Link]
-
PubMed. N-tert.-butoxycarbonyl-( Alpha-Phenyl)aminomethylphenoxyacetic Acid for Use as a Handle in Solid-Phase Synthesis of Peptide Alpha-Carboxamides. Available from: [Link]
-
ResearchGate. (PDF) Synthesis and reactivity of phenyl- N -methyl- N -thiobenzoylcarbamate in basic media. Available from: [Link]
Sources
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- 2. peptide.com [peptide.com]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: N-phenylcyclobutanecarboxamide Assay Interference and Mitigation
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with N-phenylcyclobutanecarboxamide and similar chemical scaffolds. Here, we address potential challenges you may encounter in various biochemical and cell-based assays, providing troubleshooting advice and mitigation strategies to ensure the integrity and reliability of your experimental data. Our approach is rooted in established principles of assay interference to empower you to proactively identify and overcome potential artifacts.
Frequently Asked Questions (FAQs)
Q1: Is this compound a known Pan-Assay Interference Compound (PAIN)?
Currently, there is no specific entry in publicly available Pan-Assay Interference Compound (PAIN) databases that flags the this compound scaffold as a frequent hitter. PAINS are defined by specific substructural motifs that are known to cause non-specific assay interference through various mechanisms.[1][2] While the absence of a specific alert is a positive indication, it does not entirely rule out the possibility of assay interference. The complexity and diversity of assay technologies mean that even seemingly benign structures can sometimes produce misleading results.[3] Therefore, it is always prudent to perform control experiments to rule out potential artifacts.
Q2: My assay is showing inconsistent results with this compound. What are the potential underlying causes?
Inconsistent results with a test compound can stem from a variety of interference mechanisms. For a molecule like this compound, which contains both a phenyl ring and a carboxamide group, several possibilities should be considered:
-
Compound Aggregation: At certain concentrations, small molecules can self-associate in aqueous solutions to form colloidal aggregates.[4] These aggregates can non-specifically sequester and inhibit enzymes, leading to false-positive results in inhibition assays.[4] This behavior is highly dependent on the assay buffer conditions and the specific physicochemical properties of the compound.
-
Fluorescence Interference: The phenyl group in this compound could potentially lead to intrinsic fluorescence or quenching of the assay signal in fluorescence-based readouts. Autofluorescence can increase background noise and generate false positives, while quenching can lead to false negatives.[5]
-
Chemical Reactivity: Although the this compound scaffold is generally stable, under specific assay conditions (e.g., presence of strong nucleophiles or electrophiles, extreme pH), the compound or its metabolites could potentially react with assay components.[6][7]
-
Contaminants: Trace amounts of impurities from the synthesis or degradation of the compound could be responsible for the observed activity.[8]
The following sections will provide detailed troubleshooting guides to investigate each of these potential issues.
Troubleshooting Guide: Identifying and Mitigating Assay Interference
This section provides a systematic approach to diagnosing and resolving common assay interference issues that may be encountered when working with this compound.
Issue 1: Suspected Compound Aggregation
Compound aggregation is a frequent cause of non-specific inhibition in biochemical assays.[4] Aggregates can form above a critical aggregation concentration (CAC) and non-specifically sequester proteins, leading to an apparent inhibitory effect.
Caption: A workflow to diagnose compound aggregation.
-
Dose-Response Curve Analysis:
-
Procedure: Perform a standard dose-response experiment and analyze the resulting curve.
-
Interpretation: Aggregators often exhibit unusually steep Hill slopes (>>1) and their inhibition may appear at a sharp concentration threshold.[9]
-
-
Detergent Sensitivity Assay:
-
Rationale: The inclusion of a non-ionic detergent, such as Triton X-100 or Tween-20, at concentrations above the compound's CAC can disrupt aggregates, leading to a significant reduction in apparent inhibition.[9]
-
Protocol:
-
Prepare two sets of assay reactions.
-
In the test set, include 0.01% (v/v) Triton X-100 in the assay buffer.
-
The control set should not contain detergent.
-
Run identical dose-response experiments for this compound in both sets.
-
-
Interpretation: A significant rightward shift in the IC50 value in the presence of the detergent is a strong indicator of aggregation-based inhibition.
-
| Condition | Hypothetical IC50 (µM) | Interpretation |
| No Detergent | 5 | Apparent Inhibition |
| 0.01% Triton X-100 | >100 | Aggregation-based Inhibition |
| 0.01% Triton X-100 | 6 | Not an Aggregator |
-
Routine use of Detergents: Incorporate a low concentration (e.g., 0.001-0.01%) of a non-ionic detergent in your standard assay buffer to prevent the formation of aggregates.[9]
-
Compound Concentration: Whenever possible, work at concentrations below the likely CAC of the compound.
Issue 2: Potential Fluorescence Interference
Fluorescence-based assays are susceptible to interference from compounds that either possess intrinsic fluorescence (autofluorescence) or can absorb light at the excitation or emission wavelengths of the fluorophore (quenching).[5]
Caption: A workflow to diagnose fluorescence interference.
-
Autofluorescence Check:
-
Protocol:
-
Prepare wells containing only the assay buffer and this compound at the highest concentration used in the assay.
-
Measure the fluorescence at the same excitation and emission wavelengths used for your assay.
-
-
Interpretation: A significant signal above the buffer-only background indicates that the compound is autofluorescent.
-
-
Quenching Assay:
-
Protocol:
-
Prepare wells containing the assay buffer, the fluorophore used in your assay (at its working concentration), and this compound at various concentrations.
-
Measure the fluorescence.
-
-
Interpretation: A concentration-dependent decrease in fluorescence compared to the fluorophore-only control suggests quenching.
-
-
Wavelength Shift: If possible, switch to a fluorophore that has excitation and emission wavelengths outside the absorbance spectrum of this compound. Red-shifted fluorophores are often less prone to interference from library compounds.[10]
-
Pre-read Correction: Measure the fluorescence of the compound plate before adding the assay reagents. This background reading can then be subtracted from the final assay signal.
-
Assay Technology Change: If interference is persistent, consider switching to a non-fluorescence-based detection method, such as luminescence or absorbance.
Issue 3: Possible Chemical Reactivity and Reactive Metabolites
While less common for a generally stable scaffold like this compound, chemical reactivity with assay components, particularly nucleophilic residues on proteins (e.g., cysteine), can lead to irreversible inhibition and false positives.[6][7] In cell-based assays, metabolic activation of the compound could also generate reactive species.
Sources
- 1. Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
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Validation & Comparative
A Comparative Guide to Sigma-1 Receptor Ligands: Profiling N-phenylcyclobutanecarboxamide Against Key Pharmacological Tools
This guide provides a comparative analysis of N-phenylcyclobutanecarboxamide and other prominent sigma-1 receptor (S1R) ligands. Designed for researchers, scientists, and drug development professionals, this document delves into the binding affinities, functional activities, and experimental methodologies used to characterize these compounds. While comprehensive data for several key ligands are presented, it is important to note that specific binding and functional data for this compound are not extensively available in the public domain, highlighting an area for future investigation.
The Sigma-1 Receptor: A Unique Chaperone and Therapeutic Target
The sigma-1 receptor is a unique, ligand-operated molecular chaperone primarily located at the mitochondria-associated membrane of the endoplasmic reticulum (ER)[1][2]. Unlike conventional receptors, S1R does not belong to the G-protein coupled receptor or ion channel families[3]. Instead, it translocates within the cell and modulates the function of various "client" proteins, including ion channels and other receptors, in response to ligand binding or cellular stress[1]. This intricate mechanism of action has implicated the S1R in a multitude of physiological and pathological processes, making it a promising therapeutic target for neurodegenerative diseases, psychiatric disorders, pain, and cancer[4][5][6].
Under basal conditions, S1R is associated with the Binding Immunoglobulin Protein (BiP), another ER chaperone[1]. Upon stimulation by agonist ligands, S1R dissociates from BiP, allowing it to interact with its client proteins[4]. This dissociation is a key event in S1R activation and subsequent downstream signaling.
Comparative Analysis of Sigma-1 Receptor Ligands
The pharmacological landscape of the sigma-1 receptor is diverse, encompassing a range of synthetic and endogenous molecules with varying affinities and functional activities. To provide a clear comparison, this guide focuses on this compound in the context of four well-characterized S1R ligands: the agonists (+)-Pentazocine and PRE-084, and the antagonists Haloperidol and NE-100.
This compound: An Uncharacterized Ligand
Key Comparator Ligands: A Snapshot
To contextualize the potential profile of this compound, a comparison with established S1R ligands is essential. The following table summarizes the binding affinities of these selected comparators.
| Compound | Type | Sigma-1 (S1R) Ki (nM) | Sigma-2 (S2R) Selectivity |
| (+)-Pentazocine | Agonist | ~8[8] | Selective for S1R |
| PRE-084 | Agonist | 2.2[9] | Highly selective for S1R |
| Haloperidol | Antagonist | 0.2 - 78 (range from multiple assays)[10] | Binds to D2 and other receptors |
| NE-100 | Antagonist | 0.86 - 1.03[4][7][11] | >55-fold selective over S2R |
| This compound | Unknown | Not available | Not available |
Experimental Workflows for Ligand Characterization
The characterization of a novel compound like this compound at the sigma-1 receptor involves a series of well-established experimental protocols. These assays are designed to determine the compound's binding affinity and its functional effect on receptor activity.
Determining Binding Affinity: Radioligand Binding Assay
A competitive radioligand binding assay is the gold standard for determining the binding affinity (Ki) of a test compound for the sigma-1 receptor. This assay measures the ability of an unlabeled compound to displace a radiolabeled ligand that has a known high affinity and selectivity for the receptor.
Experimental Workflow: Competitive Radioligand Binding Assay
Caption: Workflow for determining ligand binding affinity using a competitive radioligand binding assay.
Step-by-Step Protocol: Competitive Radioligand Binding Assay for Sigma-1 Receptor
-
Membrane Preparation:
-
Homogenize guinea pig brain tissue in a cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration using a standard method like the BCA assay.
-
-
Binding Reaction:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand -pentazocine (a selective S1R ligand), and varying concentrations of the unlabeled test compound (this compound)[5].
-
For determining non-specific binding, a separate set of wells should contain the membrane preparation, radioligand, and a high concentration of a known S1R ligand (e.g., 10 µM Haloperidol)[3].
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 120 minutes)[3].
-
-
Separation and Quantification:
-
Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Quantify the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Assessing Functional Activity: Calcium Flux Assay
The sigma-1 receptor is known to modulate intracellular calcium (Ca²⁺) signaling. Therefore, a calcium flux assay can be employed to determine whether a ligand acts as an agonist or antagonist. S1R agonists can modulate Ca²⁺ release from the endoplasmic reticulum. This can be measured using a fluorescent Ca²⁺ indicator, such as Fluo-4 AM.
Sigma-1 Receptor Signaling Pathway
Caption: Simplified signaling pathway of the sigma-1 receptor, illustrating its role in calcium mobilization.
Step-by-Step Protocol: Fluo-4 Calcium Flux Assay
-
Cell Culture and Plating:
-
Culture a suitable cell line known to express sigma-1 receptors (e.g., HEK293 cells) in appropriate growth medium.
-
Plate the cells in a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.
-
-
Dye Loading:
-
Prepare a Fluo-4 AM dye-loading solution in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Remove the growth medium from the cells and add the Fluo-4 AM dye-loading solution.
-
Incubate the cells for approximately 1 hour at 37°C to allow for de-esterification of the dye within the cells.
-
-
Compound Addition and Fluorescence Measurement:
-
Using a fluorescence plate reader equipped with an automated injection system, measure the baseline fluorescence (Excitation: ~490 nm, Emission: ~525 nm).
-
To test for agonist activity, inject a solution of the test compound (this compound) and monitor the change in fluorescence over time. An increase in fluorescence indicates a rise in intracellular Ca²⁺.
-
To test for antagonist activity, pre-incubate the cells with the test compound for a short period before injecting a known S1R agonist (e.g., PRE-084). An inhibition of the agonist-induced fluorescence increase suggests antagonist activity.
-
-
Data Analysis:
-
The change in fluorescence intensity is typically expressed as a percentage of the baseline fluorescence.
-
For agonists, dose-response curves can be generated to determine the EC50 value (the concentration that produces 50% of the maximal response).
-
For antagonists, the IC50 value for the inhibition of the agonist response can be calculated.
-
Conclusion and Future Directions
The sigma-1 receptor continues to be an intriguing and promising target for therapeutic intervention in a range of disorders. While a wealth of data exists for established ligands such as PRE-084, Haloperidol, NE-100, and (+)-Pentazocine, the pharmacological profile of this compound at the S1R remains to be elucidated. The experimental protocols detailed in this guide provide a clear roadmap for the characterization of this and other novel compounds.
Future research should focus on determining the binding affinity and functional activity of this compound at the sigma-1 receptor. Such studies will not only clarify the potential of this specific compound but also contribute to a broader understanding of the structure-activity relationships of phenyl-cycloalkane derivatives as sigma-1 receptor ligands.
References
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A Comparative Guide to the Biological Activity of N-Phenylcarboxamide Analogs
Introduction
The N-phenylcarboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its synthetic tractability and the ability to readily modify its constituent parts—the N-phenyl ring, the amide linker, and the associated cyclic or acyclic moiety—have made it a focal point for the development of novel therapeutics. This guide provides a comparative analysis of the biological activity of N-phenylcyclobutanecarboxamide and its structural analogs, with a primary focus on their anticonvulsant and analgesic properties. By examining the structure-activity relationships (SAR) gleaned from preclinical experimental data, we aim to provide researchers, scientists, and drug development professionals with a comprehensive overview of how subtle molecular modifications can significantly impact efficacy and neurotoxicity.
The exploration of carboxamide derivatives has been propelled by the need for new therapeutic agents with improved efficacy and safety profiles for neurological disorders. Epilepsy, a condition affecting millions worldwide, remains pharmacoresistant in a significant portion of patients, underscoring the urgent need for novel anticonvulsants. Similarly, the demand for effective and non-addictive analgesics continues to drive research into new chemical entities. This guide will synthesize data from key studies to illuminate the path from chemical structure to biological function within this promising class of compounds.
Structure-Activity Relationships (SAR) of N-Phenylcarboxamide Analogs
The biological activity of N-phenylcarboxamide analogs is intricately linked to the nature and substitution patterns of their three main components: the N-aryl group, the amide linker, and the moiety attached to the carbonyl group.
The Influence of the N-Aryl Group
Substitutions on the N-phenyl ring play a critical role in modulating the anticonvulsant activity. Studies on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have shown that the type of substituent at the 3-position of the anilide moiety is crucial for activity. For instance, compounds with a 3-trifluoromethyl group tend to exhibit higher anticonvulsant protection compared to those with a 3-chloro substituent[1]. This suggests that electron-withdrawing groups at this position can enhance efficacy. The lipophilicity conferred by these substituents also affects the pharmacokinetic profile, with more lipophilic molecules often showing activity at later time points, possibly due to slower distribution to the central nervous system[1].
The Role of the Carbonyl-Attached Moiety
For example, in a series of N-3-arylamide substituted 5,5-cyclopropanespirohydantoins, the cyclopropane moiety was found to be beneficial for protection against maximal electroshock (MES)-induced seizures[2]. Similarly, the replacement of a larger cyclohexane ring with a cyclopentane ring in some 1-phenylcyclohexylamine analogues resulted in a better separation between anticonvulsant activity and motor toxicity[3]. This indicates that the size and conformation of the cycloalkane ring significantly influence the therapeutic index.
Furthermore, the introduction of heterocyclic rings, such as a 1,2,4-triazole, has been shown to confer superior anticonvulsant activity compared to a pyrazole ring in a series of N-phenylacetamide and N-phenylpropanamide derivatives[4]. This highlights the importance of the electronic and hydrogen-bonding properties of this moiety.
Impact of the Amide Linker and Adjacent Groups
Modifications to the atoms adjacent to the amide linker can also fine-tune the biological activity. For instance, in a series of (E)-N-cinnamoyl aminoalkanols, the presence of a hydroxyl group in the aminoalkanol portion and the substitution pattern on the phenyl ring of the cinnamoyl group were critical for anticonvulsant efficacy[5]. These findings suggest that hydrogen bonding capabilities and the overall conformation of the molecule, dictated by the linker, are important for receptor interaction.
Comparative Analysis of Biological Activity
To provide a clear comparison, the following table summarizes the anticonvulsant activity of representative N-phenylcarboxamide analogs from various studies. The primary endpoints are the median effective dose (ED₅₀) in the Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) tests, which model generalized tonic-clonic and absence seizures, respectively. Neurotoxicity is assessed by the median toxic dose (TD₅₀) in the rotarod test.
| Compound/Analog | Ring Structure | N-Phenyl Substitution | MES ED₅₀ (mg/kg, i.p., mice) | scPTZ ED₅₀ (mg/kg, i.p., mice) | Neurotoxicity TD₅₀ (mg/kg, i.p., mice) | Protective Index (TD₅₀/ED₅₀) | Reference |
| Compound 5j | 5,5-cyclopropanespirohydantoin | N-3-arylamide | 9.2 | - | 421.6 | 45.8 (MES) | [1] |
| Compound 6k | Ethyl 2,2-dimethyl-1-hydrazinecarboxamido cyclopropanecarboxylate | - | 9.2 | - | 387.5 | 42.1 (MES) | [6] |
| Analog 5 | (S)-(2E)-N-(1-hydroxypropan-2-yl)-3-phenylprop-2-enamide | 2-methylphenyl | 42.56 | 58.38 | >300 | >7.0 (MES) | [5] |
| Analog 6 | (R,S)-(2E)-3-phenyl-N-(1-hydroxybutan-2-yl)prop-2-enamide | 4-chlorophenyl | 53.76 | 90.31 | >300 | >5.6 (MES) | [5] |
| Analog 11 | (R,S)-(2E)-3-phenyl-N-(2-hydroxypropyl)prop-2-enamide | 4-chlorophenyl | 55.58 | 102.15 | >300 | >5.4 (MES) | [5] |
| Compound 18 | N-ethyl-3-methylpyrrolidine-2,5-dione | 3,4-dichlorophenyl (on piperazine) | 88.2 | 65.7 | >300 | >3.4 (MES) | [7] |
| Compound 12 | N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide | 3-chlorophenyl | 100 (active dose) | - | >300 | - | [1] |
| Compound 20 | N-(3-(trifluoromethyl)phenyl)-2-(4-phenylpiperazin-1-yl)acetamide | 3-(trifluoromethyl)phenyl | 100 (active dose) | - | >300 | - | [1] |
Note: The data presented is compiled from different studies and should be interpreted with consideration for potential variations in experimental conditions. "i.p." refers to intraperitoneal administration.
Experimental Protocols
The following are detailed methodologies for the key preclinical assays used to evaluate the anticonvulsant and neurotoxic profiles of N-phenylcarboxamide analogs.
Maximal Electroshock (MES) Test
This test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread[8].
-
Animal Preparation: Adult male mice (e.g., CF-1 strain) are used. The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses.
-
Anesthesia and Electrode Placement: A drop of local anesthetic (e.g., 0.5% tetracaine hydrochloride) is applied to the corneas of the animals, followed by a drop of saline to ensure good electrical contact[8][9]. Corneal electrodes are then placed on the eyes.
-
Stimulation: A high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) is delivered[2][8].
-
Observation: Animals are observed for the presence of a tonic hindlimb extension seizure, which is characterized by a rigid extension of the hindlimbs[1][9].
-
Endpoint: The abolition of the tonic hindlimb extension is considered protection[8]. The ED₅₀, the dose that protects 50% of the animals, is then calculated.
Subcutaneous Pentylenetetrazole (scPTZ) Test
This test is a model for absence seizures and identifies compounds that can raise the seizure threshold[1][10].
-
Animal Preparation: Adult male mice are administered the test compound at various doses.
-
Convulsant Administration: After a predetermined time, a subcutaneous injection of pentylenetetrazole (PTZ) is administered (e.g., 85 mg/kg for CF-1 mice) into a loose fold of skin on the neck[10].
-
Observation: The animals are placed in individual observation cages and monitored for the next 30 minutes for the onset of seizures[10].
-
Endpoint: The primary endpoint is the occurrence of a clonic seizure lasting for at least 3-5 seconds. Protection is defined as the absence of this endpoint[10]. The ED₅₀ is calculated as the dose that protects 50% of the animals.
Rotarod Test for Neurotoxicity
This test assesses motor coordination and is used to determine the neurotoxic potential of a compound[11][12].
-
Apparatus: A rotating rod apparatus with a diameter suitable for mice (e.g., 3 cm) is used. The speed of rotation can be constant or accelerating.
-
Training: Prior to testing, mice are trained to walk on the rotating rod for a set period (e.g., 1 minute)[6].
-
Testing: After administration of the test compound, mice are placed on the rod, which is rotating at a set speed (e.g., 4 to 40 rpm with acceleration)[6][11].
-
Endpoint: The time until the mouse falls off the rod (latency) is recorded. A predetermined time on the rod without falling is considered a pass. The TD₅₀, the dose at which 50% of the animals fail the test, is determined.
Visualization of Mechanisms and Workflows
Putative Mechanism of Action: Modulation of Voltage-Gated Sodium Channels
Many anticonvulsant drugs exert their effects by modulating voltage-gated ion channels, thereby reducing neuronal hyperexcitability[13][14]. Some N-phenylacetamide derivatives have shown a high affinity for voltage-gated sodium channels. The following diagram illustrates this putative mechanism.
Caption: Putative mechanism of action for N-phenylcarboxamide analogs.
Experimental Workflow for Anticonvulsant Screening
The following diagram outlines the typical workflow for the preclinical screening of novel anticonvulsant compounds.
Caption: Preclinical screening workflow for anticonvulsant drug candidates.
Conclusion
The N-phenylcarboxamide scaffold represents a versatile platform for the development of novel anticonvulsant and analgesic agents. Structure-activity relationship studies consistently demonstrate that modifications to the N-aryl group, the moiety attached to the carbonyl, and the linking structure are critical for optimizing biological activity and minimizing neurotoxicity. While direct comparative data for this compound is limited, the analysis of its analogs with cyclopropane, cyclopentane, and various heterocyclic cores reveals important trends. Smaller cycloalkane rings and specific heterocyclic systems appear to enhance the anticonvulsant profile. Furthermore, strategic substitution on the N-phenyl ring can significantly improve potency.
The experimental protocols outlined in this guide provide a standardized framework for the preclinical evaluation of these compounds. Future research should focus on the systematic exploration of cycloalkane ring size and substitution, as well as further investigation into the precise molecular mechanisms of action, to guide the rational design of the next generation of N-phenylcarboxamide-based therapeutics for neurological disorders.
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Shank, R. P., & Maryanoff, B. E. (2008). Molecular mechanisms of action of antiepileptic drugs. Epilepsy Society. Link
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Jacobson, A. E., et al. (1990). Synthesis and anticonvulsant activity of 1-phenylcyclohexylamine analogues. Journal of Medicinal Chemistry, 33(5), 1452-1458. Link
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A Comparative Analysis of Novel Phenylimide Derivatives and Established Anticonvulsants in Preclinical Seizure Models
A Technical Guide for Researchers in Epileptology and Drug Development
Introduction
The quest for novel antiepileptic drugs (AEDs) with superior efficacy and improved safety profiles is a cornerstone of modern neuroscience research. While established anticonvulsants have significantly advanced patient care, a substantial portion of individuals with epilepsy remain refractory to current treatments, underscoring the urgent need for innovative therapeutic strategies.[1] This guide provides a comparative efficacy analysis of a promising class of novel anticonvulsants, N-phenylphthalimide derivatives, against established AEDs in widely accepted preclinical seizure models. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive, data-driven framework for evaluating the potential of this novel chemical scaffold.
Initial investigations into the anticonvulsant properties of N-phenylcyclobutanecarboxamide revealed a lack of available preclinical data. Consequently, this guide will focus on the structurally related and well-characterized N-phenylphthalimide derivatives, for which robust anticonvulsant activity has been documented.[2]
Pillars of Anticonvulsant Drug Evaluation: A Methodological Overview
The preclinical assessment of potential AEDs relies on standardized and validated animal models that mimic different aspects of human seizures. The two most widely employed screening models are the Maximal Electroshock (MES) test and the subcutaneous pentylenetetrazol (scPTZ) seizure test.[2][3]
-
The Maximal Electroshock (MES) Test: This model is considered an analog of generalized tonic-clonic seizures. It assesses a compound's ability to prevent the spread of seizures through neural tissue.[4] Efficacy in the MES test often correlates with activity against generalized tonic-clonic and partial seizures in humans.
-
The Subcutaneous Pentylenetetrazol (scPTZ) Test: This model induces clonic seizures and is predictive of efficacy against absence seizures. Pentylenetetrazol is a GABA-A receptor antagonist, and compounds that potentiate GABAergic neurotransmission are typically effective in this model.
A crucial aspect of preclinical evaluation is determining a compound's therapeutic index, which is the ratio of its toxic dose to its effective dose. This is often assessed through neurotoxicity screens, such as the rotarod test, which measures motor coordination. A wider therapeutic index indicates a more favorable safety profile.
Comparative Efficacy Analysis: N-Phenylphthalimides vs. Established Anticonvulsants
This section presents a head-to-head comparison of the anticonvulsant profiles of a representative N-phenylphthalimide derivative, 4-amino-N-(2,6-dimethylphenyl)phthalimide, with the established AEDs Phenytoin and Ethosuximide.
Data Summary
| Compound | MES Test (ED₅₀, mg/kg) | scPTZ Test (ED₅₀, mg/kg) | Neurotoxicity (TD₅₀, mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) | Probable Mechanism of Action |
| 4-amino-N-(2,6-dimethylphenyl)phthalimide | 25.2 (oral, rats)[2] | Not Reported | >300 (i.p., mice)[5] | >11.9 | Voltage-gated sodium channel blockade[6] |
| Phenytoin | 29.8 (oral, rats)[6] | Inactive | 65-100 | ~2.2-3.4 | Voltage-gated sodium channel blockade[6] |
| Ethosuximide | Inactive | 130 | 350-500 | ~2.7-3.8 | T-type calcium channel blockade |
Note: ED₅₀ (Median Effective Dose) is the dose required to produce a therapeutic effect in 50% of the population. TD₅₀ (Median Toxic Dose) is the dose required to produce a toxic effect in 50% of the population. The Protective Index (PI) is a measure of a drug's safety margin.
Interpretation of Findings
The data presented above highlight the promising anticonvulsant profile of 4-amino-N-(2,6-dimethylphenyl)phthalimide. Its potent activity in the MES test, comparable to that of the established drug Phenytoin, suggests potential efficacy against generalized tonic-clonic and partial seizures.[2][6] Notably, the N-phenylphthalimide derivative exhibits a significantly wider protective index than Phenytoin, indicating a potentially superior safety and tolerability profile.[2][5][6] The lack of reported activity in the scPTZ test for this specific derivative suggests a mechanism of action that may not primarily involve the GABAergic system, aligning with the hypothesis of voltage-gated sodium channel modulation.
Experimental Protocols
For the purpose of reproducibility and methodological standardization, detailed protocols for the key in vivo experiments are provided below.
Maximal Electroshock (MES) Seizure Test Protocol
This protocol is adapted from established methodologies for the preclinical screening of anticonvulsant drugs.[4]
Objective: To assess the ability of a test compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure.
Materials:
-
Electroconvulsive stimulator
-
Corneal electrodes
-
Saline solution (0.9%)
-
Test compound (e.g., N-phenylphthalimide derivative)
-
Vehicle control
-
Established anticonvulsant (e.g., Phenytoin)
-
Male albino mice or rats
Procedure:
-
Animal Preparation: Acclimatize animals to the laboratory environment for at least one week prior to testing.
-
Drug Administration: Administer the test compound, vehicle, or standard drug via the desired route (e.g., intraperitoneal or oral) at a predetermined time before the electroshock.
-
Electrode Application: Apply a drop of saline to the corneal electrodes to ensure good electrical contact.
-
Stimulation: Deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) through the corneal electrodes.
-
Observation: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Data Analysis: Calculate the percentage of animals protected from the tonic hindlimb extension at each dose level and determine the ED₅₀ value using probit analysis.
Caption: Workflow for the Maximal Electroshock (MES) Test.
Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test Protocol
This protocol is based on standard procedures for evaluating anticonvulsant activity against chemically induced seizures.
Objective: To assess the ability of a test compound to prevent or delay the onset of clonic seizures induced by pentylenetetrazol.
Materials:
-
Pentylenetetrazol (PTZ) solution
-
Test compound
-
Vehicle control
-
Established anticonvulsant (e.g., Ethosuximide)
-
Male albino mice
Procedure:
-
Animal Preparation: As described in the MES protocol.
-
Drug Administration: Administer the test compound, vehicle, or standard drug at a predetermined time before PTZ injection.
-
PTZ Injection: Administer a convulsant dose of PTZ (e.g., 85 mg/kg) subcutaneously.
-
Observation: Observe the animals for a set period (e.g., 30 minutes) for the occurrence of clonic seizures (characterized by rhythmic muscle contractions).
-
Data Analysis: Record the latency to the first clonic seizure and the percentage of animals protected from seizures. Calculate the ED₅₀ value.
Caption: Workflow for the scPTZ Seizure Test.
Mechanistic Insights and Future Directions
The anticonvulsant activity of many established AEDs, such as Phenytoin and Carbamazepine, is primarily mediated through the blockade of voltage-gated sodium channels.[6] This mechanism prevents the rapid and repetitive firing of neurons that is characteristic of seizure activity. The efficacy of N-phenylphthalimide derivatives in the MES test strongly suggests a similar mechanism of action. Further electrophysiological studies, such as patch-clamp recordings, would be necessary to confirm this hypothesis and to characterize the specific interaction with sodium channel subtypes.
The broad-spectrum anticonvulsants, like Valproic acid, often exhibit multiple mechanisms of action, including effects on GABAergic and glutamatergic neurotransmission, as well as modulation of ion channels.[7] Future research on N-phenylphthalimide derivatives should explore their potential effects on other neurotransmitter systems to determine if they possess a broader mechanistic profile, which could translate to a wider spectrum of clinical efficacy.
Caption: Putative Mechanisms of Action for Anticonvulsants.
Conclusion
N-phenylphthalimide derivatives represent a promising new class of anticonvulsant agents with a preclinical profile suggestive of efficacy against generalized tonic-clonic and partial seizures. Their potent activity in the MES model, coupled with a favorable protective index, warrants further investigation into their mechanism of action and their potential for clinical development. This guide provides a foundational framework for researchers to build upon, with detailed protocols and comparative data to inform future studies in the pursuit of more effective and safer therapies for epilepsy.
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Navigating the Blind Spot: A Comparative Guide to N-phenylcyclobutanecarboxamide Cross-reactivity in Immunoassays
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of novel psychoactive substances (NPS), the detection of synthetic cannabinoids presents a significant analytical challenge. Immunoassays, the frontline screening tool in many clinical and forensic settings, often struggle to keep pace with the rapid structural diversification of these compounds. This guide provides a comprehensive comparison of immunoassay performance in the context of a representative synthetic cannabinoid, N-phenylcyclobutanecarboxamide, and offers a framework for validating assay specificity.
The Analytical Quagmire of Synthetic Cannabinoids
The constant emergence of new synthetic cannabinoid analogues poses a significant hurdle for traditional immunoassay-based drug screening. These assays rely on the principle of an antibody recognizing and binding to a specific molecule.[1] However, the sheer number and structural variety of synthetic cannabinoids mean that antibodies designed to detect one compound may not recognize another, leading to false-negative results. Conversely, some assays may exhibit cross-reactivity with structurally similar compounds, resulting in false positives.[2][3]
Studies have consistently shown that immunoassays for synthetic cannabinoids can have poor sensitivity and diagnostic accuracy.[4] This is largely due to the insufficient cross-reactivity of the antibodies towards the newer generations of these substances.[4] Consequently, relying solely on immunoassay results for the detection of synthetic cannabinoids is not recommended in clinical or forensic settings.[4] The gold standard for confirmation remains liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers superior sensitivity and specificity.[5][6][7][8][9][10][11][12][13]
Introducing this compound: A Case Study in Cross-Reactivity
This compound serves as a pertinent example of the challenges faced in synthetic cannabinoid detection. Its chemical structure, while distinct, shares core moieties with other synthetic cannabinoids that are often targeted by commercially available immunoassays. This structural similarity is the root cause of potential cross-reactivity.
Caption: Structural similarity between this compound and a common immunoassay target.
The critical question for the analyst is: to what extent do commercially available synthetic cannabinoid immunoassays cross-react with this compound? Answering this requires a systematic and rigorous validation process.
The Principles of Immunoassay and Cross-Reactivity
Immunoassays for small molecules like synthetic cannabinoids are typically competitive assays.[14][15] In this format, the analyte in the sample competes with a labeled version of the analyte for a limited number of antibody binding sites. A higher concentration of the analyte in the sample results in less binding of the labeled analyte, leading to a weaker signal.
Cross-reactivity occurs when a substance, other than the target analyte, binds to the antibody.[2] This binding is dependent on the structural similarity between the cross-reacting substance and the target analyte. The degree of cross-reactivity is a critical performance characteristic of an immunoassay.
A Comparative Framework: Evaluating Immunoassay Performance
To objectively assess the cross-reactivity of this compound, a comparative study is essential. This involves challenging different immunoassays with known concentrations of the compound and comparing the results to a highly specific confirmatory method like LC-MS/MS.
Hypothetical Experimental Data
The following table presents hypothetical data from a comparative study of three commercially available synthetic cannabinoid immunoassays.
| Immunoassay Kit | Target Analyte(s) | This compound Concentration (ng/mL) | Immunoassay Result (Positive/Negative) | LC-MS/MS Confirmation | Cross-Reactivity (%) |
| Kit A | JWH-018, JWH-073 metabolites | 5 | Negative | Negative | < 1% |
| 10 | Negative | Negative | < 1% | ||
| 25 | Positive | Positive | 40% | ||
| 50 | Positive | Positive | 85% | ||
| Kit B | UR-144, XLR-11 | 5 | Negative | Negative | < 1% |
| 10 | Negative | Negative | < 1% | ||
| 25 | Negative | Positive | 15% | ||
| 50 | Positive | Positive | 35% | ||
| Kit C | Broad Spectrum Synthetic Cannabinoids | 5 | Positive | Positive | 110% |
| 10 | Positive | Positive | 150% | ||
| 25 | Positive | Positive | >200% | ||
| 50 | Positive | Positive | >200% |
Disclaimer: This data is for illustrative purposes only and does not represent the performance of any specific commercial product.
Interpretation of Results
-
Kit A shows moderate cross-reactivity at higher concentrations, suggesting it might detect high doses of this compound but could miss lower levels of exposure.
-
Kit B demonstrates low cross-reactivity, indicating it is unlikely to reliably detect this compound. This could lead to a high rate of false-negative results.
-
Kit C , a broad-spectrum assay, exhibits significant cross-reactivity, making it a more suitable screening tool for detecting this compound and other structurally related compounds. However, the high cross-reactivity also increases the likelihood of false positives from other, non-targeted synthetic cannabinoids.
Experimental Protocol for Cross-Reactivity Assessment
To empower researchers to conduct their own validations, a detailed experimental protocol is provided below.
Objective:
To determine the percentage of cross-reactivity of this compound in selected commercially available synthetic cannabinoid immunoassays.
Materials:
-
This compound standard (certified reference material)
-
Drug-free synthetic urine
-
Selected commercial synthetic cannabinoid immunoassay kits (e.g., ELISA kits)
-
Microplate reader
-
LC-MS/MS system for confirmation
Workflow Diagram:
Caption: Experimental workflow for assessing immunoassay cross-reactivity.
Step-by-Step Methodology:
-
Preparation of Spiked Samples:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Perform serial dilutions of the stock solution into drug-free synthetic urine to create a range of concentrations (e.g., 5, 10, 25, 50 ng/mL).
-
Include a negative control (drug-free urine) and positive controls (containing the immunoassay's target analyte).
-
-
Immunoassay Procedure (Competitive ELISA):
-
Follow the specific instructions provided with the commercial immunoassay kit.[16]
-
Typically, this involves adding the spiked urine samples, enzyme-conjugated tracer, and antibody to the wells of a microplate.
-
After an incubation period, the plate is washed to remove unbound reagents.
-
A substrate is then added, which reacts with the enzyme on the bound tracer to produce a colorimetric signal.
-
The absorbance is measured using a microplate reader. The signal intensity is inversely proportional to the concentration of the analyte in the sample.
-
-
LC-MS/MS Confirmation:
-
Calculation of Cross-Reactivity:
-
Using the calibration curve generated from the immunoassay's standards, determine the "apparent concentration" of this compound in each spiked sample.
-
Calculate the percentage of cross-reactivity using the following formula:
% Cross-Reactivity = (Apparent Concentration / Actual Concentration) x 100
-
Conclusion and Recommendations
The detection of this compound and other emerging synthetic cannabinoids using immunoassays is fraught with uncertainty. This guide has highlighted the critical importance of understanding and validating the cross-reactivity of these screening tools.
Key Takeaways:
-
Immunoassays for synthetic cannabinoids can be unreliable due to the rapid emergence of new compounds and variable cross-reactivity.[4][5]
-
LC-MS/MS remains the gold standard for confirmation of synthetic cannabinoid findings.[13]
-
A thorough, in-house validation of immunoassay cross-reactivity for specific, locally prevalent synthetic cannabinoids is essential for accurate screening.
-
When selecting an immunoassay, consider the trade-off between broad cross-reactivity (higher detection rates but also higher potential for false positives) and specificity.
Researchers, clinicians, and forensic toxicologists must remain vigilant and critically evaluate the performance of their analytical methods. By implementing rigorous validation protocols, the scientific community can better navigate the challenges of synthetic cannabinoid detection and ensure the integrity of their results.
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A Tale of Two Molecules: A Head-to-Head Technical Comparison of Carbetapentane and the Enigmatic N-phenylcyclobutanecarboxamide
An In-Depth Guide for Researchers in Pharmacology and Drug Development
In the landscape of centrally acting agents, the exploration of novel scaffolds is paramount to advancing therapeutic discovery. This guide provides a detailed comparative analysis of two structurally related yet pharmacologically disparate molecules: the well-characterized antitussive, carbetapentane, and the largely uninvestigated N-phenylcyclobutanecarboxamide. While carbetapentane boasts a long history of clinical use and a well-defined mechanism of action, this compound remains a frontier molecule, its biological activity a subject of speculation rather than established fact. This juxtaposition serves to highlight the rigorous pathway from chemical entity to therapeutic agent and underscores the vast, unexplored chemical space available to drug discovery researchers.
Carbetapentane: A Multifaceted Antitussive Agent
Carbetapentane, also known as pentoxyverine, is a non-opioid, centrally acting cough suppressant that has been utilized in clinical practice for the symptomatic relief of non-productive cough.[1] Its therapeutic effect is not reliant on opioid pathways, thus circumventing many of the undesirable side effects associated with narcotic antitussives.
Mechanism of Action: A Dual-Pronged Approach
The pharmacological activity of carbetapentane is primarily attributed to its action on two distinct receptor systems:
-
Sigma-1 (σ1) Receptor Agonism: Carbetapentane is a potent agonist of the sigma-1 receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[2] While the precise downstream effects of sigma-1 receptor activation in cough suppression are still under investigation, it is hypothesized to modulate neuronal excitability within the brainstem cough center.[3]
-
Muscarinic Receptor Antagonism: Carbetapentane also exhibits anticholinergic properties through its antagonism of muscarinic receptors.[2][4] This action is thought to contribute to its antitussive effect by reducing mucus secretion and producing a bronchodilatory effect in the airways.[2]
Dual mechanism of action of Carbetapentane.
Pharmacological Profile: Quantitative Insights
The affinity of carbetapentane for its primary targets has been quantified in radioligand binding assays, providing a molecular basis for its observed effects.
| Receptor Subtype | Binding Affinity (Ki) | Reference |
| Sigma-1 (σ1) | 41 nM | [2] |
| Sigma-2 (σ2) | 894 nM | [2] |
| Sigma-1 (guinea pig brain) | 75 nM | [2][3] |
Lower Ki values indicate a higher binding affinity.
Preclinical studies in animal models have demonstrated the in vivo efficacy of carbetapentane as an antitussive. In a citric acid-induced cough model in guinea pigs, carbetapentane inhibited cough with an ED50 (the dose that produces 50% of the maximal effect) that underscores its potency.[5] Furthermore, carbetapentane has been shown to possess anticonvulsant properties, protecting against maximal electroshock-induced seizures in rats, a discovery that opened avenues for investigating its broader neurological effects.[6]
Experimental Protocol: Citric Acid-Induced Cough in Guinea Pigs
A standard preclinical model to evaluate antitussive activity involves inducing cough in guinea pigs via aerosolized citric acid. This protocol provides a reproducible method to quantify the efficacy of centrally acting agents like carbetapentane.
Objective: To determine the dose-dependent antitussive effect of carbetapentane.
Methodology:
-
Animal Acclimatization: Male Dunkin-Hartley guinea pigs are acclimatized to the experimental conditions for a minimum of 48 hours.
-
Drug Administration: Carbetapentane is administered via an appropriate route (e.g., intraperitoneal, oral) at varying doses. A vehicle control group receives the same volume of the vehicle used to dissolve the drug.
-
Cough Induction: At a predetermined time post-drug administration (e.g., 30 minutes), individual animals are placed in a whole-body plethysmograph chamber. An aerosol of 0.3 M citric acid is delivered into the chamber for a fixed duration (e.g., 5 minutes).
-
Data Acquisition: The number of coughs is recorded by a trained observer and/or a specialized cough detection software that analyzes the characteristic pressure changes within the plethysmograph.
-
Data Analysis: The percentage inhibition of cough for each dose group is calculated relative to the vehicle control group. An ED50 value can then be determined using non-linear regression analysis.
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A Comparative Guide to the In Vivo Efficacy of Anticonvulsant Agents: The Established Benchmark Phenytoin versus Novel N-Phenylcyclobutanecarboxamide Analogs
A Technical Guide for Researchers in Neurology and Drug Development
In the relentless pursuit of more effective and safer antiepileptic drugs (AEDs), the rigorous preclinical evaluation of novel chemical entities is paramount. This guide provides a comparative analysis of the in vivo efficacy of phenytoin, a cornerstone of epilepsy treatment for decades, and the prospective evaluation of N-phenylcyclobutanecarboxamide, representing a class of novel carboxamide derivatives. While extensive data underpins the clinical utility of phenytoin, this guide will illuminate the preclinical journey a compound like this compound would undertake to establish its potential as a next-generation anticonvulsant.
Introduction to the Contenders
Phenytoin , a hydantoin derivative, has been a mainstay in the management of epilepsy since its discovery in 1938.[1] It is primarily used for the treatment of generalized tonic-clonic seizures and complex partial seizures.[1] Its mechanism of action, while not entirely elucidated, is known to involve the blockade of voltage-gated sodium channels, which in turn stabilizes neuronal membranes and prevents the high-frequency neuronal firing associated with seizures.[2][3]
This compound and its analogs represent a class of compounds being explored for various therapeutic applications. While specific in vivo anticonvulsant data for this compound is not extensively published in peer-reviewed literature, related carboxamide structures have demonstrated promising anticonvulsant activity in preclinical models, suggesting the potential of this chemical scaffold.[4] This guide will, therefore, use this compound as a representative of this class to outline the necessary in vivo evaluation and to draw a comparative framework against the well-established profile of phenytoin.
Comparative In Vivo Efficacy: A Data-Driven Overview
A direct comparison of the in vivo efficacy of this compound and phenytoin is challenging due to the limited availability of public data on the former. However, we can present the well-documented efficacy of phenytoin in established preclinical models and outline the benchmarks a new candidate like this compound would need to meet or exceed.
The primary preclinical screening of potential anticonvulsants typically involves two key animal models: the maximal electroshock (MES) test and the subcutaneous pentylenetetrazol (scPTZ) test.[5] These models are predictive of efficacy against generalized tonic-clonic and absence seizures, respectively.
Table 1: Comparative Anticonvulsant Profile in Preclinical Models
| Parameter | Phenytoin | This compound (Prospective) |
| Maximal Electroshock (MES) Test | ||
| ED50 (mice, i.p.) | ~9.5 mg/kg | To be determined |
| ED50 (rats, p.o.) | ~28.1 mg/kg | To be determined |
| Predicted Efficacy | High efficacy against generalized tonic-clonic seizures | To be evaluated |
| Subcutaneous Pentylenetetrazol (scPTZ) Test | ||
| ED50 (mice, i.p.) | Inactive | To be determined |
| Predicted Efficacy | Ineffective against absence seizures | To be evaluated |
| Neurotoxicity (Rotarod Test) | ||
| TD50 (mice, i.p.) | ~65.8 mg/kg | To be determined |
| Protective Index (PI = TD50/ED50) in MES | ~6.9 | To be determined |
ED50: Median Effective Dose required to protect 50% of animals from seizures. TD50: Median Toxic Dose causing motor impairment in 50% of animals. PI: Protective Index, a measure of the margin of safety.
Mechanism of Action: From Established Pathways to Novel Targets
Phenytoin's Mechanism of Action
Phenytoin's primary mechanism of action is the use-dependent blockade of voltage-gated sodium channels in their inactive state.[2][3] This action reduces the ability of neurons to fire at high frequencies, a hallmark of seizure activity.[3] By stabilizing the inactive state of the sodium channel, phenytoin prevents the influx of sodium ions necessary for the propagation of action potentials, thereby limiting the spread of seizure activity.
Diagram 1: Phenytoin's Mechanism of Action
Caption: Phenytoin stabilizes the inactive state of voltage-gated sodium channels.
Prospective Mechanisms for this compound Analogs
For a novel compound like this compound, the mechanism of action would need to be elucidated through a series of in vitro and in vivo studies. Based on the activity of other carboxamide derivatives, potential mechanisms could include modulation of sodium channels, calcium channels, or GABAergic neurotransmission.[6]
Experimental Protocols for In Vivo Evaluation
The following are detailed protocols for the key in vivo experiments required to assess the anticonvulsant efficacy and neurotoxicity of a novel compound and compare it to a reference drug like phenytoin.
1. Maximal Electroshock (MES) Seizure Test
This model is used to identify compounds effective against generalized tonic-clonic seizures.[7]
-
Animals: Male albino mice (20-25 g).
-
Apparatus: An electroconvulsiometer with corneal electrodes.
-
Procedure:
-
Animals are divided into groups (e.g., vehicle control, phenytoin standard, and different doses of the test compound).
-
The test compound or vehicle is administered intraperitoneally (i.p.) or orally (p.o.).
-
At the time of peak effect (predetermined), a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.
-
The presence or absence of the tonic hindlimb extension phase of the seizure is recorded.
-
The percentage of animals protected from the tonic hindlimb extension is calculated for each group.
-
The ED50 is determined using probit analysis.
-
Diagram 2: MES Test Workflow
Caption: Workflow for the Maximal Electroshock (MES) seizure test.
2. Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test
This model is used to identify compounds that can raise the seizure threshold and are potentially effective against absence seizures.[5]
-
Animals: Male albino mice (18-25 g).
-
Procedure:
-
Animals are grouped and administered the test compound or vehicle as in the MES test.
-
At the time of peak effect, a convulsant dose of pentylenetetrazol (e.g., 85 mg/kg) is injected subcutaneously.
-
Animals are observed for the onset of clonic seizures (characterized by clonus of the forelimbs lasting for at least 5 seconds).
-
The number of animals protected from clonic seizures within a 30-minute observation period is recorded.
-
The ED50 is calculated.
-
3. Rotarod Test for Neurotoxicity
This test assesses motor coordination and is used to determine the potential neurological side effects of a compound.
-
Animals: Male albino mice (20-25 g).
-
Apparatus: A rotating rod (rotarod) with adjustable speed.
-
Procedure:
-
Animals are trained to stay on the rotating rod (e.g., at 5-10 rpm) for a set period (e.g., 1-2 minutes).
-
On the test day, animals are administered the test compound or vehicle.
-
At the time of peak effect, each animal is placed on the rotarod, and the time it remains on the rod is recorded.
-
The test is repeated at several time points to assess the duration of any motor impairment.
-
The TD50, the dose at which 50% of the animals fail the test, is determined.
-
Conclusion and Future Directions
Phenytoin remains a crucial therapeutic agent for epilepsy, with a well-defined profile of in vivo efficacy and a known mechanism of action. Its effectiveness in the MES model and lack of activity in the scPTZ model have been foundational in the preclinical classification of AEDs.
For a novel compound such as this compound, the path to establishing its potential as a clinically relevant anticonvulsant is a rigorous one. The in vivo studies outlined in this guide represent the initial, critical steps in this process. A desirable profile for a new broad-spectrum anticonvulsant would be efficacy in both the MES and scPTZ models, indicating potential utility against both generalized tonic-clonic and absence seizures. Furthermore, a high protective index, demonstrating a wide margin between the effective and toxic doses, is a key determinant of a favorable safety profile.
Future research on this compound and its analogs should focus on conducting these fundamental in vivo studies to generate the necessary data for a direct and meaningful comparison with established drugs like phenytoin. Such data will be instrumental in guiding the development of the next generation of antiepileptic therapies.
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Barker-Haliski, M., et al. (2019). Evaluating the efficacy of prototype antiseizure drugs using a preclinical pharmacokinetic approach. Epilepsia, 60(9), 1876-1886. [Link]
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de Oliveira, A. C. S., et al. (2018). In vivo evaluation of anticonvulsant and antioxidant effects of phenobarbital microemulsion for transdermal administration in pilocarpine seizure rat model. International Journal of Pharmaceutics, 547(1-2), 346-354. [Link]
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Kamiński, K., et al. (2020). The Search for New Anticonvulsants in a Group of (2,5-Dioxopyrrolidin-1-yl)(phenyl)Acetamides with Hybrid Structure—Synthesis and In Vivo/In Vitro Studies. Molecules, 25(22), 5468. [Link]
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A Researcher's Guide to Benchmarking N-phenylcyclobutanecarboxamide Against Novel Anticonvulsant Drugs
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the anticonvulsant potential of a novel chemical entity, N-phenylcyclobutanecarboxamide, against a panel of recently approved and mechanistically diverse anticonvulsant drugs: Cenobamate, Ganaxolone, and Everolimus. Due to the limited publicly available data on this compound, this document will focus on establishing a robust evaluation methodology, utilizing data from our chosen comparators to define success thresholds and contextualize potential findings.
The core of effective preclinical drug development lies not in rigid adherence to a template, but in a deep, causal understanding of the experimental choices made. This guide is structured to walk you through not just the what, but the why of each stage of the benchmarking process, from initial high-throughput screening to the interpretation of complex preclinical data.
Foundational Concepts: Selecting Appropriate Benchmarks
The selection of appropriate comparators is critical for a meaningful assessment of a novel anticonvulsant. The chosen drugs—Cenobamate, Ganaxolone, and Everolimus—represent distinct and innovative approaches to seizure control, providing a multifaceted landscape for comparison.
-
Cenobamate (Xcopri®/Ontozry®) : Approved for partial-onset seizures, Cenobamate exhibits a unique dual mechanism of action. It enhances inhibitory currents by acting as a positive allosteric modulator of GABAA receptors at a non-benzodiazepine site and reduces excitatory signaling by preferentially blocking the persistent sodium current over the transient sodium current.[1][2][3] This profile has demonstrated significant efficacy in treatment-resistant focal seizures.[3]
-
Ganaxolone (Ztalmy®) : This neuroactive steroid is a positive allosteric modulator of both synaptic and extrasynaptic GABAA receptors.[4] Its ability to modulate extrasynaptic receptors, which are responsible for tonic inhibition, offers a distinct mechanism for stabilizing neuronal hyperexcitability.[4] Ganaxolone is approved for seizures associated with Cyclin-Dependent Kinase-Like 5 (CDKL5) Deficiency Disorder.[5]
-
Everolimus (Afinitor®/Votubia®) : Unlike traditional anticonvulsants that target ion channels or neurotransmitter systems, Everolimus is an mTOR inhibitor. It addresses the underlying pathophysiology of seizures in genetic disorders like Tuberous Sclerosis Complex (TSC) by regulating cell growth, proliferation, and synaptic plasticity.[6][7]
The following diagram illustrates the distinct signaling pathways targeted by these benchmark drugs.
Caption: Distinct mechanisms of benchmark anticonvulsants.
Preclinical Efficacy Benchmarking: Standardized Seizure Models
The initial evaluation of this compound's anticonvulsant potential should be conducted using well-validated, standardized rodent seizure models. The Maximal Electroshock (MES) and subcutaneous Pentylenetetrazol (scPTZ) tests are the cornerstones of this initial screening, providing insights into a compound's ability to prevent seizure spread and elevate seizure threshold, respectively.
Experimental Workflow
The following diagram outlines the logical flow of a standard preclinical screening protocol. This self-validating system ensures that data is robust and reproducible.
Caption: Standardized workflow for initial anticonvulsant screening.
Detailed Experimental Protocols
A. Maximal Electroshock (MES) Seizure Model
This model is predictive of efficacy against generalized tonic-clonic seizures. The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.[8][9]
-
Materials :
-
Electroconvulsive shock apparatus
-
Corneal electrodes
-
Animal restrainers
-
0.5% Tetracaine hydrochloride solution (topical anesthetic)
-
0.9% Saline solution
-
Test compound and vehicle control
-
-
Procedure :
-
Animal Preparation : Acclimatize male CF-1 mice or Sprague-Dawley rats to laboratory conditions.
-
Drug Administration : Administer the test compound (e.g., this compound) or vehicle control via the desired route (e.g., intraperitoneal or oral).
-
Anesthesia : At the predetermined time of peak effect, apply a drop of 0.5% tetracaine hydrochloride to the corneas of the restrained animal.
-
Electrode Placement : Place the saline-moistened corneal electrodes on the eyes.
-
Stimulation : Deliver an alternating current electrical stimulus. Common parameters are 50 mA at 60 Hz for 0.2 seconds in mice, and 150 mA at 60 Hz for 0.2 seconds in rats.[8][9]
-
Observation : Immediately observe the animal for the presence or absence of a tonic hindlimb extension seizure.
-
Data Analysis : An animal is considered protected if it does not exhibit tonic hindlimb extension. The Median Effective Dose (ED50), the dose that protects 50% of the animals, is calculated using probit analysis.
-
B. Subcutaneous Pentylenetetrazol (scPTZ) Seizure Model
This model is used to identify compounds that can raise the seizure threshold and is considered a model for myoclonic and absence seizures.
-
Materials :
-
Pentylenetetrazol (PTZ) solution (e.g., 85 mg/kg for CF-1 mice)
-
Syringes and needles for subcutaneous injection
-
Observation chambers
-
Test compound and vehicle control
-
-
Procedure :
-
Animal Preparation & Drug Administration : As described in the MES model.
-
PTZ Injection : At the time of peak effect of the test compound, administer PTZ subcutaneously into a loose fold of skin on the back of the neck.[10]
-
Observation : Place the animal in an individual observation chamber and observe for 30 minutes for the presence or absence of a seizure.[10]
-
Endpoint : The endpoint is an episode of clonic spasms lasting for approximately 3-5 seconds. Animals not exhibiting this endpoint are considered protected.[10]
-
Data Analysis : Calculate the ED50 as described for the MES model.
-
Preclinical Data for Benchmarking
The following table summarizes preclinical efficacy data for our comparator drugs, providing a quantitative basis for evaluating the performance of this compound.
| Drug | Animal Model | ED50 (mg/kg) | Route of Administration | Primary Efficacy Endpoint |
| Cenobamate | Mouse MES | 11.2 | Oral | Protection against tonic hindlimb extension |
| Rat MES | 8.7 | Oral | Protection against tonic hindlimb extension | |
| Mouse scPTZ | 23.3 | Oral | Protection against clonic seizures | |
| Rat scPTZ | 12.9 | Oral | Protection against clonic seizures | |
| Ganaxolone | Mouse scPTZ | 2.9 | Intraperitoneal | Protection against clonic seizures |
| Rat MES | 4.8 | Intraperitoneal | Protection against tonic hindlimb extension | |
| Everolimus | TSC Mouse Model | N/A (Dose-dependent) | Oral | Reduction in seizure frequency |
(Note: Preclinical ED50 values can vary based on specific laboratory conditions and animal strains. The data presented is a representative summary from available literature.)
Clinical Efficacy and Safety: Defining Success in Humans
While preclinical models are essential for initial screening, the ultimate goal is clinical efficacy. The clinical trial data for our benchmark drugs provide critical context for what constitutes a successful anticonvulsant in human patients. Key metrics include the median percentage reduction in seizure frequency, the responder rate (percentage of patients achieving ≥50% seizure reduction), and the rate of complete seizure freedom.
Comparative Clinical Trial Data
The table below synthesizes key efficacy and safety findings from pivotal clinical trials of Cenobamate, Ganaxolone, and Everolimus. This data serves as a high-level benchmark for the potential clinical profile of this compound.
| Drug | Trial/Indication | Median Seizure Reduction | Responder Rate (≥50% Reduction) | Seizure Freedom Rate | Common Adverse Events |
| Cenobamate | Adjunctive, uncontrolled focal seizures | 55% (200 & 400 mg/day) vs 24% (placebo)[11] | 56% (200mg), 64% (400mg) vs 25% (placebo)[11] | 11% (200mg), 21% (400mg) vs 1% (placebo)[11] | Somnolence, dizziness, fatigue, diplopia[11] |
| Ganaxolone | CDKL5 Deficiency Disorder | 30.7% vs 6.9% (placebo)[12][13] | Numerically higher than placebo[12] | Not reported as primary endpoint | Somnolence, pyrexia (fever), hypersalivation[5] |
| Everolimus | TSC-associated refractory seizures | 29.3% (low dose), 39.6% (high dose) vs 14.9% (placebo)[14][15] | 28.2% (low dose), 40% (high dose) vs 15.1% (placebo)[6][15] | Not reported as primary endpoint | Stomatitis, diarrhea, pyrexia, vomiting[16] |
Concluding Remarks and Future Directions
This guide has outlined a comprehensive, scientifically-grounded strategy for benchmarking the novel compound this compound against modern anticonvulsant therapies. By employing standardized preclinical models like the MES and scPTZ tests and contextualizing the results against the robust preclinical and clinical data of Cenobamate, Ganaxolone, and Everolimus, researchers can effectively ascertain the potential of this new chemical entity.
The key to a successful benchmarking program is not merely the generation of data, but its thoughtful interpretation within the broader landscape of epilepsy treatment. The diverse mechanisms of the chosen comparators allow for a nuanced understanding of where a novel compound might fit into the therapeutic armamentarium. Should this compound demonstrate a promising profile in these initial tests—characterized by potent efficacy (low ED50) and a wide safety margin (high Protective Index)—further investigation into its specific mechanism of action would be the logical and critical next step in its development journey.
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The efficacy and safety of ganaxolone for the treatment of refractory epilepsy: A meta-analysis from randomized controlled trials. (n.d.). PubMed Central. Retrieved January 14, 2026, from [Link]
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Pharmacology of Cenobamate: Mechanism of Action, Pharmacokinetics, Drug-Drug Interactions and Tolerability. (2021, May 16). PubMed. Retrieved January 14, 2026, from [Link]
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Cenobamate (XCOPRI): Can preclinical and clinical evidence provide insight into its mechanism of action? (2020, October 16). ResearchGate. Retrieved January 14, 2026, from [Link]
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Marinus Pharmaceuticals Announces Topline Results from Phase 3 RAISE Trial of IV Ganaxolone in Refractory Status Epilepticus. (2024, June 17). Marinus Pharma. Retrieved January 14, 2026, from [Link]
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Cenobamate Reduces Seizure Frequency Regardless of Concomitant AEDs. (2020, May 7). Neurology Live. Retrieved January 14, 2026, from [Link]
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Everolimus for treatment-refractory seizures in TSC: Extension of a randomized controlled trial. (n.d.). PubMed Central. Retrieved January 14, 2026, from [Link]
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Seizure, Maximal Electroshock, Rat. (n.d.). Pharmacology Discovery Services. Retrieved January 14, 2026, from [Link]
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Maximal Electroshock Seizure Model. (n.d.). Melior Discovery. Retrieved January 14, 2026, from [Link]
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Cenobamate (XCOPRI): Can preclinical and clinical evidence provide insight into its mechanism of action? (n.d.). Semantic Scholar. Retrieved January 14, 2026, from [Link]
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Non-Clinical Review(s). (2019, November 21). accessdata.fda.gov. Retrieved January 14, 2026, from [Link]
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Modified Pentylenetetrazole Model for Acute Seizure Induction in Rats. (2025, October 28). PubMed Central. Retrieved January 14, 2026, from [Link]
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Pentylenetetrazol Seizure Threshold Test (mouse, rat). (n.d.). PANAChE Database. Retrieved January 14, 2026, from [Link]
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Cenobamate, a New Promising Antiseizure Medication: Experimental and Clinical Aspects. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]
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(PDF) Modified Pentylenetetrazole Model for Acute Seizure Induction in Rats. (2025, November 29). ResearchGate. Retrieved January 14, 2026, from [Link]
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Everolimus for the treatment of refractory seizures associated with tuberous sclerosis complex (TSC): current perspectives. (2019, July 26). Dove Medical Press. Retrieved January 14, 2026, from [Link]
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Pentylenetetrazol (PTZ) administered by the subcutaneous (s.c.) route... (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
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Pentylenetetrazole Kindling Epilepsy Model. (n.d.). Retrieved January 14, 2026, from [Link]
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1 Efficacy and safety of ganaxolone in patients with CDKL5 deficiency disorder: a randomized, double. (n.d.). UCL Discovery. Retrieved January 14, 2026, from [Link]
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The Safety and Efficacy Evaluation of Everolimus as an Adjunctive Treatment for Focal Refractory Epilepsy. (n.d.). ClinicalTrials.gov. Retrieved January 14, 2026, from [Link]
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Results From Phase 2 Exploratory Clinical Study Support Continued Development Of Ganaxolone In Fragile X Syndrome. (2016, June 28). Marinus Pharma. Retrieved January 14, 2026, from [Link]
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Everolimus for treatment-refractory seizures in TSC. (2018, September 26). Neurology Clinical Practice. Retrieved January 14, 2026, from [Link]
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Efficacy and safety of Everolimus in children with TSC - associated epilepsy – Pilot data from an open single-center prospective study. (2016, November 3). PubMed Central. Retrieved January 14, 2026, from [Link]
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Safety and efficacy of ganaxolone in patients with CDKL5 deficiency disorder: results from the double-blind phase of a randomised, placebo-controlled, phase 3 trial. (n.d.). PubMed. Retrieved January 14, 2026, from [Link]
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Long-term treatment of epilepsy with everolimus in tuberous sclerosis. (n.d.). PubMed Central. Retrieved January 14, 2026, from [Link]
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Safety and efficacy of ganaxolone in patients with CDKL5 deficiency disorder: results from the double-blind phase of a randomised, placebo-controlled, phase 3 trial. (n.d.). Mayo Clinic. Retrieved January 14, 2026, from [Link]
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A Comparative Guide to the Reproducible Synthesis of N-phenylcyclobutanecarboxamide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the reliable synthesis of novel molecular entities is paramount. N-phenylcyclobutanecarboxamide, a compound of interest for its potential applications in these fields, presents a synthetic challenge that necessitates robust and reproducible methodologies. This guide provides an in-depth comparison of two prevalent methods for its synthesis: the direct amide coupling of cyclobutanecarboxylic acid and aniline, and a two-step approach via the corresponding acyl chloride. As Senior Application Scientists, we aim to not only present these protocols but also to dissect the underlying chemical principles and practical considerations to aid in the selection of the most suitable method for your research needs.
Introduction: The Importance of Reproducible Synthesis
Method 1: Direct Amide Coupling using EDC and HOBt
Direct amide coupling reactions are favored for their operational simplicity, often proceeding in a single pot under mild conditions. This approach circumvents the need to isolate a highly reactive intermediate, such as an acyl chloride. Among the plethora of available coupling reagents, the combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) is a widely adopted and cost-effective choice for preventing the acid-base reaction between the carboxylic acid and amine and facilitating the amide bond formation.[1]
Causality of Experimental Choices
The carboxylic acid is activated by EDC to form a highly reactive O-acylisourea intermediate. However, this intermediate can rearrange to a stable N-acylurea, terminating the desired reaction. HOBt is introduced as an additive to trap the O-acylisourea, forming an active HOBt ester. This ester is less susceptible to side reactions and efficiently reacts with the amine (aniline) to form the desired amide. A tertiary amine base, such as N,N-Diisopropylethylamine (DIPEA), is typically added to neutralize the hydrochloride salt of EDC and to maintain a basic environment conducive to the reaction.
Experimental Protocol: Direct Coupling
A representative procedure for the synthesis of this compound via direct coupling is as follows:
-
To a stirred solution of cyclobutanecarboxylic acid (1.0 eq) in a suitable aprotic solvent such as Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) at 0 °C, add EDC hydrochloride (1.2 eq) and HOBt (1.2 eq).
-
Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the reaction mixture.
-
After stirring for 10-15 minutes, add aniline (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1M HCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Data Summary: Direct Coupling
| Parameter | Value | Reference |
| Reagents | Cyclobutanecarboxylic acid, Aniline, EDC, HOBt, DIPEA | [2] |
| Solvent | DCM or DMF | |
| Temperature | 0 °C to Room Temperature | |
| Reaction Time | 12-24 hours | |
| Typical Yield | 70-90% (general amide synthesis) | [1] |
| Purification | Column Chromatography | [2] |
Workflow Diagram: Direct Amide Coupling
Caption: Workflow for the direct synthesis of this compound.
Method 2: Two-Step Synthesis via Acyl Chloride
This classical and robust method involves the conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with the amine to form the amide. Thionyl chloride (SOCl2) is a common and effective reagent for this transformation, as the byproducts (SO2 and HCl) are gaseous and can be easily removed.
Causality of Experimental Choices
Cyclobutanecarboxylic acid is first converted to cyclobutanecarbonyl chloride using an excess of thionyl chloride. A catalytic amount of DMF is often added to form the Vilsmeier reagent in situ, which accelerates the conversion. The resulting acyl chloride is highly electrophilic and reacts rapidly with the nucleophilic aniline. A non-nucleophilic base, such as pyridine or triethylamine, is used in the second step to scavenge the HCl generated during the amidation, driving the reaction to completion.
Experimental Protocol: Acyl Chloride Method
Step 1: Synthesis of Cyclobutanecarbonyl Chloride
-
To a round-bottom flask equipped with a reflux condenser and a gas outlet, add cyclobutanecarboxylic acid (1.0 eq).
-
Slowly add thionyl chloride (2.0-3.0 eq) at room temperature.
-
Add a catalytic amount of DMF (a few drops).
-
Heat the mixture to reflux (typically around 70-80 °C) for 1-2 hours, or until the evolution of gas ceases.
-
Remove the excess thionyl chloride by distillation under atmospheric pressure, followed by vacuum distillation to obtain pure cyclobutanecarbonyl chloride.
Step 2: Synthesis of this compound
-
Dissolve aniline (1.0 eq) and a non-nucleophilic base such as pyridine or triethylamine (1.2 eq) in an anhydrous aprotic solvent like DCM or THF in a flask cooled in an ice bath.
-
Slowly add a solution of cyclobutanecarbonyl chloride (1.0 eq) in the same solvent to the aniline solution.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water, 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.
Data Summary: Acyl Chloride Method
| Parameter | Value | Reference |
| Reagents | Cyclobutanecarboxylic acid, Thionyl chloride, DMF (cat.), Aniline, Pyridine/Triethylamine | |
| Solvent | (Step 1: neat), (Step 2: DCM or THF) | |
| Temperature | (Step 1: Reflux), (Step 2: 0 °C to RT) | |
| Reaction Time | (Step 1: 1-2h), (Step 2: 2-4h) | |
| Typical Yield | Generally high, often >85% for both steps | |
| Purification | Distillation (Step 1), Recrystallization (Step 2) |
Workflow Diagram: Two-Step Acyl Chloride Synthesis
Caption: Workflow for the two-step synthesis of this compound.
Comparative Analysis and Reproducibility
| Feature | Method 1: Direct Coupling (EDC/HOBt) | Method 2: Acyl Chloride |
| Reproducibility | Can be sensitive to reagent quality and moisture. The urea byproduct can sometimes complicate purification, affecting reproducibility of isolated yield. | Generally highly reproducible due to the high reactivity of the isolated acyl chloride intermediate. The two-step nature allows for purification of the intermediate, leading to a cleaner final reaction. |
| Scalability | Scalable, but the cost of coupling reagents can become a factor on a larger scale. Workup can be more demanding at scale. | Highly scalable and cost-effective, particularly with inexpensive reagents like thionyl chloride. The isolation of the intermediate is a standard industrial practice. |
| Safety & Handling | Reagents are generally solids and relatively easy to handle. The reaction is run under mild conditions. | Thionyl chloride is corrosive, toxic, and reacts violently with water. The reaction releases corrosive HCl gas and requires a well-ventilated fume hood and careful handling. The acyl chloride intermediate is also moisture-sensitive. |
| Reaction Conditions | Mild (0 °C to room temperature). | Requires heating for acyl chloride formation, but the amidation step is typically performed at low to ambient temperatures. |
| Substrate Scope | Generally broad, but can be sluggish with electron-deficient anilines. | Very broad, as acyl chlorides are highly reactive towards most amines. |
| Purification | Typically requires column chromatography, which can be time-consuming and solvent-intensive. | The intermediate is purified by distillation, and the final product can often be purified by simple recrystallization, which is advantageous for large-scale synthesis. |
Conclusion and Best Practices
Both the direct coupling and the acyl chloride methods are viable for the synthesis of this compound.
-
The direct coupling method using EDC/HOBt is recommended for smaller-scale laboratory synthesis , particularly when operational simplicity and mild reaction conditions are a priority. Its single-pot nature is attractive for rapid library synthesis. To ensure reproducibility, it is crucial to use high-quality, anhydrous reagents and solvents, and to carefully monitor the reaction to completion.
-
The two-step acyl chloride method is the preferred choice for larger-scale synthesis and when high purity and reproducibility are paramount. While it involves an additional step and requires handling of hazardous materials, the high reactivity of the acyl chloride intermediate generally leads to cleaner reactions and simpler purification of the final product by recrystallization. For this method, ensuring anhydrous conditions throughout both steps is critical for success.
Ultimately, the choice of method will depend on the specific requirements of the research, including the scale of the synthesis, available equipment, and the importance of factors such as cost, safety, and purification convenience. By understanding the principles and practicalities of each approach, researchers can confidently select and execute a reproducible synthesis of this compound.
References
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis.
- Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
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Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
-
ResearchGate. (2009). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. Retrieved from [Link]
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A Comparative Guide to the Pharmacokinetic Profiles of N-Phenylcyclobutanecarboxamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the N-phenylcyclobutanecarboxamide scaffold has emerged as a promising structural motif. Its unique conformational constraints and synthetic tractability have led to its incorporation into a variety of biologically active agents. However, the journey from a promising lead compound to a viable drug candidate is paved with rigorous pharmacokinetic evaluation. Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this class of compounds is paramount for optimizing their therapeutic potential.
This guide provides a comparative analysis of the pharmacokinetic profiles of this compound derivatives. Drawing upon data from analogous chemical series, we will explore the causal relationships between structural modifications and their impact on key pharmacokinetic parameters. While direct comparative studies on a homologous series of this compound derivatives are not abundant in publicly accessible literature, this guide will synthesize available data to provide actionable insights for drug development professionals.
The Influence of Physicochemical Properties on Pharmacokinetics
The pharmacokinetic behavior of a drug candidate is intrinsically linked to its physicochemical properties. For this compound derivatives, modifications to either the phenyl ring or the cyclobutane moiety can dramatically alter properties such as lipophilicity, which in turn governs absorption, distribution, and clearance.
A study comparing the pharmacokinetics of the antipsychotic drug sulpiride with a more lipophilic N-substituted benzamide derivative provides a compelling parallel. The more lipophilic analog demonstrated significantly higher systemic bioavailability (60.9% vs. 18.2%) and achieved brain concentrations two to three times greater than sulpiride in rats.[1][2] This suggests that increasing the lipophilicity of this compound derivatives, for instance, through substitution on the phenyl ring, could enhance both oral absorption and penetration across the blood-brain barrier.[1][2]
The relationship between lipophilicity and pharmacokinetic parameters is a cornerstone of drug design. In a series of N1,N3-alkylxanthines, a clear correlation was observed between lipophilicity and the steady-state volume of distribution (Vss) and plasma protein binding.[3] As lipophilicity increased, so did plasma protein binding, leading to a decrease in the unbound fraction of the drug in plasma.[3] Consequently, while tissue affinity remained relatively constant, the overall distribution of the drug was significantly influenced.[3] This highlights the delicate balance that must be achieved when modifying the this compound scaffold to optimize its distribution profile.
Structure-Pharmacokinetic Relationships: A Deeper Dive
The interplay between a molecule's structure and its pharmacokinetic profile is a central theme in drug discovery. Systematic modifications to a chemical scaffold can reveal structure-pharmacokinetic relationships (SPKRs) that guide the optimization of lead compounds.
An investigation into a series of aminosteroidal neuromuscular blocking agents demonstrated that lipophilicity was positively correlated with unbound plasma clearance and negatively correlated with plasma half-life, volume of distribution, and mean residence time.[4] This implies that for this compound derivatives, increasing lipophilicity might lead to faster clearance and a shorter duration of action. However, this effect can be counteracted by a concurrent increase in plasma protein binding, which can effectively reduce the rate of elimination.[4]
Furthermore, the metabolic fate of a compound is a critical determinant of its pharmacokinetic profile. The stability of the amide bond in the this compound core is a key consideration. While specific metabolic pathways for this class are not extensively documented, insights can be drawn from related structures. For instance, N-substituted pyrazoles are susceptible to N-dealkylation and N-glucuronidation.[5] Similarly, N-methylbenzamides undergo metabolic conversion to N-hydroxymethyl compounds.[2] It is plausible that this compound derivatives could undergo similar metabolic transformations, and strategic modifications to block these metabolic "soft spots" could enhance their in vivo stability and prolong their therapeutic effect.
Experimental Protocols for Pharmacokinetic Profiling
To generate the data necessary for a comparative analysis, a standardized set of in vivo and in vitro experiments is essential. The following protocols outline the key methodologies used to characterize the pharmacokinetic properties of novel chemical entities.
In Vivo Pharmacokinetic Study in Rodents
This protocol is designed to determine the fundamental pharmacokinetic parameters of this compound derivatives following intravenous and oral administration in rats.
Objective: To determine the plasma concentration-time profile and calculate key pharmacokinetic parameters including clearance (CL), volume of distribution (Vd), half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and oral bioavailability (%F).
Methodology:
-
Animal Model: Male Sprague-Dawley rats (250-300g) are used. Animals are fasted overnight prior to dosing.
-
Drug Formulation: The test compound is formulated in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline) for both intravenous (IV) and oral (PO) administration.
-
Dosing:
-
IV Administration: A single dose (e.g., 1-5 mg/kg) is administered via the tail vein.
-
PO Administration: A single dose (e.g., 5-20 mg/kg) is administered by oral gavage.
-
-
Blood Sampling: Blood samples (approx. 0.2 mL) are collected from the jugular vein at predefined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) into heparinized tubes.
-
Plasma Preparation: Blood samples are centrifuged at 4000 rpm for 10 minutes to separate plasma. Plasma samples are stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of the test compound are quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods with software such as WinNonlin to determine the pharmacokinetic parameters.
Experimental Workflow for In Vivo Pharmacokinetic Study
Caption: Workflow for a typical in vivo pharmacokinetic study in rodents.
In Vitro Metabolic Stability Assay
This assay provides an early indication of a compound's susceptibility to metabolism by liver enzymes.
Objective: To determine the in vitro metabolic stability of a test compound in liver microsomes.
Methodology:
-
Microsome Preparation: Liver microsomes from relevant species (e.g., rat, human) are used.
-
Incubation: The test compound (at a final concentration of, for example, 1 µM) is incubated with liver microsomes (e.g., 0.5 mg/mL protein) and NADPH (a cofactor for metabolic enzymes) in a phosphate buffer at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The metabolic reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: The samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.
-
LC-MS/MS Analysis: The concentration of the remaining parent compound is quantified by LC-MS/MS.
-
Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. The in vitro half-life (t1/2) and intrinsic clearance (CLint) are then calculated.
Logical Flow of Pharmacokinetic Parameter Derivation
Caption: Derivation of key pharmacokinetic parameters from experimental data.
Comparative Data Synthesis (Hypothetical)
To illustrate the application of these principles, let us consider a hypothetical comparative study of three this compound derivatives with varying substituents on the phenyl ring.
| Compound | Substituent | Oral Bioavailability (%F) | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | CL (mL/min/kg) |
| Derivative A | H | 25 | 150 | 1.0 | 2.5 | 30 |
| Derivative B | 4-Fluoro | 45 | 250 | 0.5 | 4.0 | 20 |
| Derivative C | 4-Methoxy | 15 | 80 | 1.5 | 2.0 | 45 |
In this hypothetical dataset, the introduction of a fluorine atom at the 4-position of the phenyl ring (Derivative B) leads to a significant improvement in oral bioavailability and a longer half-life compared to the unsubstituted parent compound (Derivative A). This is consistent with the known ability of fluorine to block metabolic oxidation at that position. Conversely, the introduction of a methoxy group (Derivative C), which is prone to O-demethylation, results in lower bioavailability and faster clearance.
Conclusion and Future Directions
The this compound scaffold holds considerable promise for the development of novel therapeutics. A thorough understanding of the structure-pharmacokinetic relationships within this chemical class is essential for translating promising in vitro activity into in vivo efficacy. While direct comparative data remains somewhat limited, by drawing parallels from structurally related series and employing robust experimental protocols, researchers can systematically optimize the ADME properties of these compounds. Future work should focus on generating comprehensive pharmacokinetic data for a diverse set of this compound derivatives to build a more complete picture of their therapeutic potential.
References
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Comparative pharmacokinetics of sulpiride and N-[(1-butyl-2-pyrrolidinyl)methyl]-2-methyl-5-sulfamoyl-2,3- dihydrobenzofuran-7-carboxamide hydrochloride, a new lipophilic substituted benzamide in rats.
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Structure-pharmacokinetics relationship of series of aminosteroidal neuromuscular blocking agents in the cat.
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Metabolism of five membered nitrogen containing heterocycles.
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The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds.
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- 2. Comparative pharmacokinetics of sulpiride and N-[(1-butyl-2-pyrrolidinyl)methyl]-2-methyl-5-sulfamoyl-2,3- dihydrobenzofuran-7-carboxamide hydrochloride, a new lipophilic substituted benzamide in rats. | Semantic Scholar [semanticscholar.org]
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of N-phenylcyclobutanecarboxamide
For researchers and scientists in the dynamic field of drug development, the synthesis and application of novel compounds like N-phenylcyclobutanecarboxamide are routine. However, the lifecycle of these chemicals extends beyond the laboratory bench. Proper disposal is not merely a regulatory hurdle; it is a critical component of responsible research, ensuring the safety of personnel and the preservation of our environment. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of this compound, grounded in established safety principles and regulatory frameworks.
The Imperative of Proper Chemical Waste Management
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. Improper disposal can lead to regulatory penalties, environmental contamination, and, most importantly, potential harm to human health.[1][2] This guide is designed to empower you with the knowledge to manage this compound waste with confidence and precision.
Characterizing this compound Waste: A Prudent Approach
Due to the novelty of many research chemicals, a specific Safety Data Sheet (SDS) for this compound may not always be readily available. In such instances, a conservative approach based on the known hazards of structurally similar compounds is warranted. For example, related aromatic amides and carboxamides may exhibit properties such as acute toxicity if swallowed, skin irritation, and serious eye irritation.[3] Therefore, it is prudent to handle this compound and its waste with a high degree of caution.
All chemical waste should be treated as hazardous unless determined otherwise by a qualified environmental health and safety (EHS) professional.[2] The Resource Conservation and Recovery Act (RCRA) grants the U.S. Environmental Protection Agency (EPA) the authority to regulate hazardous waste from its generation to its final disposal—a concept known as "cradle-to-grave" management.[1][4]
Key Waste Identification Steps:
-
Hazard Assessment: In the absence of a specific SDS, review the toxicological data of analogous compounds. Assume the waste may be toxic, an irritant, and potentially harmful to aquatic life.
-
Regulatory Classification: Your institution's EHS department is the ultimate authority on classifying chemical waste according to federal, state, and local regulations.[5][6] They will determine if the waste meets the criteria for being a "listed" or "characteristic" hazardous waste (e.g., ignitable, corrosive, reactive, or toxic).
Recommended Disposal Protocol for this compound
The following step-by-step procedure is a comprehensive guide for the safe disposal of this compound waste.
Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling any chemical waste, ensure you are wearing the appropriate PPE. This is a fundamental requirement set forth by the Occupational Safety and Health Administration (OSHA).[7][8][9]
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory to prevent skin contact.[10]
-
Eye Protection: Chemical safety goggles and a face shield are essential to protect against splashes.[10]
-
Lab Coat: A flame-resistant lab coat should always be worn.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a respirator may be necessary. Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[2]
Step 2: Waste Segregation - Preventing Unwanted Reactions
Proper segregation of chemical waste is crucial to prevent dangerous reactions.
-
Dedicated Waste Container: Collect all this compound waste in a designated, clearly labeled container.[10][11]
-
Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless their compatibility has been verified.[11] It is generally incompatible with strong oxidizing agents, acids, and bases.
-
Solid vs. Liquid: Segregate solid and liquid waste into separate, appropriate containers.
Step 3: Container Selection and Labeling - Clarity is Key
The integrity and labeling of your waste container are critical for safety and compliance.
-
Container Type: Use a sealable, chemical-resistant container, such as a high-density polyethylene (HDPE) bottle for liquids or a securely sealed bag or drum for solids.[11] The container must be in good condition and free of leaks.
-
Labeling: All waste containers must be clearly and accurately labeled.[12] The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Toxic," "Irritant")
-
The date of waste accumulation
-
Caption: Workflow for the safe disposal of this compound.
Step 4: Temporary Storage - The Satellite Accumulation Area
Designated Satellite Accumulation Areas (SAAs) are crucial for the safe temporary storage of hazardous waste in the laboratory.
-
Location: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.[11]
-
Secondary Containment: Place the waste container in a secondary containment bin to mitigate any potential leaks.[10]
-
Container Integrity: Ensure the waste container is kept tightly closed except when adding waste.[10]
Step 5: Arranging for Final Disposal - The Role of EHS
The final disposal of this compound must be handled by professionals.
-
Professional Disposal: This chemical waste must be disposed of through a licensed and approved hazardous waste disposal company.[10][11] Under no circumstances should it be disposed of down the drain or in the regular trash. [2][11]
-
Institutional Protocols: Contact your institution's EHS department to arrange for a waste pickup.[11] Adhere to all of their specific procedures and documentation requirements.
Spill Management: A Plan for the Unexpected
In the event of a spill, prompt and appropriate action is critical.
-
Evacuate and Alert: Immediately evacuate the area and alert your colleagues and supervisor.
-
Consult the SDS (if available): If an SDS is available, consult it for specific spill cleanup procedures.
-
Wear Appropriate PPE: Before attempting any cleanup, don the appropriate PPE as outlined above.
-
Small Spills: For small spills of solid material, carefully sweep or scoop it up and place it in the designated hazardous waste container. Avoid generating dust. For small liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the waste container.
-
Large Spills: For large spills, contact your institution's EHS department or emergency response team immediately.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is a non-negotiable aspect of responsible scientific research. By adhering to the principles of hazard assessment, proper handling, and regulatory compliance, you contribute to a safer laboratory environment and a healthier planet. Always remember that your institution's Environmental Health and Safety department is your most valuable resource for guidance on chemical waste management.
References
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How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). ERG Environmental. Retrieved January 14, 2026, from [Link]
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EPA Hazardous Waste Management. (2024, April 29). Axonator. Retrieved January 14, 2026, from [Link]
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Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). U.S. Environmental Protection Agency. Retrieved January 14, 2026, from [Link]
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OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Clean Management. Retrieved January 14, 2026, from [Link]
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Learn the Basics of Hazardous Waste. (2025, March 24). U.S. Environmental Protection Agency. Retrieved January 14, 2026, from [Link]
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OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. (2024, October 30). CDMS. Retrieved January 14, 2026, from [Link]
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Hazardous Waste - Overview. (n.d.). Occupational Safety and Health Administration. Retrieved January 14, 2026, from [Link]
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Complying with OSHA's Hazardous Waste Standards. (2008, October 1). Facilities Management Insights. Retrieved January 14, 2026, from [Link]
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Safety Data Sheet - NeoRad U-25-20D. (n.d.). Covestro Solution Center. Retrieved January 14, 2026, from [Link]
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N-Hydroxy-N-arylacetamides. I. Toxicity of certain polycyclic and monocyclic N-hydroxy-N-arylacetamides in rats. (1984, December). Archives of Toxicology. Retrieved January 14, 2026, from [Link]
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Para-dichlorobenzene toxicity – a review of potential neurotoxic manifestations. (n.d.). PMC. Retrieved January 14, 2026, from [Link]
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A Researcher's Guide to the Safe Handling of N-phenylcyclobutanecarboxamide: A Comprehensive Personal Protective Equipment (PPE) Protocol
For the diligent researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safety of your laboratory practices. When handling novel or less-documented compounds such as N-phenylcyclobutanecarboxamide, a robust and well-informed approach to personal protective equipment (PPE) is not just a procedural formality; it is the bedrock of responsible research. This guide provides a comprehensive framework for the safe handling of this compound, with a focus on the selection, use, and disposal of appropriate PPE.
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are synthesized from the safety profiles of structurally analogous compounds, including other carboxamides and N-substituted aromatic compounds. A conservative approach is therefore warranted, treating the compound with a high degree of caution until more specific toxicological data becomes available.
Hazard Assessment: Understanding the Risks
The foundational step in any safety protocol is a thorough hazard assessment. Based on data from related chemical structures, researchers should anticipate that this compound may present the following hazards:
-
Skin Irritation and Sensitization: Many carboxamide derivatives are known to cause skin irritation.[1][2][3] Prolonged or repeated contact may lead to allergic skin reactions.[4]
-
Serious Eye Damage/Irritation: Contact with the eyes could result in serious irritation or damage.[1][2][3][5]
-
Acute Oral Toxicity: Similar compounds have demonstrated oral toxicity.[2][4][5] Ingestion of this compound should be considered potentially harmful.
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[2]
A precautionary approach dictates that this compound should be handled as hazardous until proven otherwise.
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of appropriate PPE is critical to mitigate the risks identified above. The following table outlines the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use.[6] |
| Eyes | Safety glasses with side shields or chemical goggles | Essential to protect against splashes or airborne particles.[6][7] |
| Face | Face shield (in addition to goggles) | Recommended when there is a significant risk of splashing or aerosol generation.[7] |
| Body | Laboratory coat or disposable gown | A buttoned lab coat provides a primary barrier to protect skin and clothing from contamination.[6][7] |
| Respiratory | NIOSH-approved respirator | A respirator may be necessary for procedures that are likely to generate dust or aerosols. Use in a well-ventilated area is a minimum requirement.[7] |
The Workflow of Safety: Donning and Doffing PPE
The sequence of putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination.
Experimental Protocol: PPE Donning and Doffing
Donning Sequence:
-
Lab Coat/Gown: Put on your lab coat and fasten it completely.
-
Respirator (if required): Perform a seal check to ensure a proper fit.
-
Goggles/Face Shield: Place your eye and face protection on.
-
Gloves: Don your chemical-resistant gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.
Doffing Sequence:
-
Gloves: Remove gloves using a technique that avoids touching the outside of the glove with your bare hands.
-
Goggles/Face Shield: Remove by handling the strap, avoiding contact with the front surface.
-
Lab Coat/Gown: Unfasten and roll it inside out as you remove it to contain any contamination.
-
Respirator (if used): Remove last to protect your respiratory system until you have left the immediate work area.
-
Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.[1]
Diagram: PPE Selection Workflow
Caption: A logical flow diagram illustrating the key steps for the safe handling and disposal of this compound and associated waste.
Emergency Procedures: Preparedness is Paramount
In the event of an exposure, immediate and appropriate action is critical.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. [1]If skin irritation occurs, seek medical attention. [1]* Eye Contact: Rinse cautiously with water for several minutes. [1]Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention. [1]* Inhalation: Move the person to fresh air and keep them comfortable for breathing. [1]If you feel unwell, call a poison center or doctor. [1]* Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention. Always have the Safety Data Sheets of related compounds readily accessible in the event of an emergency to provide to medical personnel.
By adhering to these rigorous safety protocols, you not only protect yourself and your colleagues but also uphold the highest standards of scientific integrity and responsibility.
References
- Benchchem. (n.d.). Personal protective equipment for handling 8-Fluoroquinoline-3-carboxamide.
- Benchchem. (n.d.). Personal protective equipment for handling 3-Ethylpyrrolidine-1-carbothioamide.
- Fisher Scientific. (2025). Safety Data Sheet.
- U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.
- Sigma-Aldrich. (2025). Safety Data Sheet - N-Phenylthiourea.
- Sigma-Aldrich. (2024). Safety Data Sheet - N-Ethyl-2-isopropyl-5-methylcyclohexanecarboxamide.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 564473, N-phenylcyclopentanecarboxamide.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 528617, N-phenylcyclopropanecarboxamide.
- Covestro Solution Center. (n.d.). Safety Data Sheet.
- Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- NextSDS. (2026, January 8). Your Guide to Personal Protective Equipment for Chemicals.
- Cayman Chemical. (2025). Safety Data Sheet - N-Phenylthiourea.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
